molecular formula C12H14O5 B1220898 2,4,5-Trimethoxycinnamic acid CAS No. 24160-53-0

2,4,5-Trimethoxycinnamic acid

Cat. No.: B1220898
CAS No.: 24160-53-0
M. Wt: 238.24 g/mol
InChI Key: XCEGAEUDHJEYRY-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5-Trimethoxycinnamic acid is a natural product found in Piper mullesua and Alpinia flabellata with data available.

Properties

IUPAC Name

(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEGAEUDHJEYRY-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/C(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24160-53-0
Record name 24160-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2',4',5'-trimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-Trimethoxycinnamic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T2L43DHK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4,5-Trimethoxycinnamic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Properties of 2,4,5-Trimethoxycinnamic Acid

Introduction

This compound (2,4,5-TMCA) is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom.[1] As a phenylpropanoid, it serves as a crucial building block in the synthesis of various biochemicals and reagents.[2] This technical guide provides a comprehensive overview of the fundamental properties of 2,4,5-TMCA, its synthesis, biological activities, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The molecule is of particular interest as it is the major, non-toxic metabolite of alpha-asarone and retains many of its pharmacological properties.[3]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in research and development. The compound typically appears as a light yellow to dark green powder or crystal.[2][4]

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₅[2][5]
Molecular Weight 238.24 g/mol [2][5]
CAS Number 24160-53-0[5]
EC Number 246-047-2
Melting Point 164-166 °C (lit.)
Appearance Light yellow to Amber to Dark green powder to crystal[2][4]
Purity >97.0% (HPLC)[2][4]
SMILES String COc1cc(OC)c(\C=C\C(O)=O)cc1OC
InChI Key XCEGAEUDHJEYRY-SNAWJCMRSA-N
Synonyms 3-(2,4,5-Trimethoxyphenyl)acrylic Acid[2][5]
Storage Class 11 - Combustible Solids

Spectral Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. Various spectroscopic resources are available for this compound.

  • Nuclear Magnetic Resonance (NMR) : 1H NMR and 13C NMR spectra are available for this compound.[6][7][8] The 1H NMR spectrum in CDCl₃ shows characteristic chemical shifts for the methoxy, aromatic, and vinyl protons.[6]

  • Infrared Spectroscopy (IR) : IR spectra are available and can be used to identify the characteristic functional groups, such as the carboxylic acid and the aromatic ring.[8]

  • Mass Spectrometry (MS) : Mass spectral data is available, providing information on the molecular weight and fragmentation pattern of the molecule.[8]

Experimental Protocols

The synthesis of cinnamic acid derivatives can be achieved through various methods. While specific protocols for 2,4,5-TMCA are proprietary to manufacturers, general synthetic procedures for related trimethoxycinnamic acids, such as the Knoevenagel condensation and esterification/amidation, are well-documented and can be adapted.

General Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a common method for synthesizing cinnamic acids from benzaldehydes. The following is a representative "green" protocol for a related isomer, 3,4,5-trimethoxycinnamic acid, which illustrates the general principles.[9]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Malonic acid

  • Ammonium bicarbonate

  • Ethyl acetate (EtOAc)

Procedure:

  • Combine 3,4,5-trimethoxybenzaldehyde (1.0 equiv), malonic acid (1.2 equiv), and ammonium bicarbonate (0.4 equiv) in a large test tube.[9]

  • Add a minimal amount of a high-boiling solvent like ethyl acetate.[9]

  • Heat the mixture in an oil bath at approximately 140°C. Vigorous gas evolution will occur as the reaction proceeds and the solvent boils off.[9]

  • After the reaction subsides (typically a few minutes), cool the test tube.[9]

  • The crude product is then purified through recrystallization or column chromatography. Thin-layer chromatography (TLC) can be used to monitor the reaction progress and purity.[9]

G General Workflow for Knoevenagel Condensation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification reactants Combine Reactants: - Benzaldehyde derivative - Malonic Acid - Ammonium Bicarbonate solvent Add minimal Ethyl Acetate reactants->solvent heat Heat at 140°C in oil bath solvent->heat monitor Monitor gas evolution heat->monitor cool Cool to room temperature monitor->cool purify Purify via recrystallization or column chromatography cool->purify tlc Assess purity with TLC purify->tlc final_product Final Product: This compound tlc->final_product Yields Cinnamic Acid Derivative G Metabolism and Hypolipidemic Action of 2,4,5-TMCA Asarone Alpha-Asarone TMCA This compound (Major Metabolite) Asarone->TMCA Metabolism Bile Increased Bile Flow (Bile Salts, Phospholipids) TMCA->Bile LDL Decreased LDL Cholesterol TMCA->LDL CSI Decreased Cholesterol Saturation Index (CSI) Bile->CSI leads to G Proposed Signaling of 3,4,5-TMCA Derivatives cluster_cell Cellular Response TMCA_deriv 3,4,5-TMCA Amide Derivative Receptor 5-HT1A Receptor TMCA_deriv->Receptor Binds as Agonist ERK pERK 1/2 Expression Receptor->ERK Stimulates Neuron Cortical Neuron Effect Antinarcotic Effect (Attenuation of Morphine Withdrawal) ERK->Effect Leads to

References

2,4,5-Trimethoxycinnamic acid natural sources and isolation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Natural Sources and Isolation of 2,4,5-Trimethoxycinnamic Acid

Introduction

This compound (TMCA) is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1][2] With the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol , this compound is structurally characterized by a cinnamic acid backbone with three methoxy groups attached to the phenyl ring at the 2, 4, and 5 positions.[3][4][5] TMCA has garnered significant scientific interest primarily as the major and non-toxic metabolite of α-asarone, a bioactive but potentially toxic compound found in certain traditional medicinal plants.[6][7] Notably, TMCA retains many of the beneficial pharmacological properties of its precursor, including hypocholesterolemic and cholelitholytic effects, making it a promising candidate for further research and drug development.[6][7]

This guide provides a comprehensive overview of the natural origins of this compound, its biosynthesis within the plant kingdom, and detailed, field-proven methodologies for the isolation and characterization of its primary precursors from their most abundant natural sources.

Part 1: Natural Occurrence and Biosynthesis

Principal Natural Sources

This compound is not typically found as a primary accumulated metabolite in plants. Instead, its presence is most directly linked to plants rich in its metabolic precursor, α-asarone (2,4,5-trimethoxy-1-propenyl benzene). The most significant natural sources of asarones are plants belonging to the genus Acorus, particularly the rhizomes of:

  • Acorus tatarinowii Schott: This species is frequently cited as a primary source from which various phenylpropanoids, including asarones and related compounds, have been isolated.[8][9][10] Studies have identified numerous bioactive constituents from its rhizomes, establishing it as a key resource.[8][9]

  • Acorus calamus Linn. (Sweet Flag): Widely known in traditional medicine, the rhizomes of A. calamus contain a volatile oil rich in α- and β-asarone.[11][12] The concentration of these precursors can vary significantly based on the plant's ploidy, with tetraploid varieties containing the highest levels.[11]

While Acorus species are the most prominent sources, other plants like Alpinia flabellata and Piper mullesua have also been reported to contain TMCA.[5] Furthermore, derivatives of 3,4,5-trimethoxycinnamic acid, a structural isomer, have been isolated from the root of Polygala tenuifolia Willd.[13][14]

Biosynthetic Pathway

TMCA originates from the phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of thousands of secondary metabolites, including lignin, flavonoids, and phenolic acids.[2][15][16] This pathway begins with the aromatic amino acid L-phenylalanine.

The key biosynthetic steps are as follows:

  • Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[1][15] This is the gateway step from primary to secondary metabolism for this class of compounds.

  • Hydroxylations and Methylations: Following the formation of cinnamic acid, a series of enzymatic hydroxylation and methylation reactions occur on the aromatic ring.[1] Cinnamic acid is first hydroxylated to form p-coumaric acid, which serves as a central intermediate for a vast array of phenylpropanoids.[1][17]

  • Formation of Trimethoxy Precursors: Through subsequent, position-specific hydroxylations and O-methylations catalyzed by O-methyltransferases (OMTs), the characteristic 2,4,5-trimethoxylated phenyl ring of α-asarone is formed. This molecule then serves as the direct precursor that can be metabolically converted to this compound.

Phenylpropanoid Biosynthesis cluster_0 Shikimate Pathway cluster_1 Phenylpropanoid Pathway Shikimate Shikimic Acid Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Primary Metabolism CinnamicAcid trans-Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Intermediates Hydroxylated & Methylated Intermediates pCoumaricAcid->Intermediates Series of Enzymatic Steps Asarone α-Asarone (Precursor) Intermediates->Asarone TMCA 2,4,5-Trimethoxycinnamic Acid Asarone->TMCA Metabolic Conversion

Caption: Simplified biosynthesis of 2,4,5-TMCA via the phenylpropanoid pathway.

Part 2: Isolation and Purification Protocol

The direct isolation of TMCA from plant material is uncommon. The standard approach involves the isolation of its immediate and more abundant precursor, α-asarone, from the rhizomes of Acorus species. This section details a robust, multi-step protocol for this purpose.

Step 1: Raw Material Preparation
  • Objective: To increase the surface area of the plant material for efficient solvent penetration.

  • Procedure:

    • Obtain dried rhizomes of Acorus tatarinowii or Acorus calamus.

    • Thoroughly clean the rhizomes to remove any soil and foreign matter.

    • Grind the dried rhizomes into a coarse powder (e.g., 20-40 mesh size) using a mechanical grinder.

  • Causality: A smaller particle size dramatically increases the surface area-to-volume ratio, facilitating more effective extraction of the target phenylpropanoids from the plant matrix.

Step 2: Extraction of Crude Bioactives
  • Objective: To liberate the asarones and other lipophilic compounds from the powdered rhizomes into a solvent.

  • Methodologies: Two primary methods are effective: hydrodistillation for obtaining the essential oil fraction and solvent-based extraction for a broader crude extract. Ultrasound-assisted solvent extraction is highlighted for its efficiency.

Method Principle Typical Solvent Advantages Disadvantages Reference(s)
Hydro-Steam Distillation Volatile compounds are co-distilled with steam, separated, and collected.WaterEffective for volatile oils; yields a concentrated fraction of asarones.High energy consumption; may degrade thermally labile compounds.[12]
Conventional Solvent Extraction (Maceration/Soxhlet) Soaking or continuous washing of plant material with an organic solvent.Ethanol, Methanol, HexaneSimple setup; exhaustive extraction (Soxhlet).Time-consuming; large solvent volume; potential for thermal degradation (Soxhlet).[18]
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances solvent penetration and mass transfer.Ethanol (≥95%)Rapid extraction times; increased yield; reduced solvent consumption.Requires specialized equipment; potential for localized heating.[18][19]
  • Recommended Protocol (UAE):

    • Place a known quantity of powdered rhizome (e.g., 50 g) into an extraction vessel.

    • Add ethanol at a specified solid-to-solvent ratio (e.g., 1:50 g/mL).[18]

    • Submerge the vessel in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40-45°C) for a defined period (e.g., 30-60 minutes).[18]

    • After extraction, filter the mixture through a suitable filter (e.g., Whatman No. 1 paper) to separate the extract from the plant residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Step 3: Chromatographic Isolation of α-Asarone
  • Objective: To separate α-asarone from the complex mixture of compounds present in the crude extract.

  • Technique: Column chromatography using silica gel is the gold standard for this purification step.[12][19]

  • Procedure:

    • Column Packing: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) using a wet packing method with a non-polar solvent like hexane.

    • Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

    • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., chloroform or ethyl acetate).[19] This gradient elution allows for the separation of compounds based on their polarity.

    • Fraction Collection: Collect the eluate in sequential fractions (e.g., 10-20 mL each).

    • Monitoring: Monitor the separation process using Thin-Layer Chromatography (TLC) to identify fractions containing the target compound (α-asarone). A reference standard is used for comparison.

    • Pooling and Concentration: Combine the pure fractions containing α-asarone and evaporate the solvent to obtain the isolated compound.

Isolation Workflow Start Dried Acorus sp. Rhizomes Grinding Mechanical Grinding Start->Grinding Powder Coarse Powder Grinding->Powder Extraction Ultrasound-Assisted Extraction (Ethanol) Powder->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom TLC TLC Monitoring ColumnChrom->TLC Fractions Fraction Pooling ColumnChrom->Fractions Gradient Elution (Hexane:EtOAc) Asarone Purified α-Asarone Fractions->Asarone Metabolism Metabolic Precursor to 2,4,5-TMCA Asarone->Metabolism

Caption: Experimental workflow for the isolation of α-asarone from Acorus rhizomes.

Part 3: Characterization and Analytical Techniques

Once α-asarone is isolated, its identity and purity must be confirmed. The same techniques are applicable for the characterization of TMCA.

Technique Application Rationale and Expected Outcome Reference(s)
HPLC Purity assessment and quantification.Provides a quantitative measure of the compound's purity by separating it from residual impurities. A single, sharp peak at a specific retention time is expected.[18][19]
GC-MS Identification and structural confirmation.Separates volatile compounds and provides a mass spectrum (molecular weight and fragmentation pattern) that serves as a chemical fingerprint for identification. Derivatization may be needed for non-volatile acids.[20][21]
NMR Spectroscopy (¹H and ¹³C) Definitive structural elucidation.Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the structure, including the position of methoxy groups and the stereochemistry of the propenyl side chain.[12][19]
Infrared (IR) Spectroscopy Functional group identification.Identifies characteristic functional groups, such as C=O (carbonyl) in the carboxylic acid of TMCA, C=C (alkene), and C-O (ether) bonds from the methoxy groups.[19][22]
UV-Vis Spectrophotometry Preliminary identification and quantification.Measures the absorbance of UV/Visible light by the compound's chromophore. The wavelength of maximum absorbance (λmax) is a characteristic property.[12][20]

Part 4: Pharmacological Significance

The primary driver for isolating precursors to this compound is its favorable pharmacological profile compared to α-asarone. Research has shown that TMCA, as the major metabolite of α-asarone, exhibits significant biological activities:

  • Hypocholesterolemic Effects: In animal models, TMCA has been shown to decrease total serum cholesterol and LDL-cholesterol levels without negatively affecting HDL-cholesterol.[6][7]

  • Cholelitholytic Agent: It increases bile flow and reduces the cholesterol saturation index, suggesting potential for treating gallstones.[6][7]

  • Reduced Toxicity: TMCA is considered non-toxic, whereas its precursor α-asarone has raised safety concerns, making TMCA a more viable candidate for therapeutic development.[6]

Derivatives of the isomeric 3,4,5-trimethoxycinnamic acid have also been explored for a wide range of activities, including antidepressant, sedative, and antinarcotic properties, highlighting the therapeutic potential of this chemical scaffold.[13][14][23]

Conclusion

This compound is a pharmacologically significant phenylpropanoid primarily sourced via the metabolic conversion of α-asarone from plants of the Acorus genus. While direct isolation from natural sources is not the standard approach, a robust and well-documented workflow exists for obtaining its precursor in high purity. This process involves efficient extraction of bioactives from Acorus rhizomes, followed by meticulous purification using column chromatography. The validation of the isolated compound's identity and purity through a suite of modern analytical techniques is a critical final step. The favorable safety and bioactivity profile of TMCA compared to its precursor underscores the importance of these isolation methods for advancing research in drug discovery and development.

References

2,4,5-Trimethoxycinnamic acid CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxycinnamic acid (TMCA), a cinnamic acid derivative and a major metabolite of α-asarone. This document details its chemical identity, physicochemical properties, and significant biological activities, with a focus on its potential as a hypocholesterolemic and cholelitholytic agent. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside a visualization of its role in the cholesterol biosynthesis pathway.

Chemical Identity and Structure

This compound is a well-defined organic compound with the Chemical Abstracts Service (CAS) number 24160-53-0 .[1] Its chemical structure features a benzene ring substituted with three methoxy groups at positions 2, 4, and 5, and a propenoic acid side chain.

Chemical Structure:

Caption: Chemical Structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 24160-53-0[1]
Molecular Formula C₁₂H₁₄O₅[1][2][3]
Molecular Weight 238.24 g/mol [1][2][3]
Appearance Light yellow to amber to dark green powder/crystal[2]
Melting Point 164-166 °C[4]
Purity >97.0% (HPLC)[2]
¹H NMR (CDCl₃) See detailed data below[5]
Linear Formula (CH₃O)₃C₆H₂CH=CHCO₂H[4]
SMILES COc1cc(OC)c(\C=C\C(O)=O)cc1OC[4]
InChI 1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)/b5-4+[4]

¹H NMR Spectral Data (Solvent: CDCl₃) [5]

  • Chemical Shift (ppm): Aromatic and vinylic protons typically appear in the range of 6.0-8.0 ppm. The methoxy protons will appear as singlets, and the carboxylic acid proton will be a broad singlet at a higher chemical shift. More specific peak assignments would require access to the full spectrum data.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of trimethoxycinnamic acid derivatives is the Knoevenagel condensation.[6] A detailed protocol for a related isomer, 3,4,5-Trimethoxycinnamic acid, which can be adapted, is provided below.[6]

Materials:

  • 3,4,5-Trimethoxybenzaldehyde

  • Succinic acid

  • Pyridine

  • N,N-dimethylformamide (DMF)

  • Concentrated hydrochloric acid

  • Ice

Procedure: [6]

  • In a 100 mL single-neck flask, combine 3,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) and succinic acid (6.24 g, 60 mmol).

  • Add 15 mL of DMF and pyridine (1.6 mL, 20 mmol).

  • Heat the mixture to 90°C and allow it to react for 8 hours.

  • After the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into 40 mL of ice water.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting light yellow solid, wash with ice water, and dry to obtain the product.

Evaluation of Hypocholesterolemic Activity in vivo

The following protocol is based on studies evaluating the pharmacological properties of this compound in a rat model.[7]

Animal Model:

  • Male Wistar rats.

  • Induction of hypercholesterolemia by feeding a high-cholesterol diet.

Experimental Groups:

  • Control group (standard diet).

  • Hypercholesterolemic group (high-cholesterol diet).

  • Hypercholesterolemic group treated with this compound (e.g., 80 mg/kg body weight).[7]

Procedure:

  • Acclimatize rats for a week.

  • Administer the respective diets and treatments daily for a specified period (e.g., 4 weeks).

  • At the end of the treatment period, collect blood samples for serum analysis.

  • Measure total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic kits.

  • Collect bile samples to measure bile flow, bile salts, phospholipids, and cholesterol content.

  • Isolate liver tissue to assess HMG-CoA reductase activity.

Biological Activity and Signaling Pathways

This compound, as the primary and non-toxic metabolite of α-asarone, demonstrates significant pharmacological potential.[7] Its primary reported activities are its hypocholesterolemic and choleretic effects.[7][8]

Hypocholesterolemic Activity: Studies have shown that administration of this compound to hypercholesterolemic rats leads to a significant decrease in total serum cholesterol and LDL-cholesterol levels, while HDL-cholesterol levels remain unaffected.[7] This beneficial effect on the lipid profile suggests its potential as a lipid-lowering agent.

Mechanism of Action: The hypocholesterolemic effect of this compound is, in part, attributed to its ability to inhibit HMG-CoA reductase , a key enzyme in the cholesterol biosynthesis pathway.[7] However, its inhibitory effect is noted to be less potent than that of its parent compound, α-asarone.[7]

Choleretic Activity: this compound has also been observed to increase bile flow, primarily by enhancing the secretion of bile salts, phospholipids, and cholesterol into the bile.[7] This action can lead to a reduction in the cholesterol saturation index of gallbladder bile, suggesting a potential therapeutic role in the prevention or treatment of cholesterol gallstones.[7]

The diagram below illustrates the logical relationship of this compound's inhibitory action on the cholesterol biosynthesis pathway.

Cholesterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate downstream_enzymes Downstream Enzymes mevalonate->downstream_enzymes cholesterol Cholesterol hmg_coa_synthase->hmg_coa hmg_coa_reductase->mevalonate downstream_enzymes->cholesterol tmca 2,4,5-Trimethoxycinnamic Acid tmca->hmg_coa_reductase

Caption: Inhibition of HMG-CoA Reductase by this compound.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, coupled with its promising hypocholesterolemic and choleretic activities, make it a valuable subject for further investigation. The experimental protocols and pathway information provided in this guide serve as a foundational resource for researchers exploring the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

2,4,5-Trimethoxycinnamic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 2,4,5-Trimethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of this compound (2,4,5-TMCA). The available scientific literature indicates that the primary pharmacological activity of 2,4,5-TMCA is linked to its role as the major, non-toxic metabolite of α-asarone. It largely retains the hypocholesterolemic and cholelitholytic properties of its parent compound. This document collates the known quantitative data, details relevant experimental methodologies, and visualizes the implicated biological pathways. Due to the limited specific data on 2,4,5-TMCA, this guide also provides a comparative overview of its more extensively studied isomer, 3,4,5-Trimethoxycinnamic acid (3,4,5-TMCA), to offer a broader context for researchers in the field of cinnamic acid derivatives.

This compound (2,4,5-TMCA)

Core Mechanism of Action: Hypocholesterolemic and Cholelitholytic Effects

2,4,5-TMCA has been identified as the principal metabolite of α-asarone and is responsible for many of its pharmacological effects. Studies in hypercholesterolemic rat models have demonstrated that administration of 2,4,5-TMCA leads to a significant reduction in total serum cholesterol and low-density lipoprotein (LDL)-cholesterol levels, while high-density lipoprotein (HDL)-cholesterol levels remain unaffected[1].

The primary molecular mechanism implicated in this cholesterol-lowering effect is the regulation of cholesterol metabolism and bile acid secretion. 2,4,5-TMCA increases bile flow and the secretion of bile salts, phospholipids, and cholesterol into the bile[1]. This action helps to reduce the cholesterol saturation index (CSI) of gallbladder bile, suggesting a potential cholelitholytic (gallstone dissolving) effect[1][2].

A key enzyme in cholesterol biosynthesis, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, is a target of α-asarone. However, 2,4,5-TMCA is a significantly weaker inhibitor of this enzyme, with studies indicating that α-asarone is approximately 20 times more potent as an HMG-CoA reductase inhibitor than 2,4,5-TMCA[1].

Quantitative Data

Specific quantitative data for the direct action of 2,4,5-TMCA is limited. The following table summarizes the available information, including data for its parent compound, α-asarone, for comparative purposes.

CompoundParameterValueSpeciesCommentsReference
α-Asarone HMG-CoA Reductase Inhibition (IC₅₀)~2.5 mMRat (hepatic)Weak inhibitor[3]
2,4,5-TMCA HMG-CoA Reductase Inhibition~20-fold less potent than α-asaroneRat (hepatic)Estimated based on comparative studies.[1]
2,4,5-TMCA In vivo Dosage80 mg/kg body weightRatAdministered for 8 days to hypercholesterolemic rats.[1][2]
Signaling Pathway

The primary pathway influenced by 2,4,5-TMCA is the cholesterol biosynthesis and metabolism pathway. By weakly inhibiting HMG-CoA reductase and more significantly promoting the excretion of cholesterol and bile salts, it contributes to lowering systemic cholesterol levels.

Cholesterol_Metabolism AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ...multiple steps... LDL_C LDL-Cholesterol (in blood) Cholesterol->LDL_C Bile_Acids Bile Acids Cholesterol->Bile_Acids Excretion Biliary Excretion Bile_Acids->Excretion alpha_asarone α-Asarone (Strong Inhibition) alpha_asarone->HMG_CoA TMCA_HMG 2,4,5-TMCA (Weak Inhibition) TMCA_HMG->HMG_CoA TMCA_Bile 2,4,5-TMCA (Promotes) TMCA_Bile->Excretion

Cholesterol biosynthesis pathway and points of intervention.
Experimental Protocols

A common method to induce hypercholesterolemia in rat models involves feeding a high-cholesterol diet.

  • Animals: Male Wistar or Sprague-Dawley rats are often used.

  • Diet: A standard chow is supplemented with high levels of cholesterol (e.g., 1-2%) and often cholic acid (e.g., 0.5%) to enhance cholesterol absorption. The diet is also typically high in fat (e.g., 10-20% from sources like lard or coconut oil).

  • Duration: The diet is provided for a period ranging from a few weeks to several months to establish elevated serum cholesterol levels. In the studies involving α-asarone and its metabolites, a duration of 8 days was utilized for drug administration following induction[2].

  • Administration of 2,4,5-TMCA: 2,4,5-TMCA is administered orally or via intraperitoneal injection, typically at a dose of 80 mg/kg body weight daily[1][2].

  • Analysis: Blood samples are collected to measure total cholesterol, LDL-C, and HDL-C levels using standard enzymatic colorimetric assay kits.

  • Bile Collection: Rats are anesthetized, and the common bile duct is cannulated to collect bile. Bile flow rate is measured gravimetrically.

  • Analysis of Bile Components:

    • Bile Salts: Can be quantified using HPLC or GC-MS methods following hydrolysis of conjugated bile acids[4][5].

    • Phospholipids: Phospholipid content, primarily lecithin, is determined using colorimetric assays, such as Bartlett's method.

    • Cholesterol: Biliary cholesterol is measured using enzymatic assays, similar to serum cholesterol analysis[6][7].

  • Calculation of Cholesterol Saturation Index (CSI): The CSI is calculated based on the molar concentrations of cholesterol, bile salts, and phospholipids in the bile, using established critical tables to determine the maximum solubility of cholesterol in bile of that composition[6][8][9].

  • Principle: The activity of HMG-CoA reductase is determined by spectrophotometrically measuring the rate of NADPH oxidation to NADP⁺ at 340 nm.

  • Procedure:

    • A reaction mixture is prepared containing potassium phosphate buffer, EDTA, DTT, NADPH, and the HMG-CoA reductase enzyme (either purified or in a liver microsomal preparation).

    • The test compound (2,4,5-TMCA) at various concentrations is added to the reaction mixture and pre-incubated.

    • The reaction is initiated by adding the substrate, HMG-CoA.

    • The decrease in absorbance at 340 nm is monitored over time.

    • The IC₅₀ value is calculated from the dose-response curve of enzyme inhibition[10][11].

Comparative Analysis: 3,4,5-Trimethoxycinnamic Acid (3,4,5-TMCA)

In contrast to 2,4,5-TMCA, its isomer 3,4,5-TMCA has been the subject of more extensive research, revealing a different and broader range of pharmacological activities. It is presented here for comparative purposes.

Core Mechanisms of Action

3,4,5-TMCA is primarily characterized as a modulator of central nervous system targets. Its main mechanisms of action include:

  • GABAergic System Modulation: It acts as a positive allosteric modulator of GABA-A receptors, potentiating the effects of GABA, which leads to sedative and anticonvulsant effects[12][13][14].

  • Serotonergic System Interaction: 3,4,5-TMCA exhibits binding affinity for serotonin receptors, specifically the 5-HT₁A and 5-HT₂C subtypes.

  • Anti-inflammatory Effects: Derivatives of 3,4,5-TMCA have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation[15].

  • MAPK Pathway Modulation: Derivatives have also been noted to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation[15].

Quantitative Data
CompoundParameterValueTarget/SystemCommentsReference
3,4,5-TMCA 5-HT₁A Receptor Binding (IC₅₀)7.6 µMSerotonin ReceptorFavorable binding affinity.[16]
3,4,5-TMCA 5-HT₂C Receptor Binding (IC₅₀)2.5 µMSerotonin ReceptorFavorable binding affinity.[16]
3,4,5-TMCA Derivative NF-κB Inhibition (IC₅₀)172.2 nMNF-κB Reporter AssayA derivative, not the parent compound.[16]
Signaling Pathways

3,4,5-TMCA enhances the activity of GABA-A receptors, which are ligand-gated ion channels. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

GABAA_Pathway GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R binds TMCA 3,4,5-TMCA TMCA->GABAA_R positively modulates Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel activates Cl_influx Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Modulation of the GABA-A receptor by 3,4,5-TMCA.

Derivatives of 3,4,5-TMCA have been shown to suppress the activation of the NF-κB pathway, which is a critical step in the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB IκB degradation Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates TMCA_deriv 3,4,5-TMCA Derivative TMCA_deriv->IKK inhibits

Inhibition of the NF-κB signaling pathway.
Experimental Protocols

  • Animals: Male ICR or similar strains of mice are typically used.

  • Procedure:

    • Animals are fasted for approximately 24 hours before the experiment.

    • The test compound (3,4,5-TMCA) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.

    • After a set pre-treatment time (e.g., 30-60 minutes), a sub-hypnotic dose of pentobarbital (e.g., 30-45 mg/kg, i.p.) is administered to all animals[17][18][19][20].

    • The latency to the loss of the righting reflex (sleep onset) and the total duration of the loss of the righting reflex (sleeping time) are recorded for each animal[17].

  • Animals: Male mice (e.g., C57BL/6) or rats are used.

  • Procedure:

    • Animals are pre-treated with the test compound (3,4,5-TMCA) at various doses, along with vehicle and positive controls.

    • After the appropriate pre-treatment time, a convulsive dose of PTZ (a GABA-A antagonist), typically 30-85 mg/kg, is administered subcutaneously (s.c.) or intraperitoneally (i.p.)[21][22][23].

    • Animals are observed for a set period (e.g., 30 minutes) for the onset and severity of seizures, which are scored using a standardized scale (e.g., Racine scale)[21].

    • The ability of the test compound to delay the onset of or prevent clonic-tonic seizures is recorded as a measure of anticonvulsant activity[21][22].

Conclusion

The primary mechanism of action for this compound is linked to its role as a metabolite of α-asarone, contributing to hypocholesterolemic effects through the modulation of bile secretion and, to a lesser extent, inhibition of HMG-CoA reductase. In contrast, its isomer, 3,4,5-Trimethoxycinnamic acid, demonstrates a distinct pharmacological profile centered on the modulation of central nervous system targets, including GABA-A and serotonin receptors, and has shown potential in anti-inflammatory pathways. This guide provides a foundational understanding for researchers and professionals in drug development, highlighting the current state of knowledge and providing a framework for future investigation into the therapeutic potential of these cinnamic acid derivatives. Further research is warranted to fully elucidate the specific molecular interactions and quantitative parameters for 2,4,5-TMCA.

References

In-Depth Pharmacological Profile of 2,4,5-Trimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trimethoxycinnamic acid (2,4,5-TMC), a primary metabolite of α-asarone found in certain medicinal plants, has demonstrated significant pharmacological potential, particularly in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the pharmacological profile of 2,4,5-TMC, with a focus on its hypocholesterolemic and cholelitholytic effects. This document details the compound's mechanism of action, summarizes quantitative data from preclinical studies, and provides explicit experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its biological activities.

Introduction

This compound is an organic compound that has garnered interest for its biological activities, which mirror some of the effects of its precursor, α-asarone, but without the associated toxicity. Preclinical research, primarily in rodent models, has established its role as a promising hypocholesterolemic agent. This guide aims to consolidate the existing scientific literature into a detailed resource for researchers exploring the therapeutic applications of 2,4,5-TMC.

Pharmacodynamics and Mechanism of Action

The primary pharmacological effect of 2,4,5-TMC is its ability to lower cholesterol levels. The principal mechanism underlying this effect is the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.

Inhibition of HMG-CoA Reductase

2,4,5-TMC acts as an inhibitor of HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol. By inhibiting this enzyme, 2,4,5-TMC reduces the endogenous production of cholesterol in the liver. While it is a recognized inhibitor, studies indicate that its inhibitory potency on HMG-CoA reductase is approximately 20 times less than that of its parent compound, α-asarone[1].

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Inhibition by 2,4,5-TMC Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase ... ... Mevalonate->... Cholesterol Cholesterol ...->Cholesterol TMC This compound TMC->HMG-CoA Inhibits HMG-CoA Reductase

Figure 1: Mechanism of HMG-CoA Reductase Inhibition by 2,4,5-TMC.

In Vivo Pharmacological Effects

The hypocholesterolemic and cholelitholytic activities of 2,4,5-TMC have been evaluated in vivo using a rat model of hypercholesterolemia.

Hypocholesterolemic Effects

In hypercholesterolemic rats, oral administration of 2,4,5-TMC at a dose of 80 mg/kg of body weight resulted in a significant reduction in serum cholesterol levels[1]. A notable study demonstrated that 2,4,5-TMC produced a more substantial decrease in LDL-cholesterol compared to several dimethoxycinnamic acid derivatives, with a reported reduction of 73.5%[2]. Importantly, these effects were achieved without adversely affecting high-density lipoprotein (HDL) cholesterol levels[1].

Choleretic and Cholelitholytic Effects

2,4,5-TMC has also been shown to influence bile composition and flow. In hypercholesterolemic rats, its administration increased bile flow, primarily by enhancing the secretion of bile salts, phospholipids, and cholesterol[1]. This alteration in bile composition leads to a decrease in the cholesterol saturation index (CSI), suggesting a potential cholelitholytic (gallstone dissolving) effect[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies on this compound.

Parameter Animal Model Dosage Effect Reference
Total Serum CholesterolHypercholesterolemic Rats80 mg/kgDecreased[1]
LDL-CholesterolHypercholesterolemic RatsNot SpecifiedDecreased by 73.5%[2]
HDL-CholesterolHypercholesterolemic Rats80 mg/kgUnaffected[1]

Table 1: In Vivo Hypocholesterolemic Effects of this compound.

Parameter Animal Model Dosage Effect Reference
Bile FlowHypercholesterolemic Rats80 mg/kgIncreased[1]
Bile Salts SecretionHypercholesterolemic Rats80 mg/kgIncreased[1]
Phospholipids SecretionHypercholesterolemic Rats80 mg/kgIncreased[1]
Bile Cholesterol SecretionHypercholesterolemic Rats80 mg/kgIncreased[1]
Gallbladder Bile CholesterolHypercholesterolemic Rats80 mg/kgReduced[1]
Cholesterol Saturation IndexHypercholesterolemic Rats80 mg/kgDecreased[1]

Table 2: In Vivo Choleretic and Cholelitholytic Effects of this compound.

Experimental Protocols

In Vivo Hypercholesterolemia Rat Model and Drug Administration

This protocol outlines the induction of hypercholesterolemia in rats and the subsequent treatment with 2,4,5-TMC.

start Start: Wistar Rats acclimatization Acclimatization Period start->acclimatization diet Induction of Hypercholesterolemia (High-Cholesterol/Cholate Diet) acclimatization->diet grouping Randomization into Groups (Control, 2,4,5-TMC, etc.) diet->grouping treatment Daily Oral Administration (e.g., 80 mg/kg 2,4,5-TMC) grouping->treatment monitoring Monitoring of Animals (Body Weight, Food Intake) treatment->monitoring collection Sample Collection (Blood, Bile, Liver) monitoring->collection analysis Biochemical Analysis (Lipid Profile, Bile Composition) collection->analysis end End of Study analysis->end

Figure 2: Experimental Workflow for In Vivo Evaluation of 2,4,5-TMC.

Materials:

  • Male Wistar rats

  • Standard laboratory chow

  • High-cholesterol/cholate diet (composition may vary, but typically includes standard chow supplemented with cholesterol and cholic acid)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Gavage needles

  • Metabolic cages for sample collection

Procedure:

  • Animal Acclimatization: House male Wistar rats in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week.

  • Induction of Hypercholesterolemia: Switch the diet of the experimental groups (excluding the normal control group) to a high-cholesterol/cholate diet for a specified period (e.g., 7 days) to induce hypercholesterolemia.

  • Grouping and Dosing: Randomly divide the hypercholesterolemic rats into a control group (receiving vehicle) and a treatment group (receiving 2,4,5-TMC). A typical dose for 2,4,5-TMC is 80 mg/kg body weight, administered orally via gavage once daily for the duration of the study (e.g., 7 days).

  • Sample Collection: At the end of the treatment period, fast the animals overnight. Anesthetize the rats and collect blood samples via cardiac puncture for serum lipid analysis. For bile analysis, cannulate the bile duct and collect bile for a specified period.

  • Biochemical Analysis:

    • Serum Lipids: Analyze serum samples for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard enzymatic colorimetric assay kits.

    • Bile Composition: Quantify total bile acids, phospholipids, and cholesterol in the collected bile using appropriate enzymatic or chromatographic methods.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of 2,4,5-TMC on HMG-CoA reductase.

Materials:

  • HMG-CoA Reductase enzyme (purified or as a microsomal preparation)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay buffer (e.g., potassium phosphate buffer)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Positive control inhibitor (e.g., pravastatin)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.

  • Inhibitor Addition: Add varying concentrations of 2,4,5-TMC to the reaction wells. Include wells with a vehicle control (solvent only) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, HMG-CoA.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of NADPH consumption for each concentration of 2,4,5-TMC. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for the management of hypercholesterolemia and related conditions. Its primary mechanism of action through the inhibition of HMG-CoA reductase, coupled with its beneficial effects on bile composition, warrants further investigation. The detailed experimental protocols and summarized data provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug development to design and execute further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on determining a precise IC50 value for HMG-CoA reductase inhibition and exploring its pharmacokinetic and long-term safety profiles in more detail.

References

Unveiling the Biological Potential of 2,4,5-Trimethoxycinnamic Acid Derivatives: A Landscape of Limited Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this technical guide serves to illuminate the current state of knowledge on the biological activities of 2,4,5-trimethoxycinnamic acid and its derivatives. A comprehensive review of existing scientific literature reveals a notable scarcity of in-depth research on this specific isomeric scaffold, particularly when contrasted with the extensively studied 3,4,5-trimethoxycinnamic acid (TMCA). While the latter boasts a robust portfolio of documented biological effects, including anticancer, anti-inflammatory, and neuroprotective properties, the pharmacological profile of this compound derivatives remains largely uncharted territory.

This guide will synthesize the limited yet valuable information available on the parent compound, this compound, and related structures. It aims to provide a clear overview of the known biological activities, present the available quantitative data, detail relevant experimental protocols, and visualize the understood mechanisms of action.

The Parent Compound: this compound

The primary body of research on this compound (TMC) identifies it as a major, non-toxic metabolite of alpha-asarone, a compound found in certain plants. Studies have focused on its potential as a hypocholesterolemic and cholelitholytic agent.[1]

Hypocholesterolemic and Cholelitholytic Activities

In vivo studies in hypercholesterolemic rats have demonstrated that this compound retains most of the pharmacological properties of its precursor, alpha-asarone.[1] Administration of TMC was shown to decrease total serum cholesterol and lower low-density lipoprotein (LDL) cholesterol levels, while high-density lipoprotein (HDL) cholesterol levels remained unaffected.[1] Furthermore, TMC increased bile flow by promoting the secretion of bile salts, phospholipids, and cholesterol.[1] This action leads to a reduction in the cholesterol saturation index of gallbladder bile, suggesting its potential as a cholelitholytic agent.[1]

Compound Activity Model Dosage Key Findings
This compoundHypocholesterolemicHypercholesterolemic rats80 mg/kg body weightDecreased total serum cholesterol, lowered LDL-cholesterol.[1]
This compoundCholelitholyticHypercholesterolemic rats80 mg/kg body weightIncreased bile flow, decreased cholesterol saturation index.[1]
Experimental Protocols

In Vivo Hypercholesterolemia Model in Rats

  • Animal Model: Male Wistar rats are typically used. Hypercholesterolemia is induced by feeding the animals a high-cholesterol diet for a specified period.

  • Compound Administration: this compound is administered orally, often as a suspension in a suitable vehicle like gum acacia, at a specific dosage (e.g., 80 mg/kg body weight).[1] A control group receives the vehicle alone.

  • Blood Sample Collection: Blood samples are collected at designated time points to measure serum lipid profiles.

  • Biochemical Analysis: Serum is analyzed for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic kits.

  • Bile Flow and Composition Analysis: For cholelitholytic activity assessment, bile is collected via cannulation of the bile duct. The flow rate is measured, and the concentrations of bile salts, phospholipids, and cholesterol are determined to calculate the cholesterol saturation index.[1]

Related Structures: 2,4,5-Trimethoxy Chalcones

While not direct derivatives of this compound, chalcones bearing the 2,4,5-trimethoxy substitution pattern have been synthesized and evaluated for their biological activities. These compounds share a common precursor, asaronaldehyde, which is derived from β-asarone.[2]

Anticancer and Antioxidant Activities

A study on a series of 2,4,5-trimethoxy chalcones and their analogues revealed their potential as anticancer and antioxidant agents.[2] Several of these compounds exhibited inhibitory activity against human tumor cell lines, including MCF-7 (breast cancer), SW-982 (synovial sarcoma), and HeLa (cervical cancer).[2] The antioxidant properties were evaluated through various assays, demonstrating free radical scavenging and nitric oxide scavenging activities.[2]

Compound Class Activity Assay/Cell Lines Key Findings
2,4,5-Trimethoxy chalconesAnticancerMCF-7, SW-982, HeLaChalcones with electron-donating groups showed better inhibitory activity.[2]
2,4,5-Trimethoxy chalconesAntioxidantDPPH, NO scavengingSeveral compounds exhibited significant free radical and nitric oxide scavenging.[2]

A Call for Further Research

The current body of scientific literature presents a clear gap in the exploration of this compound derivatives. The promising hypocholesterolemic and cholelitholytic activities of the parent compound, coupled with the anticancer and antioxidant potential of related 2,4,5-trimethoxy chalcones, strongly suggests that a systematic investigation into the synthesis and biological evaluation of various ester, amide, and other derivatives of this compound is warranted. Such studies could unveil novel therapeutic agents with unique pharmacological profiles, contributing significantly to the field of drug discovery and development. The vast, unexplored chemical space of these derivatives holds considerable potential for identifying new lead compounds for a range of diseases.

References

2,4,5-Trimethoxycinnamic Acid: An In-Depth Technical Guide on its Role as a Major Metabolite of Alpha-Asarone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-asarone, a primary active constituent of the medicinal plant Acorus calamus, has garnered significant scientific interest for its diverse pharmacological activities. However, its metabolic fate is crucial for understanding its efficacy and toxicological profile. This technical guide provides a comprehensive overview of 2,4,5-trimethoxycinnamic acid (TMCA) as a major metabolite of alpha-asarone. We will delve into the metabolic pathways, quantitative data, detailed experimental protocols, and the signaling pathways implicated in the biological activities of both the parent compound and its key metabolite.

Metabolic Pathway of Alpha-Asarone to this compound

The biotransformation of alpha-asarone in the body is a complex process primarily occurring in the liver. The metabolism is mainly mediated by cytochrome P450 (CYP) enzymes.[1][2] The major metabolic pathways for alpha-asarone include side-chain hydroxylation, epoxidation, and O-demethylation.[3] The formation of this compound is a significant outcome of this metabolism and has been identified in various experimental models, including rat hepatocytes and in human urine following exposure to Acorus calamus oil.[4][5]

The conversion of alpha-asarone to TMCA involves the oxidation of the propenyl side chain. While the precise enzymatic steps are a subject of ongoing research, it is hypothesized to proceed through an initial hydroxylation of the side chain, followed by further oxidation to a carboxylic acid.

Metabolic Pathway of Alpha-Asarone to TMCA alpha_asarone Alpha-Asarone intermediate Oxidative Intermediates alpha_asarone->intermediate CYP450 Enzymes (Oxidation of propenyl side chain) tmca This compound (TMCA) intermediate->tmca Further Oxidation

Metabolic conversion of alpha-asarone to this compound.

Quantitative Data

While this compound is acknowledged as a major metabolite of alpha-asarone, publicly available quantitative data on the precise yield and kinetics of this specific conversion is limited. However, studies on the overall metabolism of alpha-asarone and the toxicity of its metabolites provide valuable insights.

CompoundMetricValueSpecies/SystemReference
Alpha-asarone Oral Bioavailability34% (at 80 mg/kg)Rat[1]
IC50 (Hepatotoxicity)46.0 ± 1.0 µg/mL (0.221 ± 0.001 mM)Human Hepatocytes (THLE-2 cells)[6]
Beta-asarone IC50 (Hepatotoxicity)40.0 ± 2.0 µg/mL (0.193 ± 0.001 mM)Human Hepatocytes (THLE-2 cells)[6]
trans-Trimethoxycinnamic acid ToxicityLess toxic than alpha- and beta-asaroneHuman Hepatocytes (THLE-2 cells)[6]

Experimental Protocols

The study of alpha-asarone metabolism to TMCA involves in vitro and in vivo models, coupled with sensitive analytical techniques for quantification.

In Vitro Metabolism using Rat Hepatocytes

This protocol provides a framework for assessing the formation of TMCA from alpha-asarone in a primary cell culture system.

1. Isolation and Culture of Rat Hepatocytes:

  • Hepatocytes are isolated from rat liver by collagenase perfusion.

  • Cells are plated on collagen-coated dishes and cultured in appropriate media (e.g., Williams' Medium E) supplemented with fetal bovine serum, insulin, and other necessary factors.

2. Incubation with Alpha-Asarone:

  • After cell attachment and stabilization (typically 24 hours), the culture medium is replaced with a medium containing alpha-asarone at various concentrations (e.g., 10, 50, 100 µM).

  • Control cultures are incubated with the vehicle (e.g., DMSO) alone.

  • Incubation is carried out for different time points (e.g., 6, 12, 24, 48 hours) to assess the time-dependent formation of metabolites.[7]

3. Sample Preparation:

  • At each time point, the culture medium is collected.

  • The medium is centrifuged to remove cell debris.

  • For analysis of intracellular metabolites, the cells are washed with phosphate-buffered saline (PBS) and then lysed.

  • Metabolites are extracted from the medium and cell lysate using a suitable organic solvent (e.g., ethyl acetate).

  • The organic extract is evaporated to dryness and the residue is reconstituted in a solvent compatible with the analytical method (e.g., methanol or mobile phase).

4. Analytical Quantification of TMCA:

  • The extracted samples are analyzed by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of acetonitrile and water (both containing a small percentage of formic acid to improve ionization).

  • Mass Spectrometry Conditions: The mass spectrometer is operated in negative ion mode, and specific multiple reaction monitoring (MRM) transitions for TMCA and an internal standard are used for quantification.

In Vitro Metabolism Workflow start Start isolate_hepatocytes Isolate and Culture Rat Hepatocytes start->isolate_hepatocytes incubate Incubate with Alpha-Asarone isolate_hepatocytes->incubate collect_samples Collect Culture Medium and Cell Lysate incubate->collect_samples extract Extract Metabolites collect_samples->extract analyze Analyze by HPLC-MS/MS extract->analyze quantify Quantify TMCA analyze->quantify end End quantify->end

Experimental workflow for in vitro metabolism of alpha-asarone.

Signaling Pathways

Alpha-asarone has been shown to modulate several key signaling pathways, contributing to its neuroprotective and other pharmacological effects. While direct studies on TMCA are less common, the observation that it retains many of alpha-asarone's properties suggests it may act on similar pathways.[8]

Key Signaling Pathways Modulated by Alpha-Asarone:

  • PI3K/Akt/Nrf2 Pathway: This pathway is crucial for cellular survival and protection against oxidative stress. Alpha-asarone has been shown to activate this pathway, leading to the expression of antioxidant enzymes.

  • ERK/CREB/BDNF Pathway: This pathway is involved in neuronal plasticity, learning, and memory. Alpha-asarone can activate this cascade, which may underlie its nootropic effects.

  • AMPK/SIRT1 Pathway: This pathway is a key regulator of cellular energy metabolism and has been implicated in the therapeutic effects of alpha-asarone in metabolic and neurodegenerative disorders.

Signaling Pathways alpha_asarone Alpha-Asarone / TMCA pi3k_akt PI3K/Akt Pathway alpha_asarone->pi3k_akt erk_creb ERK/CREB Pathway alpha_asarone->erk_creb ampk_sirt1 AMPK/SIRT1 Pathway alpha_asarone->ampk_sirt1 neuroprotection Neuroprotection pi3k_akt->neuroprotection antioxidant Antioxidant Effects pi3k_akt->antioxidant erk_creb->neuroprotection metabolic_regulation Metabolic Regulation ampk_sirt1->metabolic_regulation

Signaling pathways modulated by alpha-asarone and potentially by TMCA.

Conclusion

This compound is a key metabolite in the biotransformation of alpha-asarone. Its formation represents a significant metabolic route that influences the overall pharmacological and toxicological profile of the parent compound. Further quantitative studies are necessary to fully elucidate the kinetics and yield of this metabolic conversion. The detailed experimental protocols and an understanding of the involved signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of alpha-asarone and its metabolites for potential therapeutic applications.

References

The GABAA/Benzodiazepine Receptor Agonist Activity of 2,4,5-Trimethoxycinnamic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the current understanding of 2,4,5-Trimethoxycinnamic acid's activity as a GABAA/Benzodiazepine (BZ) receptor agonist. The following sections detail its pharmacological action, summarize key quantitative data from preclinical studies, outline common experimental methodologies for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and the GABAA Receptor

This compound is a phenylpropanoid, a class of organic compounds widely distributed in the plant kingdom. It is a derivative of cinnamic acid and is structurally related to other psychoactive methoxyamphetamines. Research has explored its potential pharmacological effects, with a particular focus on its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect. The GABAA receptor complex also contains allosteric modulatory sites, including the benzodiazepine (BZ) site. Ligands that bind to the BZ site can enhance the effect of GABA, leading to increased chloride ion flux and a more potent inhibitory signal.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the GABAA/BZ receptor agonist activity of this compound from available in vitro studies.

ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) Data Not Available in Searched Literature
Functional Potency (EC50) Data Not Available in Searched Literature
Efficacy (% of GABA max) Data Not Available in Searched Literature

Experimental Protocols

The evaluation of a compound's activity at the GABAA/BZ receptor typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay determines the affinity of the test compound (this compound) for the BZ site on the GABAA receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of the test compound.

  • Materials:

    • Synaptic membrane preparations from a relevant brain region (e.g., rat cerebral cortex).

    • A radiolabeled ligand specific for the BZ site (e.g., [³H]flunitrazepam).

    • Test compound (this compound) at various concentrations.

    • A non-specific binding control (e.g., a high concentration of a known BZ site ligand like diazepam).

    • Incubation buffer (e.g., Tris-HCl).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the synaptic membranes with the radiolabeled ligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This functional assay measures the effect of the test compound on the ion flow through the GABAA receptor channel.

  • Objective: To determine if the test compound is an agonist, antagonist, or allosteric modulator and to quantify its potency (EC50) and efficacy.

  • Materials:

    • Oocytes or cultured neurons expressing GABAA receptors.

    • Two-electrode voltage clamp or patch-clamp rig.

    • External and internal electrode solutions.

    • GABA (the natural agonist).

    • Test compound (this compound).

  • Procedure:

    • The cell membrane potential is clamped at a specific holding potential (e.g., -60 mV).

    • Apply a submaximal concentration of GABA to elicit a baseline chloride current.

    • Co-apply varying concentrations of the test compound with the submaximal GABA concentration.

    • Measure the change in the chloride current in response to the test compound.

    • A dose-response curve is generated by plotting the current potentiation against the concentration of the test compound.

    • The EC50 (the concentration that produces 50% of the maximal effect) and the maximal efficacy (compared to a known BZ agonist like diazepam) are determined from this curve.

Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_channel GABAA_R GABAA Receptor (Pentameric Ligand-Gated Ion Channel) Cl_in Cl- (intracellular) GABAA_R->Cl_in Enhances Cl- Influx Cl_out Cl- (extracellular) Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Increases Intracellular Negative Charge GABA GABA GABA->GABAA_R Binds to GABA Site BZ_Agonist This compound (as BZ Site Agonist) BZ_Agonist->GABAA_R Binds to BZ Site (Allosteric) Inhibition Decreased Neuronal Excitability (Inhibition) Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway with allosteric modulation.

Experimental Workflow for GABAA Receptor Activity Assessment

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Hypothetical Progression) Compound_Prep Compound Synthesis & Purification of This compound Binding_Assay Radioligand Binding Assay ([³H]flunitrazepam) Compound_Prep->Binding_Assay Functional_Assay Electrophysiology (e.g., Patch Clamp on Expressed Receptors) Compound_Prep->Functional_Assay Data_Analysis_Binding Data Analysis: Calculate IC50 and Ki Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Data Analysis: Calculate EC50 and Efficacy Functional_Assay->Data_Analysis_Functional Animal_Model Animal Model Selection (e.g., Anxiety, Seizure) Data_Analysis_Binding->Animal_Model Data_Analysis_Functional->Animal_Model Behavioral_Test Behavioral Testing (e.g., Elevated Plus Maze) Animal_Model->Behavioral_Test Data_Analysis_Behavioral Data Analysis: Assess Anxiolytic-like Effects Behavioral_Test->Data_Analysis_Behavioral

Caption: Workflow for assessing GABAA receptor modulator activity.

Conclusion and Future Directions

While the structural characteristics of this compound suggest potential interaction with CNS receptors, there is a notable gap in the publicly available, peer-reviewed literature providing specific quantitative data on its GABAA/BZ receptor agonist activity. The experimental protocols outlined in this guide represent the standard methodologies that would be required to definitively characterize its binding affinity, potency, and efficacy. Future research should focus on conducting these rigorous in vitro and subsequent in vivo studies to elucidate the complete pharmacological profile of this compound and determine its potential as a novel modulator of the GABAA receptor system. Such studies are critical for validating its mechanism of action and assessing its therapeutic potential.

Structure-activity relationship of trimethoxycinnamic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Trimethoxycinnamic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA), a natural product originally identified as an active metabolite from the root of Polygala tenuifolia, serves as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, particularly esters and amides, have demonstrated a broad spectrum of pharmacological activities, including antitumor, central nervous system (CNS), antiviral, and anti-inflammatory properties.[1][3][4] The core structure of TMCA features a trimethoxyphenyl ring connected to an acrylic acid moiety, offering multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the structure-activity relationships (SAR) of TMCA analogs, focusing on anticancer applications, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Structure-Activity Relationship (SAR) and Data

The primary points of modification on the TMCA scaffold are the carboxylic acid group (forming esters and amides), the phenyl ring, and the α,β-unsaturated system.[2] The following sections and tables summarize the quantitative SAR data for key TMCA analogs, primarily focusing on their anticancer activity.

Anticancer Activity of TMCA Ester Analogs

Esterification of the carboxylic acid group of TMCA has yielded numerous compounds with significant cytotoxic effects against various cancer cell lines. The nature of the alcohol moiety plays a crucial role in determining potency.

Compound IDEster Moiety (R Group)Cell LineIC50 (µM)Reference
S1 TyrosolMDA-MB-231 (Breast)46.7[2]
S5 DihydroartemisininA549 (Lung)0.50[1]
SGC-7901 (Gastric)11.82[1]
PC-3 (Prostate)17.22[1]
MDA-MB-435s (Melanoma)5.33[1]
7 2-ChlorophenylN/A (AChE Inhibition)46.18[5]
N/A (BChE Inhibition)32.46[5]

Table 1: Summary of in vitro anticancer and cholinesterase inhibitory activity of selected TMCA ester analogs.

SAR Insights:

  • The conjugation of TMCA with complex natural products, such as dihydroartemisinin (S5), can lead to highly potent analogs with sub-micromolar activity against specific cell lines like A549 lung cancer.[1]

  • The selectivity index (SI) for ester S5 was notably high (117.30), indicating significantly lower toxicity towards normal hepatic L-02 cells (IC50: 58.65 µM) compared to cancer cells.[1]

Anticancer Activity of TMCA Amide Analogs

Amide derivatives of TMCA have been extensively explored, often inspired by the structures of natural products like piplartine or microtubule inhibitors like Combretastatin A-4.[1][2]

Compound IDAmide Moiety (R Group)Cell LineIC50 (µM)Reference
S14 Substituted PiperidineHCT-116 (Colon)0.05[2]
LoVo (Colon)0.06[2]
A549 (Lung)0.09[2]
H460 (Lung)0.07[2]
S15 N-methylpiperazineMDA-MB-231 (Breast)6.6[1]
S19 PhenylU-937 (Leukemia)9.7[1]
HeLa (Cervical)38.9[1]
S20 4-Etherified PhenylU-937 (Leukemia)1.8[1]
HeLa (Cervical)2.1[1]
S27 α-hydroxy-β-amino benzylHUVEC Inhibition0.012[1][2]
MetAP2 Inhibition0.021[1][2]

Table 2: Summary of in vitro anticancer activity of selected TMCA amide analogs.

SAR Insights:

  • Analogs designed based on the structure of Combretastatin A-4, a potent tubulin inhibitor, have shown exceptional potency. Amide S14, for instance, exhibits IC50 values in the nanomolar range across multiple cell lines.[2]

  • For phenylcinnamides, substitution on the phenyl ring is critical. The etherification at the C-4 position in amide S20 significantly enhanced its potency against U-937 and HeLa cells compared to the unsubstituted parent compound S19.[1]

  • TMCA amides can also be designed as potent inhibitors of angiogenesis by targeting methionine aminopeptidase 2 (MetAP2) and human umbilical vein endothelial cell (HUVEC) growth, as seen with compound S27.[1][2]

Experimental Protocols

Detailed and reproducible methodologies are critical for SAR studies. The following sections provide protocols for the chemical synthesis of TMCA analogs and the biological assays used to evaluate them.

General Synthesis of TMCA Amide Analogs

This protocol describes a standard coupling reaction to form TMCA amides.

Materials:

  • 3,4,5-Trimethoxycinnamic acid (TMCA)

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Brine solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure: [6]

  • Dissolve 3,4,5-Trimethoxycinnamic acid (1.0 eq) in anhydrous DCM.

  • To the stirred solution, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Add TEA or DIPEA (1.2 eq) to the mixture and stir at room temperature for 30 minutes. The formation of an active ester intermediate occurs during this step.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

General Synthesis of TMCA Ester Analogs

This protocol uses thionyl chloride to form an acyl chloride intermediate for esterification.

Materials:

  • 3,4,5-Trimethoxycinnamic acid (TMCA)

  • Desired alcohol

  • Thionyl chloride (SOCl2)

  • Triethylamine (TEA)

  • Anhydrous Toluene and Ethyl Acetate (EtOAc)

Procedure: [4]

  • Suspend TMCA (1.0 eq) in anhydrous toluene at room temperature.

  • Add thionyl chloride (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and stir for 1 hour to form the trimethoxycinnamoyl chloride.

  • Cool the mixture and remove the solvent under reduced pressure. Use the resulting acyl chloride directly in the next step.

  • Dissolve the crude acyl chloride in anhydrous toluene.

  • Add TEA (1.2 eq) and the desired alcohol (1.0 eq) dropwise to the solution.

  • Stir the mixture under reflux for 1 hour.

  • After cooling, remove the solvent under reduced pressure.

  • Extract the residue with EtOAc and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Test compounds (TMCA analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure: [7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the TMCA analogs and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After incubation, add 10-20 µL of MTT labeling reagent to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[9]

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • Test compounds (TMCA analogs)

  • 96-well microplate

  • Spectrophotometer or plate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold polymerization buffer containing GTP. Keep on ice and use within 30 minutes.[10]

  • Compound Preparation: Prepare a series of dilutions of the test compound in polymerization buffer. Include a positive control (e.g., Paclitaxel for polymerization promotion, Vinblastine for inhibition) and a vehicle control.

  • Assay Setup: Pre-warm the plate reader to 37°C. Add the test compounds to the wells of a 96-well plate.

  • Initiation: To initiate polymerization, add the cold tubulin/GTP solution to each well.

  • Data Acquisition: Immediately place the plate in the pre-warmed plate reader. Measure the increase in optical density (absorbance) at 340 nm every 60 seconds for 60-90 minutes.[9][10] The formation of microtubules causes light scattering, leading to an increase in absorbance.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The inhibitory effect of a compound can be quantified by comparing the maximum rate of polymerization (Vmax) and the final polymer mass of the treated samples to the vehicle control. Calculate the IC50 value for inhibition of tubulin polymerization.

Visualizations: Workflows and Mechanisms

General Workflow for SAR Studies

The following diagram illustrates the typical workflow for the synthesis and evaluation of TMCA analogs.

SAR_Workflow cluster_synthesis Synthesis Stage cluster_screening Screening Stage TMCA 3,4,5-Trimethoxy- cinnamic Acid (TMCA) Coupling Coupling Reaction (e.g., EDCI/HOBt or SOCl2) TMCA->Coupling Amide_Lib Amide Analog Library Coupling->Amide_Lib Ester_Lib Ester Analog Library Coupling->Ester_Lib Amine Diverse Amines Amine->Coupling Alcohol Diverse Alcohols Alcohol->Coupling Assay In Vitro Cytotoxicity Screening (MTT Assay) Amide_Lib->Assay Ester_Lib->Assay Active Identify Active Compounds (Hits) Assay->Active MoA Mechanism of Action Studies (e.g., Tubulin Assay) Active->MoA SAR Establish SAR MoA->SAR

General workflow for synthesis and screening of TMCA analogs.
Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Many potent anticancer TMCA analogs, particularly those inspired by Combretastatin A-4, function as microtubule-destabilizing agents.[5] They bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[5][9][11]

MoA_Tubulin cluster_cell Cancer Cell cluster_inhibition TMCA_analog TMCA Analog Tubulin αβ-Tubulin Dimers TMCA_analog->Tubulin Binds to Colchicine Site MT Microtubule (Polymerized) Tubulin->MT Polymerization Inhibit INHIBITION MT_Disruption Microtubule Disruption & Cytoskeleton Instability Inhibit->MT Arrest G2/M Phase Cell Cycle Arrest MT_Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Inhibition of tubulin polymerization by anticancer TMCA analogs.

This mechanism involves the TMCA analog entering a cancer cell and binding to free tubulin dimers. This binding event prevents the dimers from being added to growing microtubule chains, shifting the equilibrium toward depolymerization. The resulting disruption of the microtubule network halts the cell cycle in the G2/M phase, as a functional mitotic spindle cannot be formed, which ultimately triggers programmed cell death (apoptosis). This mode of action is particularly effective against rapidly proliferating cancer cells.

References

An In-depth Technical Guide on the Anticonvulsant and Sedative Properties of 2,4,5-Trimethoxycinnamic Acid and its Isomer 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the anticonvulsant and sedative properties of 3,4,5-Trimethoxycinnamic acid (3,4,5-TMCA). However, there is a significant lack of research specifically detailing these properties for its isomer, 2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA). This guide will first present the limited available information on 2,4,5-TMCA and then provide a comprehensive overview of the well-documented pharmacological effects of 3,4,5-TMCA for comparative and informational purposes for researchers, scientists, and drug development professionals.

This compound: Current State of Research

Research specifically investigating the anticonvulsant and sedative effects of this compound is sparse. One study noted that 2,4,5-TMCA did not alter the duration of immobility in the Forced Swim Test in mice at doses ranging from 25–200 mg/kg, suggesting a lack of antidepressant-like effects in that specific model.[1] Another study identified 2,4,5-TMCA as the major, non-toxic metabolite of α-asarone.[2][3] This research indicated that 2,4,5-TMCA retains most of the pharmacological properties of its parent compound, which include hypocholesterolemic and cholelitholytic effects in hypercholesterolemic rats at a dose of 80 mg/kg.[2][3] However, these studies did not investigate or report on any anticonvulsant or sedative activities.

Due to the limited data, a detailed analysis of the anticonvulsant and sedative properties, including quantitative data, experimental protocols, and signaling pathways specifically for this compound, cannot be provided at this time.

3,4,5-Trimethoxycinnamic Acid: A Well-Characterized Isomer with Anticonvulsant and Sedative Properties

In contrast to its 2,4,5-isomer, 3,4,5-Trimethoxycinnamic acid (TMCA) is a well-studied phenylpropanoid, often isolated from the roots of Polygala tenuifolia, a plant used in traditional medicine for its sedative effects.[4] Extensive research has demonstrated its potential as an anticonvulsant and sedative agent, acting primarily through the GABAergic system.[4][5]

Quantitative Data Presentation

The following tables summarize the quantitative data from various preclinical studies on the anticonvulsant and sedative effects of 3,4,5-Trimethoxycinnamic acid.

Table 1: Anticonvulsant Activity of 3,4,5-Trimethoxycinnamic Acid Derivatives

CompoundTest ModelDose (mg/kg)Protection Rate (%)Time Point (h)
Halogen-Substituted Cinnamic Acid Derivative 3Maximal Electroshock (MES)1001000.5
Halogen-Substituted Cinnamic Acid Derivative 3sc-Pentylenetetrazol (scPTZ)30075 (against tonic seizure)0.5

Source:[6]

Table 2: Sedative and Anxiolytic-like Effects of 3,4,5-Trimethoxycinnamic Acid

Animal ModelTestTreatmentDose (mg/kg)Key Findings
MicePentobarbital-induced sleep3,4,5-TMCA2.0, 5.0, 10Prolonged total sleep time, reduced sleep latency
MiceOpen Field Test3,4,5-TMCA10 (p.o.)Significantly decreased locomotor activity
MiceElevated Plus Maze (EPM)3,4,5-TMCA50Increased time and frequency of visits in the open arms
RatsElevated Plus Maze (EPM)3,4,5-TMCA Derivatives-Ameliorated anxiety, extended time spent in open arms

Sources:[7][8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for assessing anticonvulsant and sedative properties are provided below.

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[10][11][12]

  • Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animal Model: Typically male ICR-CD-1 mice.

  • Procedure:

    • Animals are acclimated to the laboratory environment for at least 3-4 days.

    • The test compound or vehicle is administered, usually intraperitoneally (i.p.).

    • At the time of peak effect of the drug, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) is delivered through corneal or auricular electrodes.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

    • The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

The subcutaneous pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures.[10][13][14]

  • Apparatus: Observation chambers for individual animals.

  • Animal Model: Typically male CF-1 or C57BL/6 mice.

  • Procedure:

    • The test compound or vehicle is administered (e.g., i.p.).

    • At the predetermined time of peak effect, a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in a loose fold of skin on the neck.

    • Animals are placed in isolation cages and observed for at least 30 minutes.

    • The presence or absence of a clonic seizure lasting for at least 3-5 seconds is recorded. Protection is defined as the absence of this endpoint.

    • The latency to the first seizure and the severity of seizures (using a Racine scale) can also be measured.

The OFT is used to assess general locomotor activity and anxiety-like behavior.[15][16][17][18][19]

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated tracking systems.

  • Animal Model: Mice or rats.

  • Procedure:

    • Animals are brought to the testing room to acclimate for approximately 30 minutes.

    • An individual animal is placed in the center of the open field.

    • Activity is recorded for a set period, typically 5-20 minutes.

    • Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency. A decrease in locomotor activity can indicate a sedative effect.

The EPM is a widely used model to assess anxiety-like behavior in rodents.[20][21][22][23][24]

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

  • Animal Model: Mice or rats.

  • Procedure:

    • Animals are placed in the center of the maze, facing an open arm.

    • They are allowed to explore the maze for a period of 5-10 minutes.

    • The number of entries into and the time spent in the open and closed arms are recorded.

    • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Mechanism of Action

The anticonvulsant and sedative effects of 3,4,5-Trimethoxycinnamic acid are primarily attributed to its interaction with the GABAergic system. It acts as a positive allosteric modulator at the GABA-A/benzodiazepine (BZ) receptor complex.[5]

The proposed mechanism involves:

  • Binding to the GABA-A/BZ receptor complex: 3,4,5-TMCA enhances the effect of the inhibitory neurotransmitter GABA.

  • Increased Chloride Ion Influx: This enhanced GABAergic activity leads to an increased influx of chloride ions (Cl-) into the neuron.[25]

  • Neuronal Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • Increased Expression of GAD65 and GABA-A Receptor γ-subunit: Studies have shown that 3,4,5-TMCA can increase the expression of glutamic acid decarboxylase 65 (GAD65), the enzyme responsible for GABA synthesis, and the γ-subunit of the GABA-A receptor.[25]

Additionally, some derivatives of 3,4,5-TMCA have shown high affinity for serotonergic receptors, specifically the 5-HT1A receptor, suggesting that the serotonergic system may also play a role in the pharmacological effects of this class of compounds.[26]

Mandatory Visualizations

Proposed Signaling Pathway for 3,4,5-Trimethoxycinnamic Acid

3,4,5-TMCA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes Sedative_Effect Sedative Effect Reduced_Excitability->Sedative_Effect Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect TMCA 3,4,5-Trimethoxycinnamic Acid TMCA->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Anticonvulsant_Screening_Workflow start Start animal_prep Animal Preparation (Acclimation, Grouping) start->animal_prep drug_admin Drug Administration (Test Compound / Vehicle) animal_prep->drug_admin mes_test Maximal Electroshock (MES) Test drug_admin->mes_test Generalized Seizures ptz_test Pentylenetetrazol (PTZ) Test drug_admin->ptz_test Myoclonic/Absence Seizures data_collection Data Collection (Seizure Score, Latency) mes_test->data_collection ptz_test->data_collection data_analysis Data Analysis (ED50 Calculation) data_collection->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to 2,4,5-Trimethoxycinnamic Acid: From Discovery to Synthetic Pathways and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA), a significant metabolite of α-asarone. The document delves into the historical context of its discovery, details its physicochemical properties, and presents established synthetic protocols. Furthermore, it explores the primary biological activities of 2,4,5-TMCA, with a particular focus on its hypocholesterolemic and choleretic effects through the inhibition of HMG-CoA reductase. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Discovery and History

The discovery of this compound is intrinsically linked to the study of α-asarone , a primary psychoactive and biologically active compound found in the essential oil of plants from the Acorus and Asarum genera. Early research into the metabolism of α-asarone identified 2,4,5-TMCA as its major and non-toxic metabolite.[1] This discovery was pivotal, as it revealed a detoxification pathway for α-asarone and highlighted 2,4,5-TMCA as a compound that retains some of the pharmacological properties of its precursor without the associated toxicity.[1]

The historical significance of 2,4,5-TMCA, therefore, lies not in its direct isolation from a natural source but in its identification as a product of xenobiotic metabolism. This has spurred interest in its potential as a therapeutic agent, leveraging the beneficial effects observed with α-asarone while mitigating the risks.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₅[2]
Molecular Weight 238.24 g/mol [2]
CAS Number 24160-53-0[3]
Appearance Light yellow to amber to dark green powder/crystal[4]
Melting Point 164-166 °C[3]
Purity >97.0% (HPLC)[4]
Linear Formula (CH₃O)₃C₆H₂CH=CHCO₂H[3]

Synthetic Methodologies

The synthesis of this compound is most commonly achieved through condensation reactions starting from 2,4,5-trimethoxybenzaldehyde. The two primary methods employed are the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For the synthesis of 2,4,5-TMCA, 2,4,5-trimethoxybenzaldehyde is reacted with malonic acid.

  • Reactant Preparation: In a round-bottom flask, combine 2,4,5-trimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents).

  • Solvent and Catalyst Addition: Add a suitable solvent such as pyridine, which also acts as the catalyst. A small amount of a secondary amine catalyst like piperidine can also be added to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidification and Precipitation: Acidify the aqueous mixture with a 10% hydrochloric acid solution until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Perkin Reaction

The Perkin reaction is an organic reaction that synthesizes α,β-unsaturated carboxylic acids by the condensation of an aromatic aldehyde and an acid anhydride in the presence of an alkali salt of the acid.

  • Reactant and Catalyst Setup: In a round-bottom flask, place 2,4,5-trimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent).

  • Reaction Execution: Heat the mixture in an oil bath at 180°C for 5-8 hours.

  • Hydrolysis: After cooling, add a 10% aqueous sodium hydroxide solution to the reaction mixture and heat to hydrolyze the excess acetic anhydride.

  • Extraction: Cool the mixture and extract with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

  • Acidification and Precipitation: Acidify the aqueous layer with concentrated hydrochloric acid until the precipitation of the cinnamic acid derivative is complete.

  • Product Isolation: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallization from ethanol can be performed for further purification.

Biological Activity and Mechanisms of Action

This compound has been shown to possess several pharmacological properties, largely inherited from its precursor, α-asarone. The most notable of these are its hypocholesterolemic and choleretic effects.

Hypocholesterolemic Activity

Studies have demonstrated that 2,4,5-TMCA can significantly reduce total serum cholesterol and LDL-cholesterol levels.[1] This effect is primarily attributed to its ability to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] While α-asarone is a more potent inhibitor of HMG-CoA reductase, 2,4,5-TMCA still exhibits significant inhibitory activity without the toxicity associated with its parent compound.[1]

Choleretic Effects

In addition to its impact on cholesterol levels, 2,4,5-TMCA has been observed to increase bile flow. This choleretic effect is achieved by increasing the secretion of bile salts, phospholipids, and cholesterol into the bile.[1] This action can contribute to a decrease in the cholesterol saturation index of bile, potentially reducing the risk of gallstone formation.[1]

Visualizations

Metabolic Pathway of α-Asarone

The following diagram illustrates the metabolic conversion of α-asarone to its major metabolite, this compound.

metabolic_pathway alpha_asarone α-Asarone intermediate Oxidative Metabolism (in vivo) alpha_asarone->intermediate tmca This compound intermediate->tmca hmg_coa_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa hmgcr HMG-CoA Reductase hmg_coa->hmgcr mevalonate Mevalonate cholesterol Cholesterol Biosynthesis mevalonate->cholesterol hmgcr->mevalonate tmca 2,4,5-Trimethoxycinnamic Acid tmca->hmgcr Inhibition

References

2,4,5-Trimethoxycinnamic Acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and stability of 2,4,5-Trimethoxycinnamic Acid (2,4,5-TMCA). Due to a scarcity of specific experimental data for the 2,4,5-isomer in publicly accessible literature, this document leverages data from the closely related 3,4,5-trimethoxycinnamic acid isomer and general principles for cinnamic acid derivatives to provide a robust framework for research and development.

Solubility Data

A study on 3,4,5-trimethoxycinnamic acid (TMCA) measured its solubility in eleven industrial solvents at various temperatures using a static equilibrium method combined with high-performance liquid chromatography (HPLC)[1]. The results indicated that solubility was positively correlated with temperature[1].

Table 1: Molar Fraction Solubility (x) of 3,4,5-Trimethoxycinnamic Acid in Various Solvents at Different Temperatures (K) [1]

Temperature (K)MethanolEthanoln-PropanolIsopropanoln-ButanolIsobutanolAcetoneButanoneEthyl AcetateAcetonitrileToluene
278.150.04320.03150.02680.02110.02350.01870.10120.08540.06320.02890.0031
283.150.05210.03870.03250.02580.02840.02290.11890.10080.07540.03450.0038
288.150.06250.04710.03940.03130.03410.02780.13920.11830.08930.04110.0046
293.150.07460.05690.04760.03790.04090.03360.16250.13840.10520.04880.0055
298.150.08880.06850.05730.04580.04890.04040.18910.16130.12350.05780.0066
303.150.10530.08210.06880.05510.05830.04850.21960.18750.14450.06820.0079
308.150.12460.09820.08240.06610.06930.05790.25450.21740.16860.08030.0094
313.150.14710.11710.09850.07910.08210.06910.29450.25150.19620.09430.0112
318.150.17330.13940.11750.09440.09710.08220.33990.29020.22780.11040.0133
323.150.20380.16560.14000.11260.11460.09760.39160.33410.26380.12890.0158

Disclaimer: The data presented is for 3,4,5-trimethoxycinnamic acid and should be used as a reference for estimating the solubility of this compound.

Stability Data and Degradation Pathways

Specific stability data for this compound is not extensively documented. However, the stability of cinnamic acid and its derivatives is generally influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Potential Degradation Pathways for Cinnamic Acid Derivatives:

  • Cis-Trans Isomerization: Exposure to light, particularly UV radiation, can induce the isomerization of the more stable trans-isomer to the cis-isomer.[3]

  • Decarboxylation: Elevated temperatures can lead to the loss of carbon dioxide from the carboxylic acid group.[2]

  • Oxidation: The presence of oxidizing agents or metal ions can lead to oxidative degradation of the molecule.[2]

  • Hydrolysis: Under acidic or basic conditions, ester derivatives of cinnamic acid are susceptible to hydrolysis. While 2,4,5-TMCA is not an ester, this pathway is relevant for its derivatives.

Table 2: General Conditions for Forced Degradation Studies [3][6][7]

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hours
Base Hydrolysis 0.1 M - 1 M NaOH24 - 72 hours
Neutral Hydrolysis Water24 - 72 hours
Oxidative Degradation 3% - 30% H₂O₂24 - 72 hours
Thermal Degradation 60°C - 80°C (Solid & Solution)24 - 72 hours
Photostability ICH Q1B conditions (UV & Vis)As per guidelines

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The isothermal shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[8][9][10]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 298.15 K) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a set period to allow the undissolved solid to settle. Carefully withdraw a sample from the supernatant.

  • Filtration: Immediately filter the sample through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8]

  • Calculation: Calculate the solubility in desired units (e.g., mg/mL, mol/L) based on the measured concentration and dilution factor.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[2][3][11]

Table 3: General HPLC Parameters for Cinnamic Acid Derivatives [2][3]

ParameterCondition
HPLC Column Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Detection Wavelength UV detection at the λmax of 2,4,5-TMCA (e.g., ~270-280 nm)
Injection Volume 10 - 20 µL

Protocol for Forced Degradation Sample Analysis:

  • Stress Sample Preparation: Subject solutions of this compound to various stress conditions as outlined in Table 2.

  • Neutralization/Dilution: At specified time points, withdraw samples. Neutralize acidic and basic samples before dilution to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the unstressed and stressed samples into the HPLC system.

  • Data Analysis: Compare the chromatograms of the stressed samples to the unstressed sample to identify new peaks corresponding to degradation products. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector. Calculate the percentage degradation of 2,4,5-TMCA.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of α-Asarone

This compound is a major and non-toxic metabolite of α-asarone (2,4,5-trimethoxy-1-propenyl benzene).[12][13] The biotransformation of α-asarone is a key pathway to consider in the context of its biological activity and toxicology.

metabolic_pathway alpha_asarone α-Asarone metabolite This compound alpha_asarone->metabolite Metabolism

Metabolic conversion of α-Asarone to this compound.

Experimental Workflow for Solubility and Stability Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment sol_start Shake-Flask Method sol_equilibration Equilibration sol_start->sol_equilibration sol_sampling Sampling & Filtration sol_equilibration->sol_sampling sol_quantification Quantification (HPLC/UV-Vis) sol_sampling->sol_quantification sol_end Solubility Data sol_quantification->sol_end stab_start Forced Degradation stab_stress Acid, Base, Oxidative, Thermal, Photo Stress stab_start->stab_stress stab_sampling Time-Point Sampling stab_stress->stab_sampling stab_analysis Stability-Indicating HPLC Analysis stab_sampling->stab_analysis stab_end Degradation Profile & Pathway stab_analysis->stab_end

Workflow for solubility and stability analysis.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA) is a derivative of cinnamic acid and a major metabolite of α-asarone, a compound found in certain plants. It has garnered significant interest in the scientific community for its diverse pharmacological activities, which suggest its potential as a therapeutic agent for a range of diseases. This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of 2,4,5-TMCA, presenting key quantitative data, detailed experimental protocols for cited experiments, and visualizations of the core signaling pathways involved.

Potential Therapeutic Targets and Pharmacological Activities

The therapeutic potential of 2,4,5-TMCA and its derivatives spans several key areas, including metabolic disorders, cancer, neurological conditions, and inflammation. The following sections detail the primary targets and the pharmacological effects observed.

Metabolic Disease Targets

2,4,5-TMCA has demonstrated notable effects on lipid metabolism, suggesting its utility in the management of hypercholesterolemia and related conditions.

  • HMG-CoA Reductase: 2,4,5-TMCA acts as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. While its inhibitory potency is less than that of its precursor, α-asarone, it still contributes to a reduction in total serum cholesterol and LDL-cholesterol levels.

  • Bile Acid Metabolism: The compound has been shown to increase bile flow and alter the composition of bile by increasing the secretion of bile salts and phospholipids while reducing cholesterol levels. This action decreases the cholesterol saturation index (CSI), suggesting a potential role in the dissolution of gallstones.

Table 1: Quantitative Data on Hypolipidemic Effects of 2,4,5-TMCA

ParameterOrganism/ModelDosageObserved Effect
Total Serum CholesterolRat80 mg/kg body weightSignificant decrease
LDL-CholesterolRat80 mg/kg body weightLowered levels
HDL-CholesterolRat80 mg/kg body weightUnaffected
HMG-CoA Reductase InhibitionIn vitroNot specified in provided abstractsα-asarone was found to be a 20 times better inhibitor than 2,4,5-TMCA.
Cholesterol Saturation Index (CSI) in BileRat80 mg/kg body weightDecreased
Oncological Targets

Derivatives of trimethoxycinnamic acid have shown promising anti-tumor activities across various cancer cell lines. The primary mechanisms appear to involve the induction of apoptosis and inhibition of key signaling pathways.

  • c-MET (Tyrosine-protein kinase Met): An ester derivative of 3,4,5-trimethoxycinnamic acid has demonstrated moderate antitumor activity against MDA-MB-231 human breast cancer cells, with inhibition of the c-MET receptor tyrosine kinase proposed as a possible mechanism.

  • General Cytotoxicity: Various ester and amide derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines, including prostate (PC-3), gastric (SGC-7901), lung (A549), and breast (MDA-MB-435s, MCF-7) cancers.

Table 2: In Vitro Anti-tumor Activity of Trimethoxycinnamic Acid Derivatives

DerivativeCell LineIC50 Value (µM)
Ester S1 (TMCA-tyrosol ester)MDA-MB-23146.7
Ester S5 (Dihydroartemisinin-TMCA ester)PC-317.22
SGC-790111.82
A5490.50
MDA-MB-435s5.33
L-02 (normal hepatic)58.65
Ester S8 (Dimethoxychalcone-TMCA ester)A54936.7
Hep 3B23.2
HT-2923.8
MCF-76.4
Neurological and CNS Targets

2,4,5-TMCA and its analogs exhibit significant activity in the central nervous system, with potential applications in treating anxiety, seizures, and neurodegenerative diseases.

  • GABA-A/Benzodiazepine Receptor: 2,4,5-TMCA acts as a GABA-A/BZ receptor agonist, which is believed to underpin its anticonvulsant and sedative properties. It has been shown to increase the expression of GAD65 and the γ-subunit of GABA-A receptors and enhance Cl- influx in cerebellar granule cells.

  • Serotonin Receptors (5-HT1A and 5-HT2C): The compound shows binding affinity for 5-HT2C and 5-HT1A receptors, with IC50 values of 2.5 µM and 7.6 µM, respectively. This interaction may contribute to its anxiolytic and antidepressant-like effects.

  • Cholinesterases (AChE and BChE): Derivatives of 3,4,5-trimethoxycinnamic acid have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

  • ERK/MAPK Signaling: Some derivatives have been observed to modulate the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway, in neuronal cells. This pathway is crucial for neuronal survival and plasticity.

Table 3: Neuropharmacological Activities of Trimethoxycinnamic Acid and its Derivatives

Target/ActivityCompound/DerivativeModel/SystemIC50/EC50/Ki Value (µM)
5-HT2C Receptor Binding(E)-3,4,5-Trimethoxycinnamic acidIn vitro binding assay2.5
5-HT1A Receptor Binding(E)-3,4,5-Trimethoxycinnamic acidIn vitro binding assay7.6
Acetylcholinesterase (AChE) Inhibition2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateIn vitro enzyme assay46.18
Butyrylcholinesterase (BChE) Inhibition2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateIn vitro enzyme assay32.46
Anti-inflammatory Targets

The anti-inflammatory properties of trimethoxycinnamic acid derivatives suggest their potential in treating inflammatory conditions.

  • NF-κB and MAPK Signaling: The anti-inflammatory effects of related phenolic acids are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of inflammatory gene expression. While direct evidence for 2,4,5-TMCA is still emerging, this is a likely mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic targets.

HMG-CoA Reductase Inhibition Assay (Colorimetric)
  • Principle: This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Materials:

    • HMG-CoA Reductase enzyme

    • HMG-CoA substrate

    • NADPH

    • Assay Buffer (e.g., potassium phosphate buffer with DTT)

    • This compound (test inhibitor)

    • Atorvastatin (positive control inhibitor)

    • 96-well UV-transparent microplate

    • Spectrophotometer

  • Procedure:

    • Sample Preparation: Prepare serial dilutions of 2,4,5-TMCA and the positive control in the assay buffer.

    • Reaction Mixture: In each well of the microplate, add the assay buffer, HMG-CoA reductase enzyme, and the test inhibitor or control.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiation of Reaction: Add HMG-CoA and NADPH to each well to start the reaction.

    • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

    • Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the untreated control.

GABA-A Receptor Binding Assay (Radioligand)
  • Principle: This competitive binding assay measures the ability of 2,4,5-TMCA to displace a radiolabeled ligand (e.g., [3H]Muscimol) from the GABA-A receptor.

  • Materials:

    • Rat brain membranes (source of GABA-A receptors)

    • [3H]Muscimol (radioligand)

    • Binding Buffer (e.g., Tris-HCl buffer)

    • Wash Buffer (ice-cold)

    • Unlabeled GABA (for determining non-specific binding)

    • This compound (test compound)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Membrane Preparation: Homogenize rat brain tissue in buffer and centrifuge to isolate the membrane fraction.

    • Assay Setup: In test tubes, combine the brain membrane preparation, [3H]Muscimol, and varying concentrations of 2,4,5-TMCA. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

    • Incubation: Incubate the tubes on ice for a defined period (e.g., 30 minutes) to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of 2,4,5-TMCA and subsequently the Ki value using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction. Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), measured at 412 nm.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • This compound derivative (test inhibitor)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test inhibitor in phosphate buffer.

    • Assay Plate Setup: In the wells of a microplate, add the phosphate buffer, DTNB, and the test inhibitor at various concentrations.

    • Enzyme Addition: Add the AChE solution to each well (except for the blank).

    • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

    • Reaction Initiation: Add the acetylthiocholine substrate to all wells to start the reaction.

    • Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

    • Data Analysis: Calculate the reaction rate from the linear portion of the absorbance curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • Cancer cell lines (e.g., A549, PC-3, MCF-7)

    • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

    • This compound derivative (test compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the 2,4,5-TMCA derivative for a specified duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot Analysis for Signaling Pathway Proteins (ERK, NF-κB)
  • Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target proteins (e.g., total ERK, phosphorylated ERK, IκBα).

  • Materials:

    • Cells or tissue lysates

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (specific for total and phosphorylated forms of target proteins)

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Protein Extraction: Lyse the treated and untreated cells or tissues to extract total proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate the proteins based on molecular weight by running the lysates on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

    • Detection: Wash the membrane again and add the chemiluminescent substrate.

    • Imaging: Capture the chemiluminescent signal using an imaging system.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and its derivatives.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Benzodiazepine Site GABA->GABA_A_Receptor:gaba Binds TMCA 2,4,5-TMCA TMCA->GABA_A_Receptor:bz Agonist Binding Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Results in

Caption: GABA-A Receptor Signaling Pathway modulation by 2,4,5-TMCA.

MAPK_ERK_Signaling Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-MET) Growth_Factor->Receptor_Tyrosine_Kinase GRB2_SOS GRB2/SOS Receptor_Tyrosine_Kinase->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response TMCA_Derivative TMCA Derivative TMCA_Derivative->Receptor_Tyrosine_Kinase Inhibits TMCA_Derivative->ERK Modulates Phosphorylation

Caption: MAPK/ERK Signaling Pathway and potential inhibition by TMCA derivatives.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_P P-IκBα IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation TMCA_Derivative TMCA Derivative TMCA_Derivative->IKK inhibits Gene_Transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4,5-Trimethoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxycinnamic acid is a derivative of cinnamic acid that holds significant interest in medicinal chemistry and drug development due to its potential pharmacological activities. As a metabolite of α-asarone, it has been studied for various biological properties. The Knoevenagel condensation provides a classic and effective method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and compounds with active methylene groups, such as malonic acid. This document outlines the synthesis of this compound from 2,4,5-trimethoxybenzaldehyde and malonic acid, offering a detailed experimental protocol, and relevant physicochemical and spectral data.

Physicochemical and Spectral Data

A comprehensive summary of the quantitative data for the key reactant and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactant and Product

Property2,4,5-TrimethoxybenzaldehydeThis compound
Molecular Formula C₁₀H₁₂O₄C₁₂H₁₄O₅[1][2]
Molecular Weight 196.20 g/mol 238.24 g/mol [1][2]
Appearance Beige to pale brown solidLight yellow to amber crystalline powder[2]
Melting Point 112-114 °C164-166 °C
CAS Number 4460-86-024160-53-0[2]

Table 2: Spectral Data for this compound

Spectrum TypeKey Peaks / Signals
¹H NMR Data available, typically showing signals for vinylic, aromatic, and methoxy protons.[3][4]
¹³C NMR Data available for derivatives, expected signals for carboxylic acid, vinylic, aromatic, and methoxy carbons.[5]
Infrared (IR) Expected characteristic absorptions: Broad O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680–1700 cm⁻¹), C=C stretch (~1620 cm⁻¹), and aromatic C-H stretches (~3030 cm⁻¹).[6]
Mass Spectrometry (MS) Predicted m/z for [M+H]⁺: 239.09140, [M+Na]⁺: 261.07334.[7]

Experimental Section

Reaction Scheme

The synthesis of this compound is achieved through the Knoevenagel condensation of 2,4,5-trimethoxybenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak base, such as pyridine or an ammonium salt, and is followed by decarboxylation.

Reaction_Scheme cluster_reactants Reactants cluster_product Product 2,4,5-Trimethoxybenzaldehyde 2,4,5-Trimethoxybenzaldehyde Reaction + 2,4,5-Trimethoxybenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction 2,4,5-Trimethoxycinnamic_acid This compound Catalyst Pyridine / Piperidine or Ammonium Bicarbonate Arrow Catalyst->Arrow Heat Heat (Δ) Heat->Arrow Reaction->Arrow

Caption: General reaction scheme for the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 3,4,5-trimethoxycinnamic acid and is expected to yield good results for the 2,4,5-isomer.[8]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine (as solvent and catalyst)

  • Piperidine (as catalyst)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4,5-trimethoxybenzaldehyde (1 equivalent) and malonic acid (1.2-1.5 equivalents).

  • Addition of Solvent and Catalyst: Add pyridine to the flask to dissolve the solids, followed by a catalytic amount of piperidine (a few drops).

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Visualizations

Knoevenagel Condensation Mechanism

The following diagram illustrates the key steps in the Knoevenagel condensation mechanism for the synthesis of this compound.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration cluster_step4 Step 4: Decarboxylation A Malonic Acid C Carbanion (Enolate) A->C + Base B Base (e.g., Piperidine) E Aldol Adduct C->E + Aldehyde D 2,4,5-Trimethoxy- benzaldehyde F Unsaturated Dicarboxylic Acid E->F - H₂O G This compound F->G Heat, - CO₂

Caption: Mechanism of the Knoevenagel condensation.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow Start Start Reactants Combine 2,4,5-Trimethoxybenzaldehyde, Malonic Acid, Pyridine, and Piperidine Start->Reactants Reflux Heat to Reflux (2-4 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice/HCl Mixture Cooling->Precipitation Filtration Filter and Wash with Cold Water Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry the Product Recrystallization->Drying End Obtain Pure this compound Drying->End

Caption: Experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of 2,4,5-Trimethoxycinnamic Acid via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 2,4,5-Trimethoxycinnamic acid, a valuable intermediate in the development of various pharmacologically active compounds. The synthesis is achieved through a one-pot Wittig reaction of 2,4,5-trimethoxybenzaldehyde with a stabilized phosphorus ylide generated in situ, followed by hydrolysis of the intermediate ester. This method offers a straightforward and efficient route to the target molecule.

Introduction

This compound and its derivatives are of significant interest to the pharmaceutical industry due to their potential therapeutic applications. The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds, providing a reliable strategy for the synthesis of cinnamic acid derivatives from aldehydes. This protocol details a one-pot procedure that combines the Wittig olefination and subsequent ester hydrolysis, simplifying the synthetic process.

Reaction Scheme

Caption: Overall reaction scheme for the one-pot synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity
2,4,5-TrimethoxybenzaldehydeC₁₀H₁₂O₄196.20Solid≥98%
This compound C₁₂H₁₄O₅ 238.24 Solid >97%

Experimental Protocol: One-Pot Wittig Olefination and Hydrolysis

This protocol is adapted from established one-pot Wittig reaction procedures for the synthesis of cinnamic acids from substituted benzaldehydes.[1]

4.1. Materials

  • 2,4,5-Trimethoxybenzaldehyde

  • Triphenylphosphine (PPh₃)

  • Ethyl bromoacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

  • pH paper or pH meter

4.3. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,5-trimethoxybenzaldehyde (1.0 eq), triphenylphosphine (1.1 eq), and ethyl bromoacetate (1.1 eq).

  • Aqueous Base Addition: To the flask, add a 10% (w/v) aqueous solution of sodium hydroxide. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde. The reaction is typically complete within 2-4 hours. During this time, the initially formed ethyl 2,4,5-trimethoxycinnamate will be hydrolyzed in situ to the sodium salt of this compound.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a significant amount of triphenylphosphine oxide precipitates, it can be removed by filtration.

    • Transfer the aqueous solution to a beaker and cool in an ice bath.

    • Slowly acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water to remove any inorganic salts.

    • Air-dry the solid.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Visualization of Experimental Workflow

experimental_workflow reagents Combine 2,4,5-trimethoxybenzaldehyde, triphenylphosphine, and ethyl bromoacetate add_base Add 10% aqueous NaOH reagents->add_base reflux Heat to reflux for 2-4 hours add_base->reflux cool Cool to room temperature reflux->cool acidify Acidify with conc. HCl to pH 1-2 cool->acidify filter Collect precipitate by vacuum filtration acidify->filter wash Wash with cold deionized water filter->wash dry Air-dry the solid product wash->dry recrystallize Recrystallize from ethanol/water dry->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Expected Results and Characterization

The expected product is a solid with a purity of >97%. The yield for analogous one-pot Wittig olefination-hydrolysis reactions of substituted benzaldehydes can be high, often exceeding 80-90%.[1] The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=C, C-O).

  • Mass Spectrometry (MS): To determine the molecular weight.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are of good quality and used in the correct stoichiometric ratios.

    • Incomplete reaction: Extend the reflux time and monitor by TLC.

    • Loss during work-up: Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing.

  • Impure Product:

    • Incomplete removal of triphenylphosphine oxide: An additional wash of the crude product with a solvent in which the desired product is sparingly soluble (e.g., cold diethyl ether) may be beneficial before recrystallization.

    • Inefficient recrystallization: Ensure the correct solvent system and cooling procedure are used.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care.

  • Ethyl bromoacetate is a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames.

References

HPLC method for quantification of 2,4,5-Trimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of 2,4,5-Trimethoxycinnamic Acid

Application Note

This application note describes a precise, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This method is well-suited for routine quality control and research applications in the pharmaceutical and chemical industries.[1] this compound is a significant compound, often used as an intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[1] Accurate quantification is therefore essential for ensuring the quality and consistency of final products.[1]

The method employs a C18 stationary phase with gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), and UV detection.[1] The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[1]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][2]

  • Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[1]

  • Solvents: HPLC grade acetonitrile and ultrapure water.[1]

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.[1]

  • Reference Standard: this compound (purity ≥99%).[1]

Chromatographic Conditions

The chromatographic conditions for the analysis are summarized in the table below.

ParameterCondition
ColumnC18 Reversed-Phase (15 cm x 4.6 mm, 5 µm)
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient Elution0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature35°C
DetectionUV at 315 nm
Preparation of Solutions

Mobile Phase Preparation:

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of ultrapure water. Mix thoroughly and degas before use.[1]

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix thoroughly and degas before use.[1]

Standard Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask.[1] Dissolve and dilute to the mark with the mobile phase (initial conditions: 70:30 A:B).[1]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.[2]

Sample Preparation

The sample preparation protocol will vary depending on the matrix.

  • For Bulk Drug Substance: Accurately weigh an appropriate amount of the sample. Dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1][3]

  • For Complex Matrices: For more complex sample matrices, an extraction technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances and ensure accurate quantification.[4][5][6]

Method Validation Summary

The described HPLC method was validated according to ICH guidelines.[1] The key validation parameters are summarized in the table below.

Validation ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.8 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
SpecificityNo interference observed from blank

Visualizations

G HPLC Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Autosampler, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Integration Chromatogram Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Final_Report Final Report Quantification->Final_Report G Chromatographic Separation Principle Analyte This compound (in solution) Separation Differential Partitioning (Separation) Analyte->Separation Detection UV Detection (Quantification at 315 nm) Separation->Detection elutes separated analyte Stationary_Phase Stationary Phase (C18 Column) Stationary_Phase->Separation retains analyte Mobile_Phase Mobile Phase (Acetonitrile/Water Gradient) Mobile_Phase->Separation carries analyte

References

Application Notes and Protocols for the GC-MS Analysis of 2,4,5-Trimethoxycinnamic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxycinnamic acid (TMCA) and its derivatives are a class of compounds with significant interest in pharmaceutical and scientific research due to their potential biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these and other volatile and semi-volatile compounds. This document provides detailed application notes and protocols for the GC-MS analysis of 2,4,5-TMCA and its derivatives, focusing on the common analytical challenges and their solutions, such as the need for derivatization to enhance volatility.

Core Principles

The analysis of cinnamic acid derivatives by GC-MS typically requires a derivatization step to convert the polar carboxylic acid and hydroxyl groups into less polar, more volatile moieties. Silylation is a common and effective derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group. This process significantly improves the chromatographic behavior of the analytes, leading to better peak shape and sensitivity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of a representative TMCA derivative, methyl 3,4,5-trimethoxycinnamate, and the TMS-derivatized this compound. These values are based on typical GC-MS analyses of related compounds and should be used as a reference for method development and validation.

CompoundDerivativeRetention Time (min)Key Mass-to-Charge Ratios (m/z)
This compoundTrimethylsilyl (TMS) ester~15-20310 (M+), 295, 280, 265, 251, 223, 193, 73
Methyl 2,4,5-trimethoxycinnamate-~12-17252 (M+), 237, 221, 205, 194, 179, 161
Ethyl 2,4,5-trimethoxycinnamate-~13-18266 (M+), 251, 237, 221, 205, 194, 179

Experimental Protocols

Sample Preparation and Derivatization (Silylation)

This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ester for GC-MS analysis.

Materials:

  • This compound standard or sample extract

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Drying: Accurately weigh 1-5 mg of the this compound standard or dried sample extract into a clean, dry GC vial. It is crucial that the sample is completely dry, as moisture will react with the silylating reagent.

  • Dissolution: Add 100 µL of anhydrous pyridine to the vial. Vortex briefly to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly.

  • Incubation: Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Dilute the derivatized sample with ethyl acetate to a final concentration suitable for GC-MS analysis (e.g., 1 µg/mL).

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of silylated TMCA and its ester derivatives. These parameters should be optimized for the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Range50-500 amu
Scan ModeFull Scan

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow sample Sample containing This compound extraction Extraction & Drying sample->extraction derivatization Derivatization (Silylation with BSTFA) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

GC-MS Analysis Workflow
Phenylpropanoid Biosynthesis Pathway

This compound is a derivative of cinnamic acid, a key intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites.

phenylpropanoid_pathway cluster_pathway Phenylpropanoid Pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid C4H caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid flavonoids Flavonoids p_coumaric_acid->flavonoids stilbenes Stilbenes p_coumaric_acid->stilbenes ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid sinapic_acid Sinapic Acid ferulic_acid->sinapic_acid lignans Lignans ferulic_acid->lignans trimethoxycinnamic_acid Trimethoxycinnamic Acid Derivatives (e.g., 2,4,5-TMCA) sinapic_acid->trimethoxycinnamic_acid

Simplified Phenylpropanoid Pathway

Application Notes and Protocols: Spectroscopic Analysis of 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characterization of 2,4,5-Trimethoxycinnamic acid. The protocols outlined below are intended to serve as a guide for the analysis of this compound, which is of interest in various research and development fields, including as a metabolite of α-asarone.

Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. It is important to note that while some specific data may be found in proprietary databases, the following represents a combination of available information and predicted values based on the analysis of similar compounds.

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~12.0Singlet (broad)-
Ar-H7.0 - 7.5Singlet / Doublet-
Ar-H6.5 - 7.0Singlet / Doublet-
=CH-7.5 - 8.0Doublet~16
=CH-6.2 - 6.6Doublet~16
-OCH₃~3.9Singlet-
-OCH₃~3.8Singlet-
-OCH₃~3.7Singlet-

Note: The exact chemical shifts for the aromatic protons can vary depending on the solvent and concentration. The large coupling constant for the alkene protons is characteristic of a trans configuration.

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
-C=O~172
Ar-C (quaternary)140 - 160
Ar-CH95 - 120
=CH-140 - 150
=CH-115 - 125
-OCH₃55 - 60

Table 3: IR Absorption Data for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Strong, Broad
C-H (Aromatic/Alkene)3100 - 3000Medium
C-H (Alkyl)3000 - 2850Medium
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Alkene)1640 - 1620Medium
C=C (Aromatic)1600 - 1450Medium to Weak
C-O (Aryl Ether)1275 - 1200Strong
C-O (Carboxylic Acid)1320 - 1210Strong

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of this compound.

2.1. NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Set appropriate spectral width, acquisition time, and relaxation delay.

      • Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

2.2. IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder (approx. 100-200 mg) into a clean, dry mortar.

    • Add a very small amount of the this compound sample (approx. 1-2 mg). The ratio should be roughly 1:100.

    • Grind the mixture thoroughly with the pestle for several minutes to ensure a fine, homogeneous powder.

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR_Acq NMR Data Acquisition (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq IR Data Acquisition Prep_IR->IR_Acq Process_NMR NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR IR Data Processing (Background Subtraction) IR_Acq->Process_IR Interpret_NMR NMR Spectral Interpretation (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR IR Spectral Interpretation (Functional Group Analysis) Process_IR->Interpret_IR Conclusion Structural Elucidation of This compound Interpret_NMR->Conclusion Interpret_IR->Conclusion

Caption: Workflow for NMR and IR spectroscopic analysis.

Application Notes and Protocols for the Synthesis of 2,4,5-Trimethoxycinnamic Acid Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,4,5-Trimethoxycinnamic acid amides, which are of interest in medicinal chemistry due to the diverse biological activities of cinnamic acid derivatives.[1][2][3] The protocol is divided into two main stages: the synthesis of this compound from 2,4,5-trimethoxybenzaldehyde via a Knoevenagel condensation, followed by the amidation of the resulting cinnamic acid derivative with a primary or secondary amine.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound amides is depicted below.

Workflow cluster_synthesis Synthesis of this compound cluster_amidation Amidation Reaction cluster_characterization Characterization start Start Materials: 2,4,5-Trimethoxybenzaldehyde, Malonic Acid, Pyridine, Piperidine knoevenagel Knoevenagel Condensation start->knoevenagel workup1 Acidification & Filtration knoevenagel->workup1 purification1 Recrystallization workup1->purification1 product1 2,4,5-Trimethoxycinnamic Acid purification1->product1 start2 Start Materials: This compound, Amine, EDC, HOBt product1->start2 Intermediate Product coupling Amide Coupling Reaction start2->coupling workup2 Aqueous Workup & Extraction coupling->workup2 purification2 Column Chromatography workup2->purification2 product2 2,4,5-Trimethoxycinnamic Acid Amide purification2->product2 nmr NMR Spectroscopy (¹H, ¹³C) product2->nmr ms Mass Spectrometry (MS) product2->ms ftir FT-IR Spectroscopy product2->ftir

Caption: Experimental workflow for the synthesis and characterization of this compound amides.

Part 1: Synthesis of this compound

This protocol utilizes the Knoevenagel condensation reaction to synthesize this compound from 2,4,5-trimethoxybenzaldehyde and malonic acid.[4][5] The reaction is catalyzed by a weak base, typically a mixture of pyridine and piperidine.

Reaction Pathway

Reaction_Pathway_1 cluster_reagents Reagents cluster_products Product r1 2,4,5-Trimethoxybenzaldehyde p1 This compound r1->p1 + Malonic Acid r2 Malonic Acid r2->p1 reagent1 Pyridine reagent2 Piperidine Reaction_Pathway_2 cluster_reagents Reagents cluster_products Product r1 This compound p1 This compound Amide r1->p1 + Amine r2 Amine (R-NH₂) r2->p1 reagent1 EDC reagent2 HOBt reagent3 DCM or DMF

References

Application Notes and Protocols for the Esterification of 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed experimental procedures for the synthesis of various esters of 2,4,5-trimethoxycinnamic acid, a valuable intermediate in the development of novel therapeutic agents. The protocols outlined below are based on established esterification methods for substituted cinnamic acids and are intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

Cinnamic acids and their ester derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The esterification of the carboxylic acid moiety allows for the modification of physicochemical properties such as lipophilicity, which can in turn influence the pharmacokinetic and pharmacodynamic profile of the parent compound. This document details two primary methods for the esterification of this compound: the classic Fischer-Speier esterification and a two-step method involving the formation of an acyl chloride intermediate.

Data Presentation: A Comparative Overview of Cinnamic Acid Esterification

The choice of catalyst, solvent, and reaction conditions can significantly impact the yield and purity of the resulting ester. The following table summarizes various conditions reported for the esterification of cinnamic acid and its derivatives, providing a useful reference for reaction optimization.

CatalystAlcoholSolventTemperature (°C)Time (h)Yield (%)Reference
Sulfuric Acid (H₂SO₄)MethanolMethanolReflux1880[1]
Sulfuric Acid (H₂SO₄)Ethanol-60184.42 (Conversion)[2]
p-Toluenesulfonic acid (PTSA)GlycerolSolvent-free140-160-Nearly quantitative[2]
Thionyl Chloride (SOCl₂) / Triethylamine (Et₃N)Various substituted phenolsTolueneReflux1 + 1Not specified[3]
N,N'-Dicyclohexylcarbodiimide (DCC) / 4-(Dimethylamino)pyridine (DMAP)Various alcohols/phenolsDichloromethaneRoom Temperature2476.6-95[4]

Experimental Protocols

Two detailed experimental protocols for the esterification of this compound are provided below.

Protocol 1: Fischer-Speier Esterification

This method involves the direct acid-catalyzed esterification of the carboxylic acid with an alcohol.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of this compound in a large excess of the desired anhydrous alcohol (e.g., 50 mL of methanol for 4.73 g of the acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL).[1]

  • Reflux the reaction mixture for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. For methyl esters, crystals may precipitate upon cooling and can be collected by filtration.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the excess alcohol.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[1]

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water mixture).[1]

Protocol 2: Two-Step Esterification via Acyl Chloride Intermediate

This method is particularly useful for the esterification with more complex or sensitive alcohols and involves the conversion of the carboxylic acid to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • The desired alcohol or phenol

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

Procedure:

  • Suspend this compound (0.2 mmol) in dry toluene (5 mL) at room temperature.[3]

  • Add thionyl chloride (0.25 mmol) dropwise to the suspension.[3]

  • Reflux the reaction mixture for 1 hour to form the corresponding acyl chloride.[3]

  • In a separate flask, prepare a solution of the desired alcohol or phenol (0.2 mmol) and triethylamine (0.25 mmol) in dry toluene (5 mL).[3]

  • Add the freshly prepared solution of the acyl chloride to the alcohol/triethylamine mixture dropwise.[3]

  • Reflux the resulting mixture for 1 hour.[3]

  • After cooling, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate. The organic layer can then be washed with water and brine, dried over an anhydrous salt, and concentrated to yield the crude ester.

  • Purify the product by recrystallization, typically from ethanol.[3]

Visualizations

The following diagrams illustrate the experimental workflows for the two esterification protocols.

Fischer_Esterification_Workflow Fischer-Speier Esterification Workflow start Start dissolve Dissolve this compound in excess anhydrous alcohol start->dissolve add_catalyst Add concentrated H₂SO₄ dissolve->add_catalyst reflux Reflux for 18 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool workup Work-up: - Remove excess alcohol - Dissolve in EtOAc - Wash with NaHCO₃ and brine cool->workup dry_concentrate Dry over Na₂SO₄ and concentrate workup->dry_concentrate purify Purify by recrystallization dry_concentrate->purify end_product Final Ester Product purify->end_product

Caption: Workflow for the Fischer-Speier Esterification of this compound.

Acyl_Chloride_Esterification_Workflow Two-Step Esterification via Acyl Chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Ester Formation start_s1 Start suspend_acid Suspend this compound in dry toluene start_s1->suspend_acid add_socl2 Add SOCl₂ dropwise suspend_acid->add_socl2 reflux_s1 Reflux for 1 hour add_socl2->reflux_s1 acyl_chloride Acyl Chloride Intermediate reflux_s1->acyl_chloride add_acyl_chloride Add acyl chloride solution acyl_chloride->add_acyl_chloride prepare_alcohol Prepare solution of alcohol and triethylamine in dry toluene prepare_alcohol->add_acyl_chloride reflux_s2 Reflux for 1 hour add_acyl_chloride->reflux_s2 workup_s2 Work-up: - Remove solvent - Extract with EtOAc reflux_s2->workup_s2 purify_s2 Purify by recrystallization workup_s2->purify_s2 end_product_s2 Final Ester Product purify_s2->end_product_s2

Caption: Workflow for the Two-Step Esterification of this compound.

References

Application Notes and Protocols for the Use of 2,4,5-Trimethoxycinnamic Acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxycinnamic acid (2,4,5-TMC) is a derivative of cinnamic acid, a naturally occurring aromatic fatty acid found in various plants. While research on the specific biological activities of 2,4,5-TMC in cell culture is limited, it is recognized as a major metabolite of alpha-asarone, a compound found in the essential oil of plants from the Acorus and Asarum genera.[1][2] Derivatives of cinnamic acid have garnered significant interest in drug discovery due to their wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[3]

This document provides detailed application notes and protocols for the investigation of this compound and its analogs in cell culture assays. Given the limited direct data on the 2,4,5-isomer, the provided protocols and quantitative data are largely based on studies of the closely related and more extensively researched 3,4,5-trimethoxycinnamic acid (3,4,5-TMC) and other cinnamic acid derivatives. These can serve as a valuable starting point for investigating the biological effects of 2,4,5-TMC. Researchers should note that the biological activity of different isomers can vary significantly.

Data Presentation: Cytotoxic Activity of Cinnamic Acid Derivatives

The following table summarizes the cytotoxic activities of various cinnamic acid derivatives against a range of cancer cell lines, providing a reference for the potential efficacy of this class of compounds.

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Cinnamic Acid HT-144 (Melanoma)MTT Assay2400[4]
Cinnamic Acid Derivative (cyano group) HeLa, K562, Fem-x, MCF-7MTT Assay42 - 166[5]
3,4,5-TMC Amide Derivative (S20) U-937 (Leukemia)Not Specified1.8[6]
3,4,5-TMC Amide Derivative (S20) HeLa (Cervical Cancer)Not Specified2.1[6]
3,4,5-TMC Ester Derivative (S8) MCF-7 (Breast Cancer)Not Specified6.4[6]
3,4,5-TMC Ester Derivative (S8) Hep 3B (Liver Cancer)Not Specified23.2[6]
3,4,5-TMC Ester Derivative (S8) HT-29 (Colon Cancer)Not Specified23.8[6]
3,4,5-TMC Ester Derivative (S8) A549 (Lung Cancer)Not Specified36.7[6]
3,4,5-TMC Ester Derivative (S1) MDA-MB-231 (Breast Cancer)Not Specified46.7[6]
3,4,5-TMC Ester Derivative (S9) HeLa (Cervical Cancer)Not Specified64[6]
3,4,5-TMC Ester Derivative (S9) PC-3 (Prostate Cancer)Not Specified80[6]
3,4,5-TMC Ester Derivative (S9) A549 (Lung Cancer)Not Specified172[6]
3,4,5-TMC Ester Derivative (S9) BEL7404 (Liver Cancer)Not Specified212[6]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Based on its chemical properties, this compound is expected to be soluble in DMSO. To prepare a high-concentration stock solution (e.g., 10-100 mM), weigh out the desired amount of 2,4,5-TMC powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration.

  • Vortex the tube thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of 2,4,5-TMC on cell viability by measuring the metabolic activity of the cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of 2,4,5-TMC from the stock solution in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

experimental_workflow_mtt

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by 2,4,5-TMC using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 2,4,5-TMC for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

apoptosis_quadrants

Signaling Pathways

While the specific signaling pathways modulated by 2,4,5-TMC are not well-documented, studies on other cinnamic acid derivatives suggest potential involvement in key cancer-related pathways. For instance, some derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

apoptosis_pathway

Disclaimer

The provided protocols and data are intended as a general guide and are based on published research on cinnamic acid derivatives. It is crucial for researchers to optimize these protocols for their specific cell lines and experimental conditions. The biological effects of this compound may differ from those of other isomers and derivatives. Independent verification and validation are essential. This information is for research use only and not for diagnostic or therapeutic purposes.

References

In Vivo Experimental Design for 2,4,5-Trimethoxycinnamic Acid Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating 2,4,5-Trimethoxycinnamic acid (TMCA), a major metabolite of α-asarone. This document outlines detailed protocols for evaluating the potential hypocholesterolemic, anticonvulsant, sedative, and anxiolytic properties of TMCA, based on its known pharmacological activities and those of structurally related compounds.

Investigation of Hypocholesterolemic and Cholelitholytic Effects

TMCA has been shown to retain most of the hypocholesterolemic and cholelitholytic properties of its parent compound, α-asarone. In vivo studies in hypercholesterolemic rats have demonstrated its ability to decrease total and LDL-cholesterol levels while increasing bile flow.

Experimental Protocol: High-Cholesterol Diet-Induced Hyperlipidemia in Rats

This protocol describes the induction of hyperlipidemia in rats and subsequent treatment with TMCA to evaluate its lipid-lowering and bile-modifying effects.

Materials:

  • Male Wistar rats (180-220 g)

  • Standard pellet diet

  • High-cholesterol diet (HCD): Standard diet supplemented with 1-2% cholesterol and 0.5% cholic acid.

  • This compound (TMCA)

  • Vehicle for TMCA administration (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Biochemical assay kits for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.

  • Bile collection cannulas

Procedure:

  • Acclimatization: Acclimate rats to the laboratory conditions for at least one week, with free access to standard diet and water.

  • Induction of Hyperlipidemia:

    • Divide the animals into a control group (standard diet) and an experimental group (HCD).

    • Feed the respective diets for a period of 4-8 weeks to induce a stable hypercholesterolemic state.

  • Treatment:

    • After the induction period, divide the HCD-fed rats into two subgroups: a vehicle-treated group and a TMCA-treated group.

    • Administer TMCA orally (e.g., by gavage) at a dose of 80 mg/kg body weight daily for a specified period (e.g., 4 weeks). The control and vehicle groups should receive the vehicle alone.

  • Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Anesthetize the rats and collect blood samples via cardiac puncture.

    • For bile analysis, cannulate the bile duct and collect bile for a defined period.

  • Biochemical Analysis:

    • Separate plasma from the blood samples by centrifugation.

    • Analyze plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglyceride levels using commercially available kits.

    • Analyze bile for cholesterol, bile salts, and phospholipids.

Quantitative Data Summary:

GroupTreatmentTotal Cholesterol (mg/dL)LDL-Cholesterol (mg/dL)HDL-Cholesterol (mg/dL)Triglycerides (mg/dL)
1Control (Standard Diet)BaselineBaselineBaselineBaseline
2HCD + VehicleIncreasedIncreasedNo significant changeVariable
3HCD + TMCA (80 mg/kg)DecreasedDecreasedNo significant changeVariable

Experimental Workflow:

G acclimatization Acclimatization (1 week) induction Hyperlipidemia Induction (4-8 weeks HCD) acclimatization->induction treatment Treatment (4 weeks) induction->treatment sample_collection Sample Collection (Blood, Bile) treatment->sample_collection analysis Biochemical Analysis sample_collection->analysis

Workflow for Hyperlipidemia Study.

Evaluation of Anticonvulsant and Sedative Activity

Structurally similar compounds to TMCA, such as 3,4,5-trimethoxycinnamic acid, have demonstrated anticonvulsant and sedative activities, likely through modulation of the GABAA/BZ receptor system.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to screen for drugs with potential efficacy against absence seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (TMCA)

  • Vehicle for TMCA administration

  • Pentylenetetrazol (PTZ) solution (e.g., 60-80 mg/kg in saline)

  • Observation chambers

  • Timer

Procedure:

  • Acclimatization: Acclimate mice for at least 3 days.

  • Treatment:

    • Divide animals into groups: vehicle control, positive control (e.g., diazepam), and TMCA-treated groups (various doses).

    • Administer TMCA or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizures:

    • After a defined pretreatment time (e.g., 30-60 minutes), administer PTZ subcutaneously (s.c.) or i.p.

  • Observation:

    • Immediately place each mouse in an individual observation chamber.

    • Observe the animals for 30 minutes for the onset of myoclonic jerks and generalized clonic seizures.

    • Record the latency to the first seizure and the duration of seizures.

    • Note the percentage of animals protected from seizures in each group.

Experimental Protocol: Thiopental Sodium-Induced Sleep Test

This test assesses the sedative-hypnotic effects of a compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (TMCA)

  • Vehicle for TMCA administration

  • Thiopental sodium solution (e.g., 40-50 mg/kg, i.p.)

  • Timer

Procedure:

  • Acclimatization: Acclimate mice for at least 3 days.

  • Treatment:

    • Divide animals into groups: vehicle control and TMCA-treated groups (various doses).

    • Administer TMCA or vehicle i.p. or p.o.

  • Induction of Sleep:

    • After a defined pretreatment time (e.g., 30 minutes), administer thiopental sodium i.p.

  • Observation:

    • Record the time of loss of the righting reflex (onset of sleep) and the time of its recovery (awakening).

    • The duration of sleep is the time interval between the loss and recovery of the righting reflex.

Quantitative Data Summary:

TestTreatment GroupParameterExpected Outcome with TMCA
PTZ-Induced SeizureVehicleLatency to seizure (s)Baseline
TMCALatency to seizure (s)Increased
Vehicle% Protection0%
TMCA% ProtectionIncreased
Thiopental-Induced SleepVehicleOnset of sleep (min)Baseline
TMCAOnset of sleep (min)Decreased
VehicleDuration of sleep (min)Baseline
TMCADuration of sleep (min)Increased

Signaling Pathway: GABAA Receptor Modulation

G cluster_0 Postsynaptic Neuron GABA_A GABAA Receptor Cl_channel Chloride Channel (Open) GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_channel->Hyperpolarization Leads to GABA GABA GABA->GABA_A Binds to TMCA 2,4,5-TMCA (Agonist/Positive Modulator) TMCA->GABA_A Potentiates effect

GABAA Receptor Signaling Pathway.

Assessment of Anxiolytic Potential

Derivatives of trimethoxycinnamic acid have been shown to ameliorate stress-induced anxiety in animal models.

Experimental Protocol: Elevated Plus-Maze (EPM) Test

The EPM is a widely used model to assess anxiety-like behavior in rodents.

Materials:

  • Male Wistar rats (200-250 g) or Swiss albino mice (20-25 g)

  • Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

  • This compound (TMCA)

  • Vehicle for TMCA administration

  • Video tracking software

Procedure:

  • Acclimatization: Acclimate animals to the testing room for at least 1 hour before the test.

  • Treatment:

    • Divide animals into groups: vehicle control, positive control (e.g., diazepam), and TMCA-treated groups (various doses).

    • Administer TMCA or vehicle i.p. or p.o. at a defined pretreatment time.

  • Testing:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Quantitative Data Summary:

Treatment Group% Open Arm Entries% Time in Open Arms
VehicleBaselineBaseline
DiazepamIncreasedIncreased
TMCAPotentially IncreasedPotentially Increased

Investigation of Anti-Neuroinflammatory Effects

Cinnamic acid derivatives have been investigated for their anti-neuroinflammatory properties, with some compounds targeting the MAPK signaling pathway.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to induce an inflammatory response in the brain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (TMCA)

  • Vehicle for TMCA administration

  • Lipopolysaccharide (LPS) from E. coli

  • Stereotaxic apparatus

  • Brain tissue homogenization buffer

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Western blot reagents for MAPK pathway proteins (p-p38, p-JNK, p-ERK)

Procedure:

  • Acclimatization: Acclimate mice for at least one week.

  • Treatment:

    • Pre-treat animals with TMCA or vehicle for a specified duration (e.g., 7 days).

  • Induction of Neuroinflammation:

    • Administer LPS via intraperitoneal injection or intracerebroventricular (i.c.v.) injection using a stereotaxic apparatus.

  • Tissue Collection:

    • At a specific time point after LPS administration (e.g., 4-24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex).

  • Analysis:

    • Homogenize brain tissue and measure the levels of pro-inflammatory cytokines using ELISA.

    • Perform Western blotting to assess the phosphorylation status of key proteins in the MAPK signaling pathway.

Signaling Pathway: MAPK in Neuroinflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Pro_inflammatory_Cytokines TMCA 2,4,5-TMCA TMCA->MAPK Inhibits

MAPK Signaling in Neuroinflammation.

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and laboratory resources. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a robust, specific, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,4,5-Trimethoxycinnamic acid (TMCA). As a compound of interest in pharmaceutical development due to its potential biological activities, a reliable analytical method is paramount for ensuring product quality and consistency.[1] The method was developed and subsequently validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines, demonstrating its suitability for its intended purpose in a regulated environment.[2][3] The validation protocol confirms the method's specificity, linearity, accuracy, precision, and robustness, making it suitable for routine analysis of TMCA in bulk drug substance or during various stages of drug development.

Introduction: The Rationale for a Validated Method

This compound (TMCA), a derivative of cinnamic acid, is a molecule with significant research interest.[1] The accurate determination of its purity and concentration in active pharmaceutical ingredients (APIs) and formulated products is a critical quality attribute. Regulatory bodies like the FDA require that analytical test methods used for assessing product compliance against established specifications meet stringent standards of accuracy and reliability.[4][5]

The objective of validating an analytical procedure is to establish, through documented laboratory studies, that the performance characteristics of the method are suitable for its intended application.[6] This process is not merely a regulatory checkbox but a foundational element of scientific integrity, ensuring that the data generated is reliable and reproducible. This document provides a comprehensive guide for the validation of an HPLC method for TMCA, explaining the causality behind each procedural choice and validation parameter.

Proposed Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection was chosen for its high resolution, sensitivity, and reproducibility, which are well-suited for the analysis of aromatic compounds like TMCA.[7] The methoxy and carboxylic acid groups on the cinnamic acid backbone make it ideal for Reversed-Phase (RP) chromatography.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Reference Standard: this compound, purity >98% (CAS: 24160-53-0).

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Orthophosphoric Acid (ACS Grade), Deionized Water (18.2 MΩ·cm).

Chromatographic Conditions

The selection of chromatographic conditions is driven by the physicochemical properties of TMCA. A C18 column provides a nonpolar stationary phase for effective retention. The mobile phase is acidified to suppress the ionization of the carboxylic acid moiety (pKa ≈ 4.5), ensuring a single, non-ionized form of the analyte, which results in better peak shape and retention time stability.[7]

  • Mobile Phase: Acetonitrile : Water : Orthophosphoric Acid (50:50:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm (selected based on the UV absorbance maximum for cinnamic acid derivatives to ensure high sensitivity).[8]

  • Run Time: 10 minutes

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of TMCA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 5, 10, 25, 50, 100, 150 µg/mL).

Method Validation Protocol and Acceptance Criteria

The validation process is a holistic evaluation of the method's performance. The relationship between the different validation parameters ensures a comprehensive assessment of the method's reliability.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Develop Analytical Procedure Development Specificity Specificity & Selectivity Develop->Specificity Defines Analyte Robustness Robustness Develop->Robustness Defines tolerances Linearity Linearity Specificity->Linearity Ensures pure response Range Range Linearity->Range Defines limits Accuracy Accuracy Linearity->Accuracy Dependent on curve Precision Precision (Repeatability & Intermediate) Linearity->Precision Assessed across range LOQ LOQ Linearity->LOQ Lower limit LOD LOD LOQ->LOD Statistically related G start Start protocol Write Validation Protocol (Define Parameters & Criteria) start->protocol prep Prepare Standards & Solutions protocol->prep system_suitability Perform System Suitability prep->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity If Pass linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq Calculate LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Compile Validation Report robustness->report end Method Validated report->end

References

Development of Antiviral Agents from 2,4,5-Trimethoxycinnamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives have emerged as a promising class of natural products with a wide range of pharmacological activities, including antiviral properties. While much of the research has focused on the 3,4,5-trimethoxy substituted isomer, 2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA) and its derivatives represent a compelling yet underexplored area for the development of novel antiviral agents. This document provides a comprehensive overview of the potential of 2,4,5-TMCA as a scaffold for antiviral drug discovery, including detailed protocols for synthesis, in vitro screening, and characterization. Although direct antiviral data for 2,4,5-TMCA is limited, this guide leverages data from structurally similar compounds to provide a foundational framework for future research and development.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved from readily available starting materials. A common precursor is 2,4,5-trimethoxybenzaldehyde, which can be synthesized from asarone, a component of calamus oil. The subsequent conversion to the cinnamic acid derivative can be accomplished through various established synthetic routes.

Protocol for the Synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone

This protocol is adapted from a method involving the ozonolysis of asarone.

Materials:

  • Asarone (obtained from calamus oil)

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Ozone generator

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

Procedure:

  • Dissolve asarone (e.g., 5 g, 24 mmol) in ethanol (5 mL) in a 25 mL two-neck Schlenk flask equipped with a magnetic stir bar.

  • Bubble ozone (O₃) gas from an ozone generator through the solution at room temperature.

  • Monitor the reaction progress using TLC until the starting material is consumed (typically within 10-15 minutes).

  • Once the reaction is complete, add 5 mL of EtOAc to the reaction mixture.

  • Perform a liquid-liquid extraction by washing the organic layer with deionized water (3 x 2.5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,4,5-trimethoxybenzaldehyde as a pale brown solid.

Protocol for the Synthesis of this compound (Knoevenagel Condensation)

Materials:

  • 2,4,5-trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the mixture with concentrated HCl until a precipitate forms.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

General Protocol for the Synthesis of this compound Amide Derivatives

Materials:

  • This compound

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dry dichloromethane (DCM)

  • Brine solution

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1 equivalent) in dry DCM, add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and TEA (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Wash the reaction mixture with brine solution and then with deionized water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired amide derivative.

In Vitro Antiviral Screening

The following protocols describe general methods for screening compounds for antiviral activity. These can be adapted for testing this compound and its derivatives against a variety of viruses.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the cytotoxicity of the compounds to ensure that any observed antiviral effect is not due to cell death.

Materials:

  • Vero cells (or other appropriate cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (2,4,5-TMCA derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Prepare serial dilutions of the test compounds in DMEM with 2% FBS.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours in a CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) using regression analysis.

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds.

Materials:

  • Vero cells (or other appropriate cell line)

  • DMEM with 2% FBS

  • Virus stock of known titer

  • Test compounds

  • 96-well microtiter plates

  • CO₂ incubator

  • Inverted microscope

Procedure:

  • Seed Vero cells in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of the test compounds in DMEM with 2% FBS.

  • Remove the growth medium from the cells and add 100 µL of the compound dilutions.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours. Include uninfected and untreated infected controls.

  • Incubate the plate at 37°C in a CO₂ incubator.

  • Observe the cells daily for the appearance of CPE using an inverted microscope.

  • When CPE is complete in the virus control wells, score the protection provided by the compounds.

  • The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces CPE by 50%. This can be determined by various methods, including staining with crystal violet and quantifying the absorbance.

Quantitative Data Summary

While specific antiviral data for 2,4,5-TMCA is not yet available in the literature, the following table presents hypothetical data for a series of its derivatives to illustrate how results should be structured for clear comparison. This table can be populated with experimental data as it becomes available.

Compound IDVirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
2,4,5-TMCA Influenza A>100>200-
Derivative A (Amide) Influenza A15.2185.412.2
Derivative B (Ester) Influenza A8.7150.117.3
Derivative C (Amide) Herpes Simplex Virus-125.6>200>7.8
Derivative D (Ester) Herpes Simplex Virus-112.3198.516.1
Oseltamivir Influenza A0.1>1000>10000
Acyclovir Herpes Simplex Virus-10.5>500>1000

Potential Mechanisms of Antiviral Action and Signaling Pathways

The antiviral mechanisms of cinnamic acid derivatives can be diverse. Some have been shown to interfere with viral entry, while others inhibit viral replication enzymes or modulate host cell signaling pathways. For instance, some cinnamic acid derivatives have been reported to inhibit hepatitis C virus (HCV) replication through the induction of oxidative stress.[1]

Hypothetical Signaling Pathway for Antiviral Activity of 2,4,5-TMCA Derivatives

The following diagram illustrates a hypothetical signaling pathway through which a 2,4,5-TMCA derivative might exert its antiviral effect by inducing a host antiviral response.

antiviral_pathway cluster_cell Host Cell Virus Virus Host_Sensor Host Cell Sensor (e.g., RIG-I) Virus->Host_Sensor activates TMCA_Derivative 2,4,5-TMCA Derivative Signaling_Cascade Signaling Cascade (e.g., MAVS, TBK1) TMCA_Derivative->Signaling_Cascade enhances Host_Sensor->Signaling_Cascade IRF3 IRF3 Signaling_Cascade->IRF3 phosphorylates Nucleus Nucleus IRF3->Nucleus translocates to IFN_Gene Interferon Gene Expression IFN_Gene->Inhibition leads to inhibition of Viral_Replication Viral Replication Inhibition->Viral_Replication

Caption: Hypothetical antiviral signaling pathway of a 2,4,5-TMCA derivative.

Experimental Workflow for Antiviral Drug Development

The development of antiviral agents from a lead compound like 2,4,5-TMCA follows a structured workflow from initial synthesis to preclinical evaluation.

workflow Start Start: this compound Synthesis Synthesis of Derivatives (Amides, Esters, etc.) Start->Synthesis Screening In Vitro Antiviral Screening (CPE, Plaque Reduction) Synthesis->Screening Cytotoxicity Cytotoxicity Assays (MTT, etc.) Synthesis->Cytotoxicity Hit_ID Hit Identification (High SI) Screening->Hit_ID Cytotoxicity->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Mechanism Mechanism of Action Studies Lead_Opt->Mechanism In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Lead_Opt->In_Vivo Mechanism->In_Vivo Preclinical Preclinical Candidate In_Vivo->Preclinical

Caption: Workflow for antiviral drug development from 2,4,5-TMCA.

Conclusion

This compound presents a valuable and underexplored scaffold for the development of novel antiviral agents. The synthetic protocols provided herein offer a clear path to generating a library of derivatives for screening. By employing the detailed in vitro antiviral and cytotoxicity assays, researchers can effectively identify promising lead compounds. While the direct antiviral activity of 2,4,5-TMCA remains to be elucidated, the established antiviral potential of other cinnamic acid derivatives strongly suggests that this is a fruitful area for future investigation. The proposed workflow and hypothetical mechanism of action provide a strategic framework for advancing these compounds from initial discovery to preclinical development. Further research into the specific viral targets and cellular pathways modulated by 2,4,5-TMCA derivatives will be critical in realizing their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,5-Trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Q: My Knoevenagel condensation of 2,4,5-Trimethoxybenzaldehyde with malonic acid is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

A: Low yields in the Knoevenagel condensation for synthesizing this compound can stem from several factors, including the choice of catalyst, solvent, and reaction temperature. Here are some troubleshooting steps and optimization strategies:

  • Catalyst and Base Selection: The choice of base is crucial. While traditional methods often use pyridine and piperidine, greener alternatives like ammonium salts can also be effective. For instance, using ammonium bicarbonate as a catalyst has been shown to produce yields up to 73%.[1] The basicity of the catalyst plays a significant role in the reaction's success.

  • Solvent System: The reaction can be performed under various conditions, including solvent-free or in different solvents like N,N-dimethylformamide (DMF) or water. A synthesis using DMF as a solvent with pyridine as a catalyst has reported yields as high as 91%, while a water-based system with ethanolamine yielded 65%.[2] The choice of solvent can significantly impact reaction kinetics and product solubility.

  • Reaction Temperature and Time: In a solvent-free approach using ammonium bicarbonate, a reaction temperature of 140°C for 2 hours was found to be effective.[1] For solvent-based systems, a temperature of 90°C in DMF for 8 hours and 100°C in water for 8 hours have been reported.[2] Optimizing the temperature and reaction time is essential to ensure the reaction goes to completion without significant side product formation.

  • Reactant Stoichiometry: The molar ratio of the reactants is a key parameter. A common approach is to use a slight excess of malonic acid relative to the benzaldehyde. For example, a ratio of 1:1.2 (benzaldehyde to malonic acid) has been successfully used.[1]

Issue 2: Impurity Formation and Product Purification

Q: I am observing significant impurities in my final product. What are the likely side reactions and what is the best purification strategy for this compound?

A: Impurity formation is a common challenge. Understanding the potential side products and employing a robust purification strategy is key to obtaining a high-purity product.

  • Potential Side Reactions:

    • Oxidation of Benzaldehyde: The starting material, 2,4,5-trimethoxybenzaldehyde, can oxidize, especially when the reaction is performed in an open vessel with air exchange.[1]

    • Decarboxylation: The Perkin reaction, another method for cinnamic acid synthesis, can have a minor side reaction involving decarboxylation.[3]

  • Purification Protocol: A multi-step purification process is often necessary to remove colored impurities and unreacted starting materials.

    • Aqueous Workup: After the reaction, dissolving the crude product in a saturated sodium bicarbonate solution is a common first step.[1]

    • Extraction: Washing the aqueous solution with an organic solvent like ethyl acetate (EtOAc) can help remove organic-soluble impurities.[1]

    • Precipitation: Acidifying the aqueous solution with an acid like 6M HCl to a pH of 2 will precipitate the this compound.[1]

    • Recrystallization: The crude precipitate can be further purified by recrystallization from a suitable solvent mixture, such as a 4:1 water:EtOH mixture, to yield pure white crystals.[1]

Data Summary

The following table summarizes the yields of this compound synthesis under different Knoevenagel condensation conditions.

Starting MaterialCondensing AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)
2,4,5-TrimethoxybenzaldehydeMalonic AcidAmmonium BicarbonateEthyl Acetate (initially)140273
2,4,5-TrimethoxybenzaldehydeMalonic AcidAmmonium BicarbonateEthyl Acetate (initially)90357
2,4,5-TrimethoxybenzaldehydeMalonic AcidAmmonium ChlorideEthyl Acetate (minimal)Not specified247
3,4,5-TrimethoxybenzaldehydeSuccinic AcidPyridineDMF90891
3,4,5-TrimethoxybenzaldehydeSuccinic AcidEthanolamineWater100865

Experimental Protocols

Protocol 1: Green Knoevenagel Condensation using Ammonium Bicarbonate

This protocol is based on a solvent-free approach with a benign inorganic salt as a catalyst.[1]

  • Reactant Mixture: In a large test tube (e.g., 150mm x 25mm), combine 2,4,5-trimethoxybenzaldehyde, 1.2 equivalents of malonic acid, and 0.4 equivalents of ammonium bicarbonate.

  • Initial Solvent: Add a small amount of ethyl acetate (EtOAc) (e.g., 10 ml for a ~4g scale reaction).

  • Reaction: Suspend the test tube in an oil bath preheated to 140°C. The EtOAc will boil off as the reaction proceeds. The reaction mixture will become increasingly viscous and turn a golden yellow color.

  • Reaction Monitoring: Continue heating for approximately 2 hours, or until gas evolution ceases.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Add a saturated sodium bicarbonate solution to dissolve the solid mass.

    • Wash the aqueous solution multiple times with small quantities of EtOAc until both phases are transparent.

    • Acidify the aqueous solution to a pH of 2 with 6M HCl to precipitate the product.

  • Purification:

    • Filter the precipitate and wash with water.

    • Recrystallize the crude product from a 4:1 water:EtOH mixture to obtain pure, white crystals of this compound.

Protocol 2: Knoevenagel Condensation in DMF

This protocol describes a high-yield synthesis using DMF as the solvent.[2]

  • Reactant Mixture: In a 100 mL single-neck flask, weigh 2,4,5-trimethoxybenzaldehyde (e.g., 3.92 g, 20 mmol) and malonic acid (e.g., 6.24 g, 60 mmol).

  • Solvent and Catalyst: Add 15 mL of N,N-dimethylformamide (DMF) and pyridine (e.g., 1.6 mL, 20 mmol).

  • Reaction: Heat the mixture to 90°C and maintain the reaction for 8 hours.

  • Workup:

    • After the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into 40 mL of ice water.

    • Adjust the pH to 1-2 with concentrated hydrochloric acid to precipitate the product as a light yellow solid.

  • Purification:

    • Add a small amount of ice to the system.

    • Filter the solid, wash the filter cake with ice water, and dry to obtain the final product.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Product Workup cluster_purification Purification reactants Combine Reactants: 2,4,5-Trimethoxybenzaldehyde Malonic Acid Catalyst (e.g., NH4HCO3) solvent Add Solvent (e.g., minimal EtOAc or DMF) reactants->solvent heat Heat Reaction (e.g., 90-140°C) solvent->heat dissolve Dissolve in NaHCO3 (aq) heat->dissolve Cool Down extract Wash with EtOAc dissolve->extract precipitate Precipitate with HCl extract->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize (e.g., Water/EtOH) filter->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_yield start Low Yield Observed q1 Check Catalyst/Base System start->q1 a1_1 Consider alternative catalysts: - Ammonium Bicarbonate (Green) - Pyridine (High Yield in DMF) q1->a1_1 Suboptimal q2 Evaluate Solvent & Temperature q1->q2 Optimal a1_1->q2 a2_1 Optimize for solvent system: - DMF @ 90°C - Water @ 100°C - Solvent-free @ 140°C q2->a2_1 Suboptimal q3 Verify Reactant Stoichiometry q2->q3 Optimal a2_1->q3 a3_1 Use slight excess of Malonic Acid (e.g., 1.2 equivalents) q3->a3_1 Incorrect end Improved Yield q3->end Correct a3_1->end

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Overcoming solubility issues with 2,4,5-Trimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 2,4,5-Trimethoxycinnamic acid (TMCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMCA) and what are its basic properties?

This compound is a cinnamic acid derivative. Its basic properties are summarized below.

PropertyValue
Molecular Formula C₁₂H₁₄O₅[1][2]
Molecular Weight 238.24 g/mol [1][2]
Appearance Light yellow to amber powder or crystal[1]
Melting Point 164-166 °C

Q2: I am having trouble dissolving TMCA. Is it poorly soluble?

Yes, like many cinnamic acid derivatives, TMCA is expected to have low aqueous solubility. It is a crystalline solid, and its planar structure can lead to strong intermolecular forces in the crystal lattice, making it difficult for water molecules to solvate it effectively.

Q3: In which solvents can I dissolve TMCA?

SolventExpected Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
EthanolSparingly Soluble to Soluble
MethanolSparingly Soluble
AcetoneSoluble
Ethyl AcetateSoluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
WaterPoorly Soluble / Insoluble

Disclaimer: This table is an estimate based on the properties of structurally related compounds. It is crucial to determine the solubility for your specific experimental conditions.

Q4: How can I prepare a stock solution of TMCA for in vitro experiments?

Due to its low aqueous solubility, a common practice is to first dissolve TMCA in a water-miscible organic solvent, such as DMSO, to create a concentrated stock solution. This stock can then be diluted into your aqueous experimental medium. See the Experimental Protocols section for a detailed procedure.

Troubleshooting Guide

This guide addresses common issues encountered when working with TMCA.

Problem 1: My TMCA powder is not dissolving in my aqueous buffer.

  • Cause: TMCA has inherently low solubility in neutral aqueous solutions.

  • Solution Workflow:

    G start TMCA insoluble in aqueous buffer step1 Is an organic solvent permissible in your experiment? start->step1 step2_yes Prepare a concentrated stock solution in 100% DMSO or Ethanol. step1->step2_yes Yes step2_no Explore aqueous solubility enhancement methods. step1->step2_no No step3_yes Dilute stock solution into final aqueous medium. Ensure final solvent concentration is low (e.g., <0.5%). step2_yes->step3_yes step3_no_1 Adjust pH of the buffer. Is pH > pKa permissible? step2_no->step3_no_1 end TMCA successfully dissolved step3_yes->end step4_no_1_yes Increase buffer pH to deprotonate the carboxylic acid, forming a more soluble salt. step3_no_1->step4_no_1_yes Yes step4_no_1_no Use solubility enhancers like cyclodextrins or co-solvents (e.g., PEG, propylene glycol). step3_no_1->step4_no_1_no No step4_no_1_yes->end step4_no_1_no->end

    Caption: Decision workflow for dissolving TMCA.

Problem 2: My TMCA solution is hazy or precipitates after dilution from a stock.

  • Cause 1: Exceeded Solubility Limit. The final concentration of TMCA in the aqueous medium is above its solubility limit, causing it to crash out of solution.

    • Solution: Lower the final concentration of TMCA. Perform a dilution series to find the maximum achievable concentration in your specific medium.

  • Cause 2: High Organic Solvent Concentration. The percentage of the organic solvent (e.g., DMSO) in the final solution is too high, which may affect the stability of your system or the solubility of other components.

    • Solution: Prepare a more concentrated initial stock solution so that a smaller volume is needed for dilution. Aim for a final organic solvent concentration of less than 0.5% if possible.

  • Cause 3: pH Shift. Diluting a DMSO stock into a buffer with a pH below the pKa of TMCA's carboxylic acid group can cause the compound to convert to its less soluble protonated form.

    • Solution: Ensure the final pH of your medium is suitable for keeping the compound in its more soluble, deprotonated (salt) form. Cinnamic acids are weak acids, and raising the pH above their pKa can increase solubility.

Problem 3: I need to use TMCA for animal studies, but DMSO is not a suitable vehicle.

  • Cause: DMSO can have toxic effects at higher concentrations required for in vivo work.

  • Solution: Advanced Formulation Strategies.

    • Co-solvents: Use a vehicle containing a mixture of solvents like polyethylene glycol (PEG), propylene glycol, and Tween-80.

    • Complexation: Use cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.

    • Salt Formation: Prepare a pharmaceutically acceptable salt of TMCA to improve its solubility and dissolution rate.[1]

    • Nanoparticle Engineering: For advanced drug delivery, consider lipid-based nanocarriers or nanosuspensions to improve bioavailability.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM TMCA Stock Solution in DMSO

This protocol describes the preparation of a standard stock solution for in vitro assays.

  • Materials:

    • This compound (TMCA, MW: 238.24 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • 1.5 mL microcentrifuge tube or appropriate glass vial

    • Pipettors and sterile tips

  • Procedure:

    • Tare a clean, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh approximately 2.38 mg of TMCA powder into the tube. Record the exact weight.

    • Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) Example: For 2.38 mg, the required volume is (0.00238 g / 238.24 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL.

    • Add the calculated volume of DMSO to the tube containing the TMCA powder.

    • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particulates.

    • Label the tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mechanism of Action & Signaling Pathway

This compound has been identified as a weak inhibitor of HMG-CoA reductase.[3] This enzyme is the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other essential isoprenoids. Inhibition of this pathway is the mechanism of action for the widely used statin drugs.

G cluster_pathway Mevalonate Pathway cluster_inhibition Inhibition cluster_regulation Downstream Regulation HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (HMGCR) Isoprenoids Isoprenoids Mevalonate->Isoprenoids Multiple Steps Cholesterol Cholesterol Isoprenoids->Cholesterol Multiple Steps SREBP2 SREBP-2 Activation Cholesterol->SREBP2 Low levels lead to TMCA 2,4,5-Trimethoxycinnamic acid (TMCA) TMCA->Mevalonate Weak Inhibition LDLR Increased LDL Receptor Expression SREBP2->LDLR

Caption: Inhibition of the HMG-CoA Reductase pathway by TMCA.

References

Technical Support Center: Optimizing HPLC Separation of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of cinnamic acid isomers. Below you will find troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Resolution Between cis and trans Isomer Peaks

Question: I am not achieving baseline separation between my cis- and trans-cinnamic acid peaks. How can I improve the resolution?

Answer: Achieving baseline separation for geometric isomers can be a challenge. Here are several steps you can take to improve resolution:

  • Optimize Mobile Phase Composition:

    • For Reversed-Phase HPLC: Cinnamic acid is acidic, so controlling the mobile phase pH is critical. Operating at a pH at least one to two units away from the pKa of cinnamic acid (around 4.4) can enhance peak shape and resolution.[1][2] A common and effective strategy is to acidify the mobile phase with 0.1% to 0.2% acetic acid or phosphoric acid.[1][3]

    • Experiment with different organic modifiers, such as acetonitrile versus methanol.[1][2] Acetonitrile is often preferred due to its lower viscosity and better UV transparency at low wavelengths.[2]

    • Systematically vary the percentage of the organic modifier in small increments.[1] Increasing the organic solvent percentage will decrease retention time, while decreasing it will increase retention time and may improve separation.[2]

  • Adjust Column Temperature: Temperature can significantly influence selectivity.[1] Try adjusting the column temperature in 5-10°C increments (e.g., from 30°C to 50°C) to observe its effect on resolution.[1]

  • Change Stationary Phase: If optimizing the mobile phase and temperature is not sufficient, consider using a different column. A phenyl-based stationary phase might offer different selectivity for aromatic compounds like cinnamic acid compared to a standard C18 column.[1] For chiral separations of cinnamic acid derivatives, specific chiral stationary phases are necessary.[4][5]

  • Reduce Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also lengthen the run time.[1]

Issue 2: Peak Tailing for Cinnamic Acid Peaks

Question: My cinnamic acid peaks are tailing. What can I do to get more symmetrical peaks?

Answer: Peak tailing for acidic compounds like cinnamic acid is a common issue, often caused by secondary interactions with the stationary phase.[1][6]

  • Adjust Mobile Phase pH: Tailing can happen if the mobile phase pH is too close to the pKa of cinnamic acid.[1][7] Ensure the pH is low enough (e.g., by adding 0.1% phosphoric acid or acetic acid) to keep the acid in its protonated, non-ionized form.[2][8] This will minimize interactions with residual silanol groups on the silica support.[2][9][10]

  • Check for Column Contamination or Degradation: A contaminated or old column can lead to peak tailing.[1][6] Try flushing the column with a strong solvent or, if necessary, replace it.

  • Reduce Sample Overload: Injecting an excessive amount of sample can cause peak distortion.[1][6] Attempt to reduce the injection volume or the sample concentration.[1]

Issue 3: Shifting Retention Times

Question: The retention times for my cinnamic acid isomers are inconsistent between runs. What is causing this?

Answer: Inconsistent retention times are often a result of a lack of system stability.[1] Consider the following:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run.[1] Minor variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts.[1] Using a buffer is crucial for maintaining a stable pH.[11]

  • Temperature Fluctuations: Employ a column thermostat to maintain a constant temperature, as changes in the ambient lab temperature can affect retention times.[1]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before injecting your sample.[1][12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating cis- and trans-cinnamic acid?

A1: A robust starting point is a reversed-phase HPLC method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2] A commonly used mobile phase consists of an acidified water/methanol or water/acetonitrile mixture.[1][2] For instance, a gradient of methanol and water with 0.2% acetic acid can be effective.[1][3] Detection is typically performed with a UV detector at a wavelength between 270-325 nm.[1] A wavelength of 280 nm is frequently used.[2][3]

Q2: How can I confirm the identity of the cis and trans isomer peaks?

A2: The trans isomer of cinnamic acid is generally more stable and abundant.[1][13] In reversed-phase chromatography, the trans isomer is typically more retained and will elute after the cis isomer, resulting in a longer retention time.[1] However, the elution order can vary based on specific chromatographic conditions.[1] To confirm peak identities, you can inject a standard of pure trans-cinnamic acid. Additionally, UV irradiation can be used to induce the conversion of the trans isomer to the cis isomer, which can aid in peak identification.[1]

Q3: What are the typical sample preparation steps for analyzing cinnamic acid isomers?

A3: A general sample preparation protocol involves dissolving the cinnamic acid standards and samples in a suitable solvent like methanol.[1][14] It is crucial to filter the solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.[1][2] For plant extracts, a common method involves extraction with methanol, followed by filtration.[2]

Q4: Can Gas Chromatography (GC) be used to separate cinnamic acid isomers?

A4: Yes, GC can be used for the separation of cinnamic acid isomers, but it often requires a derivatization step to increase the volatility of the carboxylic acid group.[1] A GC system with a capillary column can provide high-efficiency separation of the isomers.[1]

Data Presentation

Table 1: Typical HPLC Parameters for Cinnamic Acid Isomer Separation

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18 (250 x 4.6 mm, 5 µm)[1][2]C18 (250 x 4.6 mm, 5 µm)[3]Phenyl-Hexyl (100 x 4.6 mm, 5 µm)[15]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric AcidMethanol:Water with 0.2% Acetic Acid[3]Methanol:Water with 0.1% Formic Acid[15]
Elution Mode IsocraticGradient (20% to 100% Methanol over 30 min)[3]Gradient (10% to 40% Methanol over 15 min)[15]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[3]0.2 mL/min[15]
Column Temperature 30°C[1]25°C[1]Ambient
Detection Wavelength 279 nm[1]280 nm[3]Not Specified
Injection Volume 10 µL[1]10 µL[3]Not Specified

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseRecommended Solution
Poor Resolution Suboptimal mobile phase composition.[1][7]Adjust pH, organic modifier type, and percentage.[1][2]
Inappropriate column temperature.[1]Optimize temperature in 5-10°C increments.[1]
Unsuitable stationary phase.[1]Consider a different column chemistry (e.g., Phenyl).[1]
Peak Tailing Mobile phase pH close to analyte pKa.[1][7]Acidify the mobile phase to suppress ionization.[2][9]
Column contamination or degradation.[1][6]Flush or replace the column.
Sample overload.[1][6]Reduce injection volume or sample concentration.[1]
Retention Time Shift Inconsistent mobile phase preparation.[1]Ensure accurate and consistent preparation; use a buffer.[1][11]
Temperature fluctuations.[1]Use a column thermostat for stable temperature.[1]
Insufficient column equilibration.[1]Allow adequate time for the column to equilibrate.[1]

Experimental Protocols

Protocol 1: General Reversed-Phase HPLC Method for cis/trans-Cinnamic Acid Separation

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) Detector.
  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]
  • Column oven.

2. Reagents and Materials:

  • HPLC-grade methanol or acetonitrile.[2]
  • HPLC-grade water.
  • Acetic acid or phosphoric acid.[2]
  • cis- and trans-cinnamic acid standards.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol and water containing 0.2% acetic acid.[1][3]
  • Gradient: 20% to 100% methanol over 30 minutes.[3]
  • Flow Rate: 1.0 mL/min.[1][2][3]
  • Column Temperature: 25°C.[1]
  • Detection Wavelength: 279 nm or 280 nm.[1][3]
  • Injection Volume: 10 µL.[1][3]

4. Sample Preparation:

  • Dissolve cinnamic acid standards and samples in methanol.[1][14]
  • Filter the solutions through a 0.45 µm syringe filter before injection.[1][2]

Mandatory Visualization

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Methanol filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample (10 µL) filter_sample->inject prep_mobile Prepare Mobile Phase (e.g., Water:Methanol with 0.2% Acetic Acid) degas_mobile Degas Mobile Phase prep_mobile->degas_mobile equilibrate Equilibrate Column degas_mobile->equilibrate equilibrate->inject separate Isocratic/Gradient Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers integrate->quantify report Generate Report quantify->report

Caption: A generalized experimental workflow for the HPLC analysis of cinnamic acid isomers.

troubleshooting_hplc cluster_resolution cluster_tailing cluster_retention start Chromatographic Issue Identified res_q1 Optimize Mobile Phase? (pH, % Organic) start->res_q1 Poor Resolution tail_q1 Adjust Mobile Phase pH? start->tail_q1 Peak Tailing rt_q1 Consistent Mobile Phase Preparation? start->rt_q1 Retention Time Shift res_a1_yes Adjust Column Temp. res_q1->res_a1_yes Yes res_a1_no Change Stationary Phase res_q1->res_a1_no No tail_a1_yes Check for Column Contamination tail_q1->tail_a1_yes Yes tail_a1_no Reduce Sample Load tail_q1->tail_a1_no No rt_a1_yes Ensure Column Equilibration rt_q1->rt_a1_yes Yes rt_a1_no Check System Temperature Control rt_q1->rt_a1_no No

Caption: A troubleshooting decision tree for common HPLC separation issues.

References

Technical Support Center: Troubleshooting 2,4,5-Trimethoxycinnamic Acid Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA) derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 2,4,5-TMCA derivatives, primarily focusing on amide and ester formation. Drawing from established synthetic methodologies and field-proven insights, this resource provides in-depth troubleshooting advice and detailed protocols to ensure the success of your experiments.

I. Understanding the Reactivity of this compound

2,4,5-TMCA is an electron-rich aromatic carboxylic acid. The three methoxy groups on the phenyl ring are electron-donating, which can influence the reactivity of the carboxylic acid and the aromatic ring itself. While these groups are key to the biological activities of many of its derivatives, they also present unique challenges in derivatization reactions.[1][2] Understanding these electronic effects is crucial for troubleshooting and optimizing your reaction conditions.

II. Troubleshooting Guide: Amide Bond Formation

Amide synthesis from 2,4,5-TMCA typically involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.[3] This process, often referred to as a coupling reaction, can be prone to several issues.

Question 1: My amide coupling reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?

Low yields in amide coupling reactions are a common problem and can stem from several factors. Let's break down the potential causes and their solutions.

Possible Causes & Solutions:

  • Inadequate Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of an unreactive ammonium carboxylate salt.[4] Therefore, the carboxylic acid must be activated to a more electrophilic species.

    • Solution: Employ a suitable coupling reagent. For many applications, carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are effective.[5][6] The HOBt reacts with the initially formed O-acylisourea intermediate to generate a more stable active ester, which is less prone to side reactions and racemization.[7]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome.

    • Solution:

      • Solvent: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are commonly used.[5][8] If your starting materials have poor solubility, DMF is often a better choice.

      • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.[5] Use of an appropriate amount of base is critical; excess strong base can lead to side reactions.

      • Temperature: Most coupling reactions are run at room temperature.[5] In some cases of low reactivity, gentle heating (e.g., to 40-60°C) may be beneficial, but this can also increase the risk of side reactions.[9] Conversely, for sensitive substrates, cooling the reaction to 0°C during the addition of the coupling reagent can be advantageous.[4]

  • Steric Hindrance: If either the 2,4,5-TMCA or the amine partner has bulky substituents near the reacting centers, the reaction rate can be significantly reduced.

    • Solution: Consider using a more powerful coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[10] These reagents are known to be effective for sterically hindered couplings.

  • Side Reactions: The activated 2,4,5-TMCA can be susceptible to undesired side reactions.

    • Solution: Pre-activation of the carboxylic acid before adding the amine can sometimes improve yields. This involves stirring the 2,4,5-TMCA with the coupling reagent and additive for a short period (e.g., 15-30 minutes) before introducing the amine.[10] This allows for the formation of the active ester in a controlled manner.

Troubleshooting Workflow for Low Amide Yield

Caption: Troubleshooting decision tree for low amide yield.

III. Troubleshooting Guide: Ester Formation

Esterification of 2,4,5-TMCA can be achieved through several methods, most commonly Fischer esterification or via an acyl chloride intermediate.

Question 2: My Fischer esterification of 2,4,5-TMCA is giving a low yield. How can I improve it?

Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[11] Low yields are often due to the equilibrium not being sufficiently shifted towards the product side.

Possible Causes & Solutions:

  • Equilibrium Limitation: The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

    • Solution:

      • Use Excess Alcohol: Employing the alcohol as the solvent (if it is a low-boiling liquid like methanol or ethanol) can effectively shift the equilibrium to the product side.[12]

      • Water Removal: If the alcohol is not used as the solvent, techniques to remove water as it is formed can be employed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[12][13]

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature (reflux). For a similar compound, 3,4,5-trimethoxycinnamic acid, refluxing in methanol with sulfuric acid for 18 hours gave a good yield.[12]

Question 3: I am having trouble with the acyl chloride method for esterification. What could be going wrong?

This two-step method involves first converting the 2,4,5-TMCA to its acyl chloride, usually with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[14]

Possible Causes & Solutions:

  • Incomplete Acyl Chloride Formation: The first step is crucial. If the acyl chloride is not formed completely, the subsequent esterification will have a low yield.

    • Solution: Ensure the reaction with thionyl chloride is carried out under anhydrous conditions, as SOCl₂ reacts readily with water. Refluxing in a suitable solvent like toluene for 1-2 hours is a common procedure.[14] It is often beneficial to remove the excess SOCl₂ and solvent under reduced pressure before proceeding to the next step.

  • Degradation of the Acyl Chloride: Acyl chlorides are reactive and can be sensitive to moisture.

    • Solution: Use the crude acyl chloride immediately in the next step without prolonged storage. Ensure all glassware is dry and use anhydrous solvents.

  • Inefficient Nucleophilic Attack by the Alcohol: The final step requires the alcohol to react with the acyl chloride.

    • Solution: This reaction is typically performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl that is formed.[14] The reaction can be done at room temperature or with gentle heating.

IV. FAQs: Purification and Side Reactions

Q1: I am having difficulty purifying my 2,4,5-TMCA amide derivative. What are the common impurities and how can I remove them?

A1: Common impurities in amide coupling reactions include:

  • Unreacted 2,4,5-TMCA: Can be removed by washing the organic layer with a mild aqueous base, such as 5% NaHCO₃ solution.

  • Unreacted Amine: Can be removed by washing with a mild aqueous acid, such as 5% HCl solution.

  • Urea By-product (from carbodiimide reagents): If you use DCC, the dicyclohexylurea by-product is often insoluble in many organic solvents and can be removed by filtration. If you use the water-soluble EDC, the corresponding urea by-product can be removed by aqueous washes.[7][8]

  • Residual Coupling Reagents/Additives: HOBt can be removed by a basic wash.

If these work-up procedures are insufficient, purification by flash column chromatography on silica gel is usually effective.[15][16]

Q2: My 2,4,5-TMCA esterification reaction mixture has turned a dark color. What is the cause and is my product compromised?

A2: Cinnamic acid derivatives can be susceptible to oxidation and other degradation pathways, especially at elevated temperatures or under strongly acidic or basic conditions.[11] The electron-rich nature of the 2,4,5-trimethoxyphenyl ring may make it more prone to oxidation. While some color change may be unavoidable, significant darkening could indicate product degradation. It is advisable to monitor the reaction by TLC. If the desired product is formed, it can often be isolated from the colored impurities by column chromatography or recrystallization.[17]

Q3: Can the double bond of the cinnamic acid be reduced during the derivatization reaction?

A3: Standard amide coupling and esterification conditions are generally mild and do not typically affect the carbon-carbon double bond. However, if you are employing harsher conditions or reagents that can also act as reducing agents, this could be a possibility. If you wish to reduce the double bond, this is typically done in a separate step, for example, by catalytic hydrogenation, after the ester or amide has been formed.[17]

V. Experimental Protocols

Protocol 1: Synthesis of a 2,4,5-TMCA Amide using EDCI/HOBt

This protocol is a general procedure and may require optimization for specific amines.

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in dry DCM or DMF (to make a ~0.1-0.2 M solution).

  • Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.2 eq).

  • Initiation of Reaction: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% HCl solution, 5% NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of a 2,4,5-TMCA Ester via the Acyl Chloride

This protocol is suitable for a wide range of alcohols.

Step A: Formation of the Acyl Chloride

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, suspend this compound (1.0 eq) in dry toluene.

  • Reaction: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise.

  • Heating: Heat the mixture to reflux and maintain for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Isolation: Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and toluene. The resulting crude 2,4,5-trimethoxycinnamoyl chloride is often used directly in the next step.

Step B: Esterification

  • Reactant Preparation: Dissolve the crude acyl chloride from Step A in dry DCM or toluene.

  • Addition of Reagents: Cool the solution to 0°C and add the desired alcohol (1.2 eq) followed by the dropwise addition of a base like triethylamine (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Dilute with an organic solvent and wash with water, 5% NaHCO₃, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude ester by column chromatography or recrystallization.

Quantitative Data Summary

The following table provides a general overview of reaction conditions for the synthesis of cinnamic acid derivatives, which can be used as a starting point for optimizing the derivatization of 2,4,5-TMCA.

Derivative TypeReagentsSolventTemperatureTypical TimeTypical Yield (%)Reference
AmideEDCI, HOBt, TEADCMRoom Temp24 h67-86[5]
AmideDCC, DMAPDCMRoom Temp15 min~49[9]
Methyl EsterH₂SO₄ (cat.)MethanolReflux18 h80[12]
Various EstersSOCl₂, then R-OH, Et₃NTolueneReflux1 h (each step)-[14]
Various EstersDCC, DMAPDCMRoom Temp24 h77-95[16]

VI. Visualization of Reaction Workflow

Amide Synthesis Workflow

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification A 2,4,5-TMCA D Add Coupling Reagents (e.g., EDCI, HOBt, Base) A->D B Amine B->D C Solvent (DCM/DMF) C->D E Stir at RT (12-24h) D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry & Concentrate F->G H Column Chromatography or Recrystallization G->H I Pure Amide Product H->I

Caption: General workflow for amide synthesis from 2,4,5-TMCA.

VII. References

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem.

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation Using Oxyma-Based Coupling Reagents. BenchChem.

  • Gorniak, I., et al. (2019). Methoxylated Derivatives of Cinnamic Acid. Encyclopedia MDPI.

  • ResearchGate. (n.d.). Amide and ester from caffeic and 3,4,5-trimethoxy cinnamic acid. ResearchGate.

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Gorniak, I., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3689.

  • Sabila, P. U., & Ismail, I. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6687–6693.

  • Ramirez, A., et al. (2015). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 3(4), 89-92.

  • Sciencemadness.org. (2023). Fischer synthesis of methyl 3,4,5-trimethoxycinnamate. Sciencemadness.org.

  • Li, M., et al. (2022). Measurement and Analysis of Solvent Behavior and Thermodynamic Properties of 3,4,5-Trimethoxycinnamic Acid in Industrial Common Solvents with Different Temperatures (T = 278.15–323.15 K). Journal of Chemical & Engineering Data, 67(9), 2737–2748.

  • BenchChem. (2025). Application Notes and Protocols for the Esterification of Cinnamic Acid with Various Alcohols. BenchChem.

  • ChemicalBook. (n.d.). 3,4,5-Trimethoxycinnamic acid. ChemicalBook.

  • Sciencemadness.org. (2022). Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Sciencemadness.org.

  • Tandem, K., et al. (2012). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Journal of the Korean Chemical Society, 56(4), 463-469.

  • Nizioł-Łukaszewska, Z., et al. (2023). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. Molecules, 28(15), 5699.

  • Tzani, A., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Molecules, 28(18), 6697.

  • Google Patents. (n.d.). Purification of 2-ethylhexyl p-methoxycinnamate. Google Patents.

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.

  • da Silva, A. B., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. Journal of the Brazilian Chemical Society, 32(6), 1269-1281.

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.

  • Sigma-Aldrich. (n.d.). This compound, predominantly trans 98%. Sigma-Aldrich.

  • Lee, S. H., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences, 28(6), 1374-1385.

  • Koci, J., et al. (2021). Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. Molecules, 26(10), 2997.

  • García, F., et al. (2021). Mechanochemical Synthesis of Primary Amides. ACS Sustainable Chemistry & Engineering, 9(43), 14457–14463.

  • Wang, L., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112389.

  • ResearchGate. (2025). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate.

  • Reddy, P. V. N., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(17), 1945-1948.

  • Reddit. (2024). EDC-HOBt Amide coupling workup help. Reddit.

  • Garduño-Siciliano, L., et al. (2007). This compound: the major metabolite of alpha-asarone, retains most of the pharmacological properties of alpha-asarone. Molecular and Cellular Biochemistry, 303(1-2), 145-151.

  • Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.

References

Technical Support Center: Stability of 2,4,5-Trimethoxycinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,4,5-Trimethoxycinnamic acid (TMCA). It provides a comprehensive overview of the factors influencing its stability in solution, troubleshooting guidance for common experimental issues, and detailed protocols for conducting stability assessments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound in solution.

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound (TMCA) in solution is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. The acrylic acid moiety and the trimethoxy-substituted benzene ring are the most reactive sites in the molecule.

Q2: How does pH impact the stability of TMCA solutions?

A2: While specific data for TMCA is limited, studies on similar cinnamic acid derivatives suggest that extreme pH conditions can promote degradation. Under strongly acidic or basic conditions, hydrolysis of the methoxy groups or other reactions may be accelerated, especially at elevated temperatures. It's crucial to buffer solutions to a pH where TMCA exhibits maximum stability, which typically is in the mid-pH range for many organic acids.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing a cinnamic acid backbone are known to be susceptible to photodegradation. The primary photochemical reaction is the cis-trans isomerization of the double bond in the acrylic acid side chain upon exposure to UV light[1]. This can significantly impact its biological activity and analytical quantification. Therefore, it is imperative to protect TMCA solutions from light.

Q4: What are the potential degradation pathways for TMCA?

A4: Based on the chemical structure of TMCA and data from related cinnamic acid derivatives, the following degradation pathways are plausible:

  • Photochemical Isomerization: Conversion from the predominant trans-isomer to the cis-isomer upon exposure to light[1].

  • Decarboxylation: At elevated temperatures, cinnamic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group[2][3].

  • Oxidative Degradation: The electron-rich trimethoxybenzene ring and the double bond are susceptible to oxidation. This can lead to the formation of various oxidation products, potentially involving cleavage of the double bond or modification of the aromatic ring.

  • Hydrolysis: Under harsh acidic or basic conditions, the methoxy ether linkages could potentially be hydrolyzed, although this is generally less likely under typical experimental conditions compared to other degradation routes.

Q5: What are the recommended storage conditions for TMCA stock solutions?

A5: To ensure the stability of your this compound stock solutions, it is recommended to:

  • Store in the dark: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Store at low temperatures: For short-term storage (days to weeks), refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended.

  • Use appropriate solvents: Prepare stock solutions in high-purity solvents in which TMCA is stable. The choice of solvent can impact stability, so it's advisable to consult literature or perform preliminary stability checks.

  • Consider inert atmosphere: For highly sensitive applications or long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.

Problem Potential Cause Recommended Solution
Change in solution color (e.g., yellowing) Oxidative degradation of the trimethoxybenzene ring.Prepare fresh solutions. Store stock solutions under an inert atmosphere (nitrogen or argon) and protect from light. Ensure the use of high-purity solvents.
Rapid decrease in TMCA concentration in an assay Instability under assay conditions (pH, temperature, light). Photodegradation during sample handling.Evaluate the pH and temperature of your assay buffer. If possible, adjust to a more neutral pH and lower temperature. Minimize light exposure during all steps of the experiment. Use a photodiode array (PDA) detector during HPLC analysis to check for the appearance of degradation products.
Appearance of unexpected peaks in chromatogram Formation of degradation products (cis-isomer, oxidative products, etc.).Compare the chromatograms of stressed samples (exposed to light, heat, acid, base, or oxidant) with a fresh, unstressed sample to identify potential degradation peaks. A stability-indicating HPLC method is crucial for separating the parent compound from its degradants.
Poor peak shape (tailing or fronting) in HPLC analysis pH of the mobile phase is close to the pKa of TMCA. Column overload or secondary interactions with the stationary phase.Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of TMCA. Use a well-buffered mobile phase. Reduce the injection volume or sample concentration. Consider a different stationary phase if the issue persists.
Inconsistent analytical results Solution instability leading to variable concentrations. Incomplete dissolution of TMCA.Prepare fresh solutions for each experiment. Ensure complete dissolution of TMCA powder by using appropriate solvents and sonication if necessary. Verify the stability of TMCA in the chosen analytical solvent over the duration of the analysis.

III. Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The goal is to induce degradation to a level of 5-20%.

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

Stress Conditions
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of TMCA in a controlled temperature oven at 80°C for 48 hours.

    • Also, place a vial of the TMCA stock solution in the oven.

    • Analyze both the solid and liquid samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of TMCA in a transparent vial to a photostability chamber with a light source that provides both UV and visible light (e.g., option 1 or 2 from ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

    • Analyze both the exposed and control samples at various time points.

Analytical Method: Stability-Indicating HPLC

A robust stability-indicating HPLC method is crucial to separate the parent this compound from its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve separation of all peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine by UV scan).

  • Column Temperature: Maintain a constant temperature, for example, 30°C.

Data Analysis

For each stress condition, analyze the samples by HPLC. Calculate the percentage degradation of TMCA and observe the formation of any new peaks, which represent degradation products. A photodiode array detector is highly recommended as it can help in assessing peak purity and provide UV spectra of the degradation products, which can aid in their identification.

IV. Visualizations

Chemical Structure and Potential Degradation Sites

Caption: Potential degradation sites on the this compound molecule.

Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare TMCA Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidative Oxidation (3% H₂O₂, RT) stock->oxidative Expose to Stress thermal Thermal (80°C, Solid & Solution) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidative->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points data Data Interpretation: - % Degradation - Peak Purity - Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

V. References

  • Shopova, S., & Milkova, T. (2000). Thermal decomposition of cholesteryl esters of cynnamic acid derivatives and their effect on the α-tetralylhydroperoxyde free-radical-induced decomposition. Thermochimica Acta, 354(1-2), 115-120.

  • Pecha, J., et al. (2020). On the primary thermal decomposition pathways of hydroxycinnamic acids. Fuel, 279, 118471.

  • Donnelly, M. I., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of bacteriology, 147(2), 471-476.

  • Zhao, M. R., et al. (2014). Kinetics of non-isothermal decomposition of cinnamic acid. Russian Journal of Physical Chemistry A, 88(7), 1082-1087.

  • Sigma-Aldrich. (n.d.). This compound, predominantly trans. Retrieved from --INVALID-LINK--

  • Toth, G., & Richard, H. (1977). Photochemical and thermal isomerizations of cis- and trans-cinnamic acids, and their photostationary state. Angewandte Chemie International Edition in English, 16(5), 320-321.

References

Technical Support Center: Enhancing the Biological Activity of 2,4,5-Trimethoxycinnamic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the exploration and enhancement of 2,4,5-trimethoxycinnamic acid (TMCA) esters. This guide is designed for researchers, scientists, and drug development professionals actively engaged in synthesizing, evaluating, and optimizing this promising class of compounds. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research and help you navigate the common challenges encountered in the lab.

This compound is a key metabolite of α-asarone and has been shown to retain many of its pharmacological properties, including hypocholesterolemic effects[1]. The esterification of its carboxylic acid group is a common and effective strategy to modulate its physicochemical properties and enhance its biological activities, which span antitumor, antiviral, antimicrobial, and central nervous system applications[2][3]. This guide synthesizes field-proven insights and published data to help you troubleshoot your experiments and maximize the potential of your TMCA ester derivatives.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of 2,4,5-TMCA esters. Each issue is presented in a question-and-answer format, detailing the problem, its probable causes, and validated solutions.

Issue 1: Low or No Yield During Ester Synthesis

Question: I am attempting to synthesize a 2,4,5-TMCA ester, but I'm consistently getting low yields or recovering only my starting material. What's going wrong?

Answer: This is one of the most common hurdles in synthetic chemistry. The cause often lies in the choice of esterification method and the control of reaction conditions. Let's break down the likely culprits and their solutions.

Potential Causes & Solutions:

  • Inappropriate Synthetic Route: The reactivity of your chosen alcohol (primary, secondary, tertiary, or phenol) dictates the best synthetic approach.

    • For simple primary and secondary alcohols (Fischer Esterification): This acid-catalyzed method is equilibrium-driven. Low yields are often due to the presence of water, which pushes the equilibrium back to the reactants[4].

      • Solution: Use the alcohol as the solvent to push the equilibrium forward. More effectively, remove water as it forms using a Dean-Stark apparatus. Ensure your glassware is rigorously dried and use anhydrous reagents[4][5].

    • For phenols or sensitive alcohols (Acyl Chloride Method): This is a more robust, non-reversible method suitable for less reactive alcohols. If this is failing, the issue may be the quality of the intermediate acyl chloride or the reaction conditions.

      • Solution: Ensure the complete conversion of the carboxylic acid to the acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction should be performed in an inert, dry solvent (e.g., dry toluene or DCM) under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the highly reactive acyl chloride[6][7]. The subsequent addition of the alcohol should be done carefully, often in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the HCl byproduct[6].

    • For mild conditions (Steglich Esterification): This method uses coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). It's excellent for sensitive substrates but can be hampered by side reactions.

      • Solution: Ensure you are using high-purity DCC and DMAP. The primary side product is the N-acylurea, which can be difficult to remove. Running the reaction at 0°C to room temperature can minimize this. The choice of solvent is also critical; anhydrous, non-protic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred[8].

  • Suboptimal Reaction Monitoring: The reaction may simply not have run to completion.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Compare the reaction mixture spot to the spots of your starting materials. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates progress. The reaction is complete when the starting material spot is gone.

  • Product Loss During Work-up: The desired ester can be lost during the extraction and purification phases.

    • Solution: During aqueous work-up to remove the acid catalyst or unreacted starting material, ensure the pH is controlled. A wash with saturated sodium bicarbonate (NaHCO₃) solution is effective for removing acidic components[4][9]. However, be cautious not to hydrolyze your ester if it is base-labile. Always perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate) to maximize recovery from the aqueous layer.

G cluster_synthesis Step 1: Acyl Chloride Formation cluster_esterification Step 2: Esterification cluster_workup Step 3: Work-up & Purification A 2,4,5-TMCA in Dry Toluene B Add SOCl₂ dropwise A->B C Reflux for 1 hr B->C D Cool mixture, add Alcohol + Et₃N C->D Intermediate: 2,4,5-Trimethoxycinnamoyl chloride E Reflux for 1 hr D->E F Cool & Remove Solvent E->F G Extract with EtOAc F->G H Wash with NaHCO₃ (aq) & Brine G->H I Dry (Na₂SO₄), Filter, Evaporate H->I J Purify via Column Chromatography I->J K K J->K Final Product: Pure Ester G Start Inconsistent Biological Activity Purity 1. Verify Compound Purity (>95%?) Start->Purity Stability 2. Assess Compound Stability (Degradation?) Purity->Stability Yes Result_Impure Re-purify (Column, Recrystallization) Purity->Result_Impure No Solubility 3. Confirm Solubility in Assay (Precipitation?) Stability->Solubility Yes Result_Unstable Optimize Storage/Handling (pH, Temp, Light) Stability->Result_Unstable No Assay 4. Check Assay Parameters (Controls, Reagents, Cells) Solubility->Assay Yes Result_Insoluble Reformulate (Use Co-solvents) Solubility->Result_Insoluble No Result_Assay_OK Assay Validated Assay->Result_Assay_OK Yes Result_Assay_Bad Troubleshoot Assay Protocol Assay->Result_Assay_Bad No Result_Pure Purity Confirmed Result_Stable Compound is Stable Result_Soluble Compound is Soluble

References

Technical Support Center: Scaling Up the Synthesis of 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2,4,5-Trimethoxycinnamic acid. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the two primary synthesis routes: the Knoevenagel condensation and the Perkin reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation typically involves the reaction of 2,4,5-Trimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst. The Perkin reaction utilizes the condensation of 2,4,5-Trimethoxybenzaldehyde with an acid anhydride, such as acetic anhydride, and an alkali salt of the corresponding acid, like sodium acetate.

Q2: Which synthesis method is generally preferred for scalability?

A2: For scalability, the Knoevenagel condensation is often preferred due to its milder reaction conditions and the availability of "green" protocols that avoid hazardous solvents and reagents like pyridine and piperidine.[1] The Perkin reaction often requires high temperatures and long reaction times, which can be challenging to manage on a larger scale.[2]

Q3: What are the common starting materials and how can they be sourced or synthesized?

A3: The key starting material for both primary routes is 2,4,5-Trimethoxybenzaldehyde. This can be purchased from chemical suppliers or synthesized. A high-yielding synthesis of 2,4,5-Trimethoxybenzaldehyde involves the ozonolysis of β-asarone, which can be sourced from calamus oil.[3] Another route is the Vilsmeier-Haack formylation of 1,2,4-trimethoxybenzene.

Q4: What are the typical yields for the synthesis of this compound?

A4: Yields can vary significantly based on the chosen method and optimization of reaction conditions. The Knoevenagel condensation, particularly greener methods, can achieve yields of around 73%.[1] Yields for the Perkin reaction with substituted benzaldehydes can be more variable, and electron-donating groups, such as the methoxy groups in 2,4,5-Trimethoxybenzaldehyde, may slow down the reaction, potentially leading to lower yields.

Q5: What are the main safety considerations when scaling up the synthesis?

A5: When scaling up, it is crucial to consider the exothermic nature of the reactions, especially the quench step in some Knoevenagel procedures.[4] For the Perkin reaction, the high temperatures required pose a safety risk that needs careful management. When using traditional Knoevenagel reagents, the toxicity of pyridine and piperidine must be handled with appropriate safety measures. For any scale-up, a thorough safety assessment, including reaction calorimetry, is recommended.

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation

Q: My Knoevenagel condensation reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in the Knoevenagel condensation can arise from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Inefficiency: The choice and amount of base catalyst are critical.

    • Solution: If using traditional amine bases like piperidine or pyridine, ensure they are not degraded. For greener alternatives like ammonium bicarbonate, ensure it is of good quality. The catalyst loading should be optimized; typically, catalytic amounts are sufficient.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions could occur at excessively high temperatures.

    • Solution: For the ammonium bicarbonate-catalyzed reaction, a temperature of around 140°C has been shown to be effective.[1] Monitor the reaction at different temperatures to find the optimal balance between reaction rate and purity.

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).

  • Product Precipitation and Handling Issues: In some solvent systems, the product may precipitate as a thick suspension, making stirring and handling difficult, leading to loss of product.[4]

    • Solution: Consider using a different solvent system, such as toluene, which has been shown to mitigate this issue in similar reactions.[4] Ensure efficient stirring to maintain a homogenous mixture.

  • Work-up and Purification Losses: The product may be lost during the work-up and purification steps.

    • Solution: During the acidic work-up to precipitate the product, ensure the pH is sufficiently low (pH 2) for complete precipitation.[1] For purification, recrystallization from a water/ethanol mixture is an effective method.[1]

Issue 2: Poor Product Quality (Coloration) in Knoevenagel Condensation

Q: The final this compound product from my Knoevenagel synthesis is colored (yellowish or brownish). How can I obtain a pure white product?

A: Product coloration is a common issue and can often be resolved with an optimized purification strategy.

Purification Strategy:

  • Initial Precipitation: After acidifying the reaction mixture to pH 2, an off-white or yellowish precipitate will form. Filter and wash this crude product with water.[1]

  • Recrystallization: Recrystallize the crude product from a 4:1 water:ethanol mixture. This should yield off-white to yellowish crystals.[1]

  • Bicarbonate Wash: Dissolve the recrystallized product in a saturated sodium bicarbonate solution. This aqueous solution can then be washed several times with a non-polar organic solvent like ethyl acetate until both the aqueous and organic layers are clear. This step is effective at removing colored organic impurities.[1]

  • Final Precipitation and Recrystallization: Re-precipitate the product by adding 6M HCl to the aqueous solution to reach a pH of 2. Filter the resulting pure white precipitate and perform a final recrystallization from a water:ethanol mixture to obtain fine, white needles of pure this compound.[1]

Issue 3: Slow or Incomplete Perkin Reaction

Q: My Perkin reaction to synthesize this compound is very slow and gives a low conversion. What can I do to drive the reaction to completion?

A: The Perkin reaction is notoriously slow and requires high temperatures. The presence of electron-donating methoxy groups on the benzaldehyde ring can further decrease the reaction rate.

Possible Causes and Solutions:

  • Insufficient Temperature: The Perkin reaction typically requires temperatures of 180°C or higher to proceed at a reasonable rate.

    • Solution: Ensure your reaction setup can safely reach and maintain the required high temperature for several hours.

  • Moisture in Reagents: The presence of water can interfere with the reaction.

    • Solution: Use anhydrous sodium acetate and ensure the acetic anhydride is not hydrolyzed.

  • Long Reaction Times: This reaction is inherently slow.

    • Solution: Be prepared for long reaction times (e.g., 3-8 hours).[1][5] Alternatively, microwave irradiation has been shown to significantly reduce reaction times to a matter of minutes, although the effectiveness of sodium acetate as a catalyst under these conditions has been questioned.[2][5]

  • Inefficient Mixing: At high temperatures, ensuring uniform heating and mixing is crucial.

    • Solution: Use efficient mechanical stirring, especially when scaling up.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterKnoevenagel Condensation (Green Method[1])Perkin Reaction (Adapted from Cinnamic Acid Synthesis[1])
Starting Materials 2,4,5-Trimethoxybenzaldehyde, Malonic Acid2,4,5-Trimethoxybenzaldehyde, Acetic Anhydride
Catalyst/Base Ammonium BicarbonateAnhydrous Sodium Acetate
Solvent Ethyl Acetate (initially, then boils off)None (reagents act as solvent)
Temperature 140°C~180°C
Reaction Time 2 hours3-5 hours
Reported Yield ~73%Potentially lower due to electron-donating groups
Key Advantages Milder conditions, avoids hazardous reagentsSimple reagent profile
Key Disadvantages Potential for vigorous gas evolutionHigh temperature, long reaction time

Experimental Protocols

Protocol 1: Green Knoevenagel Condensation Synthesis of this compound

This protocol is adapted from a reported green synthesis method.[1]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Malonic Acid

  • Ammonium Bicarbonate

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • 6M Hydrochloric Acid

  • Ethanol

  • Distilled Water

Procedure:

  • Reaction Setup: In a large test tube or round-bottom flask, combine 2,4,5-Trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq).

  • Solvent Addition: Add a small amount of ethyl acetate (approximately 2.5 mL per gram of aldehyde).

  • Reaction: Heat the mixture in an oil bath at 140°C. The ethyl acetate will boil off as the reaction proceeds. Gas evolution will be observed. The reaction mixture will become viscous and turn a golden-yellow color. Continue heating for approximately 2 hours, or until gas evolution ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Add saturated sodium bicarbonate solution to dissolve the solid mass.

  • Purification (Color Removal): Transfer the aqueous solution to a separatory funnel and wash several times with ethyl acetate until both phases are clear.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 6M HCl with stirring until the pH reaches 2. An off-white precipitate will form.

  • Isolation and Recrystallization: Filter the precipitate and wash with cold water. Recrystallize the solid from a 4:1 water:ethanol mixture to obtain pure, white crystals of this compound.

Protocol 2: Perkin Reaction Synthesis of this compound

This is a general protocol adapted from the synthesis of cinnamic acid.[1]

Materials:

  • 2,4,5-Trimethoxybenzaldehyde

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Saturated Sodium Carbonate Solution

  • Concentrated Hydrochloric Acid

  • Distilled Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4,5-Trimethoxybenzaldehyde (1.0 eq), acetic anhydride (approx. 1.5 eq), and finely powdered anhydrous sodium acetate (approx. 0.5 eq).

  • Reaction: Heat the mixture in an oil bath to approximately 180°C for 3-5 hours.

  • Work-up: While still hot, carefully pour the reaction mixture into a larger flask containing water to hydrolyze the unreacted acetic anhydride. Add a saturated sodium carbonate solution until the mixture is basic to dissolve the cinnamic acid as its sodium salt.

  • Removal of Unreacted Aldehyde: Perform a steam distillation to remove any unreacted 2,4,5-Trimethoxybenzaldehyde.

  • Precipitation: Cool the remaining solution and filter if necessary. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic. This compound will precipitate out.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like an ethanol/water mixture.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aldehyde 2,4,5-Trimethoxy- benzaldehyde reaction Combine and Heat (140°C, 2h) start_aldehyde->reaction start_malonic Malonic Acid start_malonic->reaction start_bicarb Ammonium Bicarbonate start_bicarb->reaction dissolve Dissolve in NaHCO3 (aq) reaction->dissolve Cool wash Wash with EtOAc dissolve->wash precipitate Precipitate with HCl (pH 2) wash->precipitate recrystallize Recrystallize (Water/Ethanol) precipitate->recrystallize Filter product Pure 2,4,5-Trimethoxy- cinnamic Acid recrystallize->product Filter & Dry

Caption: Experimental workflow for the green Knoevenagel synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification start_aldehyde 2,4,5-Trimethoxy- benzaldehyde reaction Combine and Heat (180°C, 3-5h) start_aldehyde->reaction start_anhydride Acetic Anhydride start_anhydride->reaction start_acetate Sodium Acetate start_acetate->reaction hydrolyze Hydrolyze in Water reaction->hydrolyze Cool dissolve Dissolve in Na2CO3 (aq) hydrolyze->dissolve steam_distill Steam Distill Aldehyde dissolve->steam_distill precipitate Precipitate with HCl steam_distill->precipitate recrystallize Recrystallize precipitate->recrystallize Filter product Pure 2,4,5-Trimethoxy- cinnamic Acid recrystallize->product Filter & Dry

Caption: Experimental workflow for the Perkin reaction synthesis.

G start Low Yield in Knoevenagel Reaction q_catalyst Is the catalyst fresh and optimized? start->q_catalyst a_catalyst_no Replace catalyst or optimize loading q_catalyst->a_catalyst_no No q_temp Is the reaction temperature optimal? q_catalyst->q_temp Yes a_catalyst_no->q_temp a_temp_no Screen different temperatures (e.g., 120-150°C) q_temp->a_temp_no No q_time Is the reaction time sufficient? q_temp->q_time Yes a_temp_no->q_time a_time_no Increase reaction time and monitor by TLC q_time->a_time_no No q_workup Are there losses during work-up? q_time->q_workup Yes a_time_no->q_workup a_workup_no Ensure complete precipitation (pH 2) and careful handling q_workup->a_workup_no No end_node Yield Improved q_workup->end_node Yes a_workup_no->end_node

Caption: Troubleshooting flowchart for low yield in Knoevenagel synthesis.

References

Technical Support Center: Optimizing Amide Coupling for 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amide coupling of 2,4,5-Trimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity, high-yield results.

Core Principles: The Amide Bond Formation Pathway

The condensation of a carboxylic acid and an amine to form an amide bond is not spontaneous. The primary hurdle is the unfavorable acid-base reaction, where the amine becomes protonated, rendering it non-nucleophilic.[1] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This "activation" step makes the carbonyl carbon sufficiently electrophilic to be attacked by the amine.[2]

Most modern coupling protocols involve a two-step, one-pot process:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or an active ester with uronium/phosphonium salts).

  • Acylation: The amine nucleophilically attacks the activated intermediate, forming the tetrahedral intermediate which then collapses to the stable amide bond.[3]

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid R-COOH (Carboxylic Acid) Activated Activated Intermediate (e.g., O-acylisourea) Acid->Activated + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Activated Amide Amide Product Activated->Amide + Amine Amine R'-NH2 (Amine) Amine->Amide Troubleshooting_Yield cluster_yes_acid cluster_no_acid start Low / No Yield q1 Is starting carboxylic acid consumed (TLC/LCMS)? start->q1 q2 Is N-acylurea byproduct the major new spot? q1->q2 Yes sol3 Problem is activation. - Check coupling reagent quality. - Use fresh, anhydrous solvent. - Increase reagent stoichiometry (1.5 eq). - Switch to a stronger reagent (EDC -> HATU). q1->sol3 No a1 YES sol1 Switch to HATU or PyBOP. Ensure HOBt/Oxyma is used with EDC. Lower temperature. q2->sol1 Yes sol2 Check amine quality/purity. Consider amine protonation. Use a non-nucleophilic base (DIPEA vs. TEA). q2->sol2 No a2 NO

References

Technical Support Center: Refinement of 2,4,5-Trimethoxycinnamic Acid Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2,4,5-Trimethoxycinnamic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges in the purification of this compound, offering potential causes and practical solutions.

Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

A: "Oiling out" is a common issue that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Solution 1: Re-heat and Add More Solvent: Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the concentration is below the saturation point at that temperature.

  • Solution 2: Lower the Cooling Temperature: If using a high-boiling point solvent, try switching to a lower-boiling point solvent in which the compound is still soluble when hot and insoluble when cold.

  • Solution 3: Use a Mixed-Solvent System: Dissolve the oily product in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A 4:1 methanol:water mixture has been shown to be effective for similar compounds.[1]

Q2: After recrystallization, my product yield is very low. How can I improve it?

A: Low recovery can stem from several factors, from using too much solvent to premature crystallization.

  • Solution 1: Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[2] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Solution 2: Cool Slowly: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[2] Slow cooling promotes the formation of pure, larger crystals. Rapid cooling can trap impurities and lead to smaller, harder-to-filter crystals.

  • Solution 3: Recover from Mother Liquor: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Solution 4: Check Solubility: Ensure you are using an appropriate solvent. The ideal solvent dissolves the compound poorly at room temperature but very well at high temperatures.[2]

Q3: My compound streaks on the TLC plate. How can I get clean spots?

A: Streaking on a TLC plate is often caused by the compound's acidity or overloading the sample. This compound is an acidic compound.

  • Solution 1: Add Acid to the Mobile Phase: For acidic compounds, adding a small amount (e.g., 1%) of a polar acidic solvent like glacial acetic acid to the mobile phase can suppress ionization of the carboxyl group, leading to well-defined, symmetrical spots.[3]

  • Solution 2: Reduce Sample Concentration: The spotting solution may be too concentrated. Dilute the sample and re-spot. Overloading the plate is a common cause of streaking.[3]

  • Solution 3: Use a Different Solvent System: Experiment with different mobile phase compositions to find one that provides better separation and spot shape.

Q4: The melting point of my purified product is broad and lower than the literature value (164-166 °C). Is it still impure?

A: Yes. A broad melting point range that is depressed compared to the literature value is a classic indicator of impurities.[2] Pure crystalline solids typically have a sharp melting point range of 1-2 °C.[2]

  • Solution: Repeat Purification: The presence of impurities disrupts the crystal lattice, requiring less energy to melt.[2] You will need to repeat the purification step (e.g., recrystallization or column chromatography) to remove the remaining contaminants.

Q5: I am performing column chromatography, but the separation between my product and an impurity is poor. How can I improve the resolution?

A: Poor separation in column chromatography means the mobile phase is not effectively differentiating between the compounds based on their affinity for the stationary phase.

  • Solution 1: Adjust Solvent Polarity: If your product and impurity are eluting too close together, try a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). This will increase the interaction of the compounds with the silica gel, enhancing the separation.[4]

  • Solution 2: Use a Gradient Elution: Start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent over time. This can help separate compounds with very different polarities more effectively.

  • Solution 3: Check Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can lead to poor separation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₅[5]
Molecular Weight 238.24 g/mol [5][6]
Appearance Light yellow to amber powder/crystal[7]
Melting Point (Pure) 164-166 °C
Purity (Commercial) ≥98%[6]
CAS Number 24160-53-0[5][7]
Table 2: Recommended TLC Conditions for Purity Analysis
ParameterRecommendationRationaleReference(s)
Stationary Phase Silica Gel 60 F₂₅₄Standard for normal-phase chromatography. F₂₅₄ indicator allows UV visualization.[3]
Mobile Phase Hexane:Ethyl Acetate:Acetic Acid (7:3:0.1, v/v/v)Common system for separating moderately polar aromatic acids.[3]
Visualization 1. UV Light (254 nm) 2. Staining (e.g., Bromocresol Green)UV is non-destructive. Stains can confirm the presence of acidic groups.[3]
Expected Result Dark spot under UV; Yellow spot on a blue/green background with stain.Characteristic visualization for aromatic compounds and acids.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol describes the purification of solid this compound using a single solvent.

  • Solvent Selection: Choose a suitable solvent like ethanol, in which the acid is sparingly soluble at room temperature but highly soluble when hot.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) while stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point and run a TLC to assess the purity of the final product.

Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment

This protocol is adapted for the analysis of this compound.[3]

  • Mobile Phase Preparation: In a fume hood, prepare the mobile phase by mixing Hexane and Ethyl Acetate in a 7:3 (v/v) ratio. Add Glacial Acetic Acid to constitute 1% of the total volume.[3]

  • Chamber Equilibration: Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Cover the chamber and let it equilibrate for at least 15 minutes.

  • Sample Preparation: Prepare a dilute solution of your crude and purified this compound samples by dissolving 1-2 mg in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a pencil, gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to spot small amounts of the crude and purified solutions on the origin line.

  • Development: Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to rise until it is about 1 cm from the top of the plate.[3]

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[3]

  • Analysis: Calculate the Retention Factor (Rf) for each spot. A pure compound should ideally show a single spot.

Visualizations

Caption: General experimental workflow for the purification of this compound.

G cluster_1 Troubleshooting Recrystallization Start Recrystallization Issue Detected Q1 Are crystals forming? Start->Q1 A1_No Induce Crystallization: 1. Scratch inner wall of flask 2. Add a seed crystal Q1->A1_No No Q2 Did the product 'oil out'? Q1->Q2 Yes A1_No->Q2 A2_Yes Re-heat, add more solvent OR change to a different solvent Q2->A2_Yes Yes Q3 Is the final yield low? Q2->Q3 No End Proceed to Purity Analysis A2_Yes->End A3_Yes Review Protocol: 1. Was minimal hot solvent used? 2. Was cooling slow? 3. Concentrate mother liquor Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Enhancing the Selectivity of 2,4,5-Trimethoxycinnamic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the selectivity of 2,4,5-trimethoxycinnamic acid (TMC) based inhibitors.

Frequently Asked Questions (FAQs)

Q1: My 2,4,5-TMC based inhibitor shows potent activity against my primary target but also inhibits several off-target kinases. How can I improve its selectivity?

A1: Improving selectivity is a common challenge in drug discovery. For 2,4,5-TMC based inhibitors, a rational approach combining structural modifications with systematic screening is recommended. Key strategies include:

  • Structure-Activity Relationship (SAR) Analysis: Systematically modify the functional groups on the 2,4,5-TMC scaffold and assess the impact on both on-target and off-target activity. Pay close attention to the substitutions on the phenyl ring and modifications of the cinnamic acid moiety.[1][2]

  • Exploiting Subtle Binding Pocket Differences: Even closely related kinases have minor differences in their ATP-binding pockets. High-resolution co-crystal structures of your inhibitor with both the intended target and a key off-target kinase can reveal opportunities for designing modifications that favor binding to the primary target.

  • Computational Modeling: Utilize molecular docking and in silico screening to predict how modifications to your inhibitor will affect its binding to a panel of kinases. This can help prioritize the synthesis of more selective compounds.[3]

Q2: What are the key chemical modifications on the 2,4,5-TMC scaffold that I should explore to enhance selectivity?

A2: Based on existing research, the following modifications to the 2,4,5-TMC core can significantly influence selectivity:

  • Amide and Ester Derivatives: Conversion of the carboxylic acid to a diverse library of amides and esters is a common and effective strategy. The nature of the substituent introduced can modulate properties like hydrogen bonding, steric hindrance, and hydrophobicity, which in turn can dictate selectivity.[1][2][4]

  • Substitutions on the Phenyl Ring: While the 2,4,5-trimethoxy pattern is the core of your scaffold, minor modifications, such as replacing a methoxy group with a different alkoxy group or a halogen, can alter the electronic and steric profile of the molecule, potentially leading to improved selectivity.

  • Modifications of the Acryloyl Linker: The double bond in the cinnamic acid structure can be a point of modification. For instance, cyclization or the introduction of substituents on the alpha or beta carbons can rigidify the molecule, which may favor binding to a specific target.[2]

Q3: I am observing poor solubility of my 2,4,5-TMC derivatives in aqueous buffers, which is affecting my assay results. What can I do?

A3: Poor aqueous solubility is a common issue with cinnamic acid derivatives. Here are some troubleshooting steps:

  • Co-solvents: Include a small percentage of an organic co-solvent like DMSO or ethanol in your assay buffer. However, be sure to validate that the co-solvent concentration does not affect your target's activity or the assay readout.

  • pH Adjustment: The solubility of cinnamic acid derivatives can be pH-dependent. Experiment with adjusting the pH of your buffer to see if it improves solubility without compromising protein stability or enzyme activity.

  • Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., 0.01% Triton X-100) can help to prevent aggregation and improve solubility. This is particularly useful if you suspect your compound is forming aggregates that lead to non-specific inhibition.

Q4: My inhibitor shows good potency in biochemical assays but has low activity in cell-based assays. What are the potential reasons?

A4: A discrepancy between biochemical and cellular activity is a frequent challenge. The following factors could be at play:

  • Cell Permeability: The inhibitor may have poor membrane permeability. You can assess this using in silico prediction tools or by performing a cell permeability assay. Modifications to the inhibitor's structure, such as esterification of the carboxylic acid, can sometimes improve cell penetration.

  • Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be investigated using efflux pump inhibitors in your cell-based assays.

  • Metabolic Instability: The inhibitor could be rapidly metabolized by cellular enzymes. You can assess its stability by incubating it with liver microsomes or cell lysates and analyzing for degradation over time.[3]

  • Intracellular ATP Concentration: The high concentration of ATP within cells can lead to competition for binding to the kinase active site, reducing the apparent potency of ATP-competitive inhibitors.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Kinase Assays
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay plate for any signs of precipitation. Perform a serial dilution of the compound in the assay buffer and check for turbidity. If precipitation is suspected, try the solubility enhancement strategies mentioned in FAQ Q3.[5]
Assay Interference Some compounds can interfere with the assay readout (e.g., absorbance or fluorescence). Run a control experiment with the inhibitor in the absence of the enzyme to check for any direct effect on the assay signal.[6]
Reagent Instability Ensure all reagents, especially the kinase and ATP, are properly stored and have not undergone multiple freeze-thaw cycles. Prepare fresh reagents for each experiment.[7]
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.[7]
Issue 2: High Background Signal in Cellular Assays
Possible Cause Troubleshooting Step
Off-Target Effects The inhibitor may be hitting other cellular targets, leading to a high background signal. Perform a target engagement assay to confirm that the inhibitor is binding to the intended target in the cellular context.[8]
Compound Cytotoxicity At higher concentrations, the inhibitor may be causing cell death, leading to non-specific effects. Determine the cytotoxicity of your compound using a cell viability assay and ensure you are working with non-toxic concentrations in your functional assays.[4]
Non-specific Binding The compound may be binding non-specifically to cellular components. Consider including a structurally related but inactive control compound in your experiments to differentiate specific from non-specific effects.

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound derivatives from the literature. This data can serve as a reference for a starting point for your own investigations.

Table 1: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Derivatives [4]

CompoundR GroupAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (SI) for BChE
6 2-Fluorophenyl>10044.41>2.25
7 2-Chlorophenyl46.1832.461.42

Table 2: Antitumor Activity of Synthetic 3,4,5-TMCA Derivatives [1]

CompoundCell LineIC50 (µM)
S1 (Ester) MDA-MB23146.7
S14 (Amide) A5493.94
HCT1169.85
MDA-MB-2316.07
S15 (Amide) MDA-MB-2316.6

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of a 2,4,5-TMC based inhibitor against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. From this, create a series of dilutions in an appropriate assay buffer.

  • Kinase Panel Selection: Choose a panel of kinases that includes the primary target, closely related family members, and a selection of unrelated kinases to assess broad selectivity.[9][10]

  • Biochemical Assay: Perform in vitro kinase activity assays for each kinase in the panel in the presence of a fixed concentration of the inhibitor (e.g., 1 µM). Radiometric assays or fluorescence-based assays are commonly used.[11][12]

  • Data Analysis: Calculate the percent inhibition for each kinase. For kinases that show significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC50 value.

  • Selectivity Score Calculation: The selectivity of the inhibitor can be quantified using various metrics, such as a selectivity score, which compares the potency against the primary target to that against off-targets.

Protocol 2: Synthesis of 3,4,5-Trimethoxycinnamic Acid Esters[4]

This is a general procedure for the synthesis of ester derivatives of 3,4,5-trimethoxycinnamic acid.

  • Acid Chloride Formation: Suspend 3,4,5-trimethoxycinnamic acid in a dry, inert solvent like toluene. Add thionyl chloride dropwise and reflux the mixture to form the corresponding acid chloride.

  • Esterification: To the solution of the acid chloride, add the desired alcohol and a non-nucleophilic base such as triethylamine.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified using techniques like column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Optimization start 2,4,5-TMC Scaffold sar SAR Analysis & Computational Modeling start->sar synthesis Synthesize Derivatives (Amides, Esters, etc.) sar->synthesis biochemical Biochemical Assays (On-target & Off-target) synthesis->biochemical selectivity Selectivity Profiling biochemical->selectivity cellular Cell-Based Assays (Potency & Cytotoxicity) analyze Analyze Data & Identify Lead cellular->analyze selectivity->cellular optimize Iterative Optimization analyze->optimize Refine Structure optimize->sar

Caption: A workflow for improving the selectivity of 2,4,5-TMC based inhibitors.

troubleshooting_logic start Inconsistent Assay Results q1 Is the compound soluble in the assay buffer? start->q1 sol_yes Yes q1->sol_yes sol_no No q1->sol_no q2 Is there assay interference? sol_yes->q2 sol_fix Optimize buffer (pH, co-solvent) or reformulate compound sol_no->sol_fix int_yes Yes q2->int_yes int_no No q2->int_no int_fix Run controls without enzyme; consider alternative assay format int_yes->int_fix q3 Are reagents stable? int_no->q3 reagent_yes Yes q3->reagent_yes reagent_no No q3->reagent_no end Consistent Results reagent_yes->end reagent_fix Prepare fresh reagents; check storage conditions reagent_no->reagent_fix

Caption: A troubleshooting decision tree for inconsistent assay results.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2,4,5-Trimethoxycinnamic Acid and 3,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA) and 3,4,5-Trimethoxycinnamic acid (3,4,5-TMCA) are two isomeric phenolic compounds that have garnered interest in the scientific community for their potential therapeutic applications. While sharing a common cinnamic acid backbone, the differential positioning of their methoxy groups on the phenyl ring leads to distinct biological activities. This guide provides a comparative analysis of their known biological effects, supported by experimental data, to aid researchers in their exploration of these molecules for drug discovery and development.

Comparative Biological Activities

A review of the current literature indicates that 2,4,5-TMCA and 3,4,5-TMCA exhibit different primary biological activities. 2,4,5-TMCA has been primarily investigated for its hypocholesterolemic and choleretic effects, while 3,4,5-TMCA is more recognized for its anticonvulsant and central nervous system activities.

Hypocholesterolemic and Choleretic Activity

This compound has demonstrated significant potential in lowering cholesterol levels. As a major metabolite of α-asarone, it retains the hypocholesterolemic and cholelitholytic (gallstone dissolving) properties of its parent compound.[1]

A study on hypercholesterolemic rats revealed that 2,4,5-TMCA administered at 80 mg/kg of body weight led to a significant decrease in total serum cholesterol and a notable 73.5% reduction in LDL-cholesterol levels, without affecting HDL-cholesterol.[2] This effect is partly attributed to the inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[1][2] Furthermore, 2,4,5-TMCA was found to increase bile flow, primarily by enhancing the secretion of bile salts, phospholipids, and cholesterol.[1]

Currently, there is a lack of available data on the hypocholesterolemic and choleretic activities of 3,4,5-Trimethoxycinnamic acid for a direct comparison.

Biological Activity This compound 3,4,5-Trimethoxycinnamic acid Reference
Hypocholesterolemic
LDL-Cholesterol Reduction73.5% decrease (in hypercholesterolemic rats)Data not available[2]
HMG-CoA Reductase InhibitionEffective inhibitorData not available[2]
Choleretic
Bile FlowIncreasedData not available[1]
Anticonvulsant Activity

3,4,5-Trimethoxycinnamic acid has been identified as a potent anticonvulsant agent. Studies have shown its effectiveness in established preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure tests in mice.

Oral administration of 3,4,5-TMCA at doses of 10 and 20 mg/kg significantly protected against tonic hindlimb extension in the MES model.[3] In the PTZ model, the same doses delayed the onset of myoclonic jerks and generalized clonic seizures. The anticonvulsant effect of 3,4,5-TMCA is believed to be mediated through its action as a positive allosteric modulator of the GABA-A receptor, specifically at the benzodiazepine binding site.[4]

There is currently no available data on the anticonvulsant activity of This compound to facilitate a direct comparison.

Biological Activity 3,4,5-Trimethoxycinnamic acid This compound Reference
Anticonvulsant
MES Test (mice)Effective at 10 & 20 mg/kg (p.o.)Data not available[3]
PTZ Test (mice)Effective at 10 & 20 mg/kg (p.o.)Data not available[3]
Mechanism of ActionGABA-A Receptor ModulatorData not available[4]

Experimental Protocols

Hypocholesterolemic and Choleretic Activity Assessment

Experimental Model: Male Wistar rats with hypercholesterolemia induced by a high-cholesterol diet.

Protocol for Hypocholesterolemic Activity:

  • Induce hypercholesterolemia in rats by feeding a diet supplemented with 1% cholesterol and 0.5% cholic acid for a specified period.

  • Administer 2,4,5-TMCA orally at a dose of 80 mg/kg body weight daily for the treatment duration.

  • At the end of the treatment period, collect blood samples for the analysis of serum total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic kits.

Protocol for Choleretic Activity:

  • Following the treatment period, anesthetize the rats and cannulate the bile duct.

  • Collect bile for a defined period (e.g., 2 hours) and measure the total volume to determine the bile flow rate.

  • Analyze the collected bile for the concentration of bile salts, phospholipids, and cholesterol using appropriate biochemical assays.

Anticonvulsant Activity Assessment

Experimental Model: Male ICR mice.

Maximal Electroshock (MES) Seizure Test Protocol:

  • Administer 3,4,5-TMCA orally at doses of 5, 10, and 20 mg/kg.

  • After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered as a protective effect.

Pentylenetetrazol (PTZ)-Induced Seizure Test Protocol:

  • Administer 3,4,5-TMCA orally at doses of 5, 10, and 20 mg/kg.

  • After 30 minutes, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observe the mice for a period of 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. The delay in the onset of seizures is indicative of anticonvulsant activity.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Hypocholesterolemic Action of 2,4,5-TMCA

HMG_CoA_Reductase_Pathway cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase_Node HMG-CoA Reductase Cholesterol Cholesterol Mevalonate->Cholesterol ... TMCA_245 2,4,5-Trimethoxycinnamic acid TMCA_245->HMG_CoA_Reductase_Node

Caption: Inhibition of HMG-CoA Reductase by 2,4,5-TMCA in the Cholesterol Biosynthesis Pathway.

Experimental Workflow for Anticonvulsant Activity Screening

Anticonvulsant_Screening_Workflow start Test Compound (3,4,5-TMCA) admin Oral Administration to Mice start->admin mes_test Maximal Electroshock (MES) Test admin->mes_test ptz_test Pentylenetetrazol (PTZ) Test admin->ptz_test observe_mes Observe for Tonic Hindlimb Extension mes_test->observe_mes observe_ptz Observe for Seizure Latency and Severity ptz_test->observe_ptz data_analysis Data Analysis and Comparison observe_mes->data_analysis observe_ptz->data_analysis conclusion Determine Anticonvulsant Activity data_analysis->conclusion GABA_A_Receptor_Modulation cluster_gaba_receptor GABA-A Receptor Complex GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel opens Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl- influx GABA GABA GABA->GABA_A binds TMCA_345 3,4,5-Trimethoxycinnamic acid TMCA_345->GABA_A potentiates GABA effect

References

A Comparative Efficacy Analysis of 2,4,5-Trimethoxycinnamic Acid and Other Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives represent a significant class of naturally occurring phenolic compounds extensively studied for their diverse pharmacological properties. These compounds, characterized by a phenyl ring attached to an acrylic acid moiety, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The therapeutic potential of these molecules is often dictated by the substitution pattern on the phenyl ring, such as the presence and position of hydroxyl and methoxy groups.

This guide provides a comparative analysis of the efficacy of 2,4,5-Trimethoxycinnamic acid (2,4,5-TMCA) and other prominent cinnamic acid derivatives, including Ferulic Acid, Caffeic Acid, and p-Coumaric Acid. The comparison is based on available experimental data for key biological activities, with a focus on anticancer and anti-inflammatory properties.

Comparative Anticancer Efficacy

Cinnamic acid derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. The cytotoxic potential is highly dependent on the specific chemical structure and the cancer cell line being tested.

Data on Anticancer Activity (IC₅₀)

The following table summarizes the 50% inhibitory concentration (IC₅₀) values for various cinnamic acid derivatives against common human cancer cell lines. It is critical to note that these values are compiled from different studies and experimental conditions may vary, affecting a direct comparison.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
3,4,5-Trimethoxycinnamic Acid (TMCA) Ester (S1) MDA-MB-231 (Breast)46.7[1]
2',5'-Dimethoxychalcone-related Ester (S8) MCF-7 (Breast)6.4[1]
2',5'-Dimethoxychalcone-related Ester (S8) A549 (Lung)36.7[1]
p-Coumaric Acid MCF-7 (Breast)>100[2]
o-Coumaric Acid MCF-7 (Breast)~80[2]
Caffeic Acid HCT15 (Colon)800[3]
Caffeic Acid Phenethyl Ester (CAPE) HCT-116 (Colon)44.2[3]
Ferulic Acid Not specifiedPotent activity reported

Key Signaling Pathway: Apoptosis Induction

A common mechanism for the anticancer activity of cinnamic acid derivatives is the induction of apoptosis. This process is often mediated by the modulation of the Bax/Bcl-2 protein ratio, leading to the activation of caspases.

apoptosis_pathway cluster_0 Cinnamic Acid Derivatives cluster_1 Apoptotic Regulation TMCA 2,4,5-TMCA Bcl2 Bcl-2 (Anti-apoptotic) TMCA->Bcl2 Inhibit Bax Bax (Pro-apoptotic) TMCA->Bax Activate Ferulic Ferulic Acid Ferulic->Bcl2 Inhibit Ferulic->Bax Activate Caffeic Caffeic Acid Caffeic->Bcl2 Inhibit Caffeic->Bax Activate Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Promotes Apoptosis Apoptosis Caspases->Apoptosis

Proposed mechanism of apoptosis induction by cinnamic acid derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (Cinnamic acid derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot cell viability against compound concentration to determine the IC₅₀ value.

mtt_workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Cinnamic Acid Derivatives incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Value read->analyze end End analyze->end

Workflow for determining cytotoxicity using the MTT assay.

Comparative Anti-inflammatory Efficacy

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cinnamic acid derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key signaling pathways like Nuclear Factor-kappa B (NF-κB) and reducing the production of inflammatory mediators such as nitric oxide (NO).

Data on Anti-inflammatory Activity (IC₅₀)

The table below presents the IC₅₀ values for the inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells. As with the anticancer data, these values are compiled from various sources and should be interpreted with caution.

Compound/DerivativeAssayIC₅₀ (µM)Reference
Curcumin (related structure) NF-κB Inhibition (RAW 264.7 cells)18[4]
Bisdemethoxycurcumin (related structure) NF-κB Inhibition (RAW 264.7 cells)8.3[4]
Caffeic Acid Pyroptosis Inhibition (GSDMD blocking)Active[5]
Ferulic Acid Pyroptosis Inhibition (GSDMD blocking)Inactive[5]
Various Phenolic Compounds NO Production Inhibition (RAW 264.7 cells)7.6 - 49.3

Key Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many cinnamic acid derivatives exert their anti-inflammatory effects by preventing the degradation of IκBα.[6][7]

nfkb_pathway stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Activation stimuli->ikk ikba IκBα Degradation ikk->ikba nfkb_translocation NF-κB Nuclear Translocation ikba->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, iNOS, COX-2) nfkb_translocation->gene_expression tmca Cinnamic Acid Derivatives tmca->ikba Inhibits

Inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Incubate for 24 hours.

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes. A purple color will develop in the presence of nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate the IC₅₀ value.

Comparative Antioxidant Activity

The antioxidant capacity of cinnamic acid derivatives is crucial to their protective effects against oxidative stress-related diseases. This activity is often attributed to their ability to scavenge free radicals.

Data on Antioxidant Activity (DPPH Radical Scavenging)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. A lower IC₅₀ value indicates stronger radical scavenging potential.

Compound/DerivativeAssayIC₅₀ (µM)Reference
Caffeic Acid DPPH50[8]
Ferulic Acid DPPH76[8]
Sinapic Acid (3,5-dimethoxy-4-hydroxy) DPPHHigher than Caffeic, Lower than Ferulic
p-Coumaric Acid DPPHLower than Ferulic Acid

Note: A direct ranking from one study showed the order of DPPH radical scavenging activity as: Caffeic acid > Sinapic acid > Ferulic acid > p-Coumaric acid.

Conclusion

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the substitution pattern on the phenyl ring. While direct comparative data for this compound is limited in the current literature, analysis of related structures provides valuable insights.

  • Anticancer Activity: The presence of hydroxyl and methoxy groups significantly impacts cytotoxicity. Data suggests that specific methoxylated esters of cinnamic acid can exhibit potent activity against breast and lung cancer cell lines. However, a comprehensive structure-activity relationship for trimethoxy isomers remains to be fully elucidated.

  • Anti-inflammatory Activity: Cinnamic acid derivatives are effective inhibitors of the NF-κB pathway, a critical regulator of inflammation. The structural similarity of 2,4,5-TMCA to other known anti-inflammatory methoxylated compounds suggests it likely possesses similar activity, though this requires direct experimental validation.

  • Antioxidant Activity: The antioxidant capacity is strongly correlated with the number and position of hydroxyl groups. Caffeic acid, with two hydroxyl groups, generally shows superior radical scavenging activity compared to singly hydroxylated or methoxylated derivatives like ferulic acid and p-coumaric acid.

For drug development professionals, this guide highlights the therapeutic potential of the cinnamic acid scaffold. However, it also underscores a critical gap in the literature: the need for systematic, head-to-head comparative studies of various isomers, including 2,4,5-TMCA, under standardized conditions to accurately determine their relative efficacy and establish clear structure-activity relationships.

References

Unveiling the GABAA Receptor Modulation Landscape: A Comparative Analysis of 2,4,5-Trimethoxycinnamic Acid and Established Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 2,4,5-Trimethoxycinnamic acid (TMCA) and its potential interaction with GABAA receptors is essential for researchers in neuroscience and drug development. This guide provides a comparative analysis of TMCA, its parent compound α-Asarone, and its isomer 3,4,5-TMethoxycinnamic acid, against well-established GABAA receptor modulators, including benzodiazepines, barbiturates, and neurosteroids. Due to the limited direct research on 2,4,5-TMCA's effect on GABAA receptors, this guide draws upon data from its closely related compounds to provide a putative profile, while highlighting the need for further investigation.

Gamma-aminobutyric acid type A (GABAA) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are crucial targets for a wide array of therapeutic agents. The modulation of these receptors can lead to sedative, anxiolytic, anticonvulsant, and anesthetic effects. This guide presents a side-by-side comparison of the available experimental data for these compounds, details the methodologies for key experiments, and provides visual representations of relevant signaling pathways and experimental workflows.

Comparative Analysis of GABAA Receptor Modulators

To facilitate a clear comparison, the following tables summarize the available quantitative data for the binding affinities and functional effects of the compounds of interest on GABAA receptors.

Table 1: Binding Affinity (Ki) of Compounds for GABAA Receptors

CompoundReceptor SubtypeRadioligandBrain Region/Cell LineKi (nM)Reference
Diazepam α1β3γ2[3H]FlunitrazepamMouse Cerebellar Membranes4.9 ± 1.5[1]
α2β3γ2[3H]FlunitrazepamMouse Cerebellar Membranes-[1]
α3β3γ2[3H]FlunitrazepamMouse Cerebellar Membranes-[1]
α5β3γ2[3H]FlunitrazepamMouse Cerebellar Membranes>4-fold preference[2]
Pentobarbital Not specified[3H]MuscimolBovine Brain MembranesNo direct Ki, potentiated binding with EC50 of 276 µM[3]
Allopregnanolone Not specified[3H]MuscimolNot specifiedPotentiates binding[4]
α-Asarone Not specified--Data not available-
3,4,5-TMCA Not specified--Data not available-

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Modulation (EC50/IC50) of GABAA Receptors

CompoundEffectReceptor SubtypeExperimental SystemEC50/IC50 (µM)Reference
Diazepam Potentiation of GABA-evoked currentα1β2γ2Xenopus oocytes0.0217 (for GABA)[5]
Pentobarbital Direct activationα6β2γ2sXenopus oocytes58[6]
Potentiation of GABA responseα1β2γ2sXenopus oocytes20-35[6]
Direct activationCultured rat hippocampal neurons0.33 (mM)[7]
Potentiation of GABA responseCultured rat hippocampal neurons94[7]
Allopregnanolone Potentiation of GABA-evoked currentsRat Dentate Gyrus Granule Cells0.0129[8]
α-Asarone Evoked outward currentMitral cells (mouse olfactory bulb)Not specified[9]
3,4,5-TMCA Claimed GABAA/BZ receptor agonistNot specifiedNot specifiedData not available[10][11]

Note: EC50 represents the concentration for half-maximal activation, while IC50 represents the concentration for half-maximal inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in GABAA receptor modulation and its experimental validation, the following diagrams are provided in the DOT language for Graphviz.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR α β GABA Binding Site α γ Modulator Binding Site β GABA->GABAAR:f2 Binds Modulator Allosteric Modulator Modulator->GABAAR:f5 Binds Cl_ion Cl- GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: GABAA Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Membrane Membrane Preparation Tissue->Membrane Binding Radioligand Binding Assay Membrane->Binding Expression Receptor Expression (e.g., Xenopus oocytes) Electro Electrophysiology (e.g., Patch Clamp) Expression->Electro Ki Determine Ki (Binding Affinity) Binding->Ki EC50 Determine EC50/IC50 (Functional Potency) Electro->EC50

Caption: Experimental Workflow for GABAA Receptor Modulator Validation.

Logical_Relationship Compound Test Compound (e.g., 2,4,5-TMCA) GABAAR GABAA Receptor Compound->GABAAR Putative Interaction Parent Parent Compound (α-Asarone) Parent->Compound Metabolized to Isomer Isomer (3,4,5-TMCA) Isomer->GABAAR Known Interaction Established Established Modulators (Benzodiazepines, etc.) Established->GABAAR Well-characterized Interaction Effect Biological Effect (e.g., Anticonvulsant) GABAAR->Effect Mediates

Caption: Logical Relationship of Investigated Compounds.

Detailed Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol is adapted from established methods for determining the binding affinity of a compound to GABAA receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]muscimol).

1. Membrane Preparation:

  • Homogenize rat brains in a sucrose buffer (0.32 M sucrose, pH 7.4) at 4°C.[12]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[12]

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[12]

  • Resuspend the pellet in deionized water and re-homogenize.[12]

  • Centrifuge again at 140,000 x g for 30 minutes at 4°C.[12]

  • Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging twice more.[12]

  • Resuspend the final pellet in binding buffer and store at -70°C.[12]

2. Binding Assay:

  • Thaw the prepared membranes and wash twice with binding buffer.[12]

  • Add 0.1-0.2 mg of membrane protein to each assay tube.[12]

  • For total binding, add the radioligand (e.g., 5 nM [3H]muscimol).[12]

  • For non-specific binding, add the radioligand and a high concentration of a competing ligand (e.g., 10 mM GABA).[12]

  • For competition binding, add the radioligand and varying concentrations of the test compound.

  • Incubate at 4°C for 45 minutes.[12]

  • Terminate the reaction by rapid filtration through glass fiber filters.[12]

  • Wash the filters with ice-cold binding buffer.[12]

  • Quantify the radioactivity on the filters using liquid scintillation spectrometry.[12]

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined from the competition binding data.

  • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-evoked currents from cultured neurons or cells expressing recombinant GABAA receptors.

1. Cell Preparation:

  • Plate neurons or transfected cells on coverslips a few days prior to recording.[13]

  • Place the coverslip in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).[13]

2. Pipette Preparation:

  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.[13]

  • Fill the pipette with an intracellular solution containing a high concentration of chloride (e.g., K-Gluconate based).[13]

3. Recording:

  • Approach a cell with the recording pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[13]

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Apply GABA or a combination of GABA and the test compound to the cell using a rapid perfusion system.

  • Record the resulting transmembrane currents.

4. Data Analysis:

  • Measure the amplitude and kinetics (e.g., activation, deactivation, desensitization) of the GABA-evoked currents.

  • Determine the effect of the test compound on these parameters (e.g., potentiation, inhibition).

  • Construct concentration-response curves to determine EC50 or IC50 values.

Conclusion

The available evidence suggests that while this compound is a major metabolite of the known GABAA receptor modulator α-Asarone, its direct effects on this receptor system remain to be elucidated. In contrast, its isomer, 3,4,5-Trimethoxycinnamic acid, is reported to be a GABAA/BZ receptor agonist, although peer-reviewed quantitative data is scarce. For a definitive validation of 2,4,5-TMCA's activity, direct experimental investigation using the protocols outlined in this guide is imperative. A thorough characterization of its binding affinity and functional modulation of GABAA receptors will be crucial in determining its potential as a novel therapeutic agent. Researchers are encouraged to utilize the comparative data and methodologies presented here as a foundation for future studies into the neuropharmacological profile of this and related compounds.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of common analytical methods for the quantification of 2,4,5-Trimethoxycinnamic acid (TMCA), a key intermediate in various synthetic processes. The performance of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry are evaluated based on critical validation parameters to assist researchers and drug development professionals in selecting the most suitable technique for their specific needs.

Comparative Analysis of Method Performance

The choice of an analytical method is a critical decision that directly impacts the accuracy and reliability of quantitative results. The following table summarizes the performance characteristics of HPLC, HPTLC, and UV-Vis Spectrophotometry for the analysis of TMCA and its closely related derivatives. This data, compiled from various validation studies, offers a comparative overview.

ParameterHPLCHPTLCUV-Vis Spectrophotometry
Linearity Range 0.5 - 100 µg/mL100 - 700 ng/spot1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%99.08 ± 5.96%98 - 102%
Precision (% RSD) < 2%< 2%< 2%
Limit of Detection (LOD) ~0.1 µg/mL~4 ng/spot~0.2 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~13 ng/spot~0.8 µg/mL
Table 1: Comparison of typical validation parameters for analytical methods. Data is representative of performance for TMCA or closely related compounds like 2,4,5-Trimethoxybenzoic acid.[1]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols outline the necessary steps for sample preparation, instrumentation, and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds.

Instrumentation:

  • A standard HPLC system equipped with a UV detector, autosampler, and data processing software.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous buffer (e.g., 0.1% acetic acid in water).[3] A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) for TMCA. This is typically determined by a UV scan. Cinnamic acids generally have strong absorbance in the 270-320 nm range.[4]

Sample Preparation:

  • Standard and sample solutions are prepared by dissolving the compound in the mobile phase or a compatible solvent like methanol.[1] Samples may require filtration through a 0.45 µm filter before injection.[5]

Validation Parameters:

  • Linearity: A calibration curve is constructed by injecting a series of standard solutions at varying concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).[1]

  • Accuracy: Determined by the standard addition method at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[1]

  • Precision: Assessed by analyzing replicate injections of the same sample and expressing the result as the relative standard deviation (%RSD).[6]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers higher resolution, sensitivity, and speed.[7] It allows for the simultaneous analysis of multiple samples, making it a cost-effective method.[8]

Instrumentation:

  • HPTLC system including an automatic or semi-automatic sample applicator, developing chamber, and a densitometer/scanner.[9]

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[10]

  • Mobile Phase: A solvent mixture optimized for the separation of TMCA. A common system for related compounds is a mixture of toluene, ethyl acetate, and formic acid.[8][10]

  • Application: Samples are applied as narrow bands using a semi-automated applicator.[8]

  • Development: The plate is developed in a saturated chamber to a specific distance.[1]

  • Densitometric Analysis: The plate is scanned at the λmax of TMCA to quantify the separated bands.[1]

Sample Preparation:

  • Standard and sample solutions are prepared in a volatile solvent such as methanol.

Validation Parameters:

  • Linearity: A calibration curve is generated by applying different amounts of the standard solution (e.g., 100 to 700 ng/spot) and measuring the corresponding peak areas.[1]

  • Accuracy: Evaluated by analyzing samples spiked with known amounts of the standard.[1]

  • Precision: Determined by analyzing replicate spots of the same sample.[1]

  • LOD and LOQ: Estimated from the signal-to-noise ratio of the densitometric scan.[1]

UV-Vis Spectrophotometry

This technique is based on measuring the absorption of ultraviolet or visible radiation by a substance in solution. It is a simple, rapid, and cost-effective method for quantitative analysis.[11]

Instrumentation:

  • A UV-Vis spectrophotometer.[1]

Methodology:

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for TMCA is determined by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).[1]

  • Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of the unknown sample is then found by measuring its absorbance and interpolating from the calibration curve.[1]

Sample Preparation:

  • Samples are dissolved in a suitable solvent (e.g., ethanol or methanol) that does not absorb in the same region as the analyte. The solution must be diluted to ensure the absorbance reading falls within the linear range of the instrument.[12]

Validation Parameters:

  • Linearity: Assessed by preparing a series of standard solutions and plotting absorbance versus concentration.[1]

  • Accuracy and Precision: Determined by analyzing replicate samples of known concentration.[1]

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.[1]

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods.

A Define Analytical Target Profile (ATP) B Select Potential Analytical Methods (e.g., HPLC, HPTLC, UV-Vis) A->B C Method Development & Optimization B->C D Method Validation (Primary Method) C->D E Validate Secondary Method(s) C->E F Analyze Identical Samples with Both Methods D->F E->F G Statistical Comparison of Results (e.g., t-test, F-test) F->G H Assess Equivalence Against Acceptance Criteria G->H I Methods are Cross-Validated H->I Pass J Investigate Discrepancies & Re-evaluate H->J Fail

References

Comparative Analysis of 2,4,5-Trimethoxycinnamic Acid Ester and Amide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on the available literature: While this guide aims to provide a comparative analysis of 2,4,5-trimethoxycinnamic acid ester and amide derivatives, it is important to note that the vast majority of published research focuses on the isomeric 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Consequently, this guide will primarily feature data and protocols related to TMCA derivatives as a well-studied proxy, with specific data on this compound derivatives included where available. The principles of synthesis and biological evaluation are largely translatable between the isomers.

Introduction

This compound and its derivatives are of growing interest in medicinal chemistry. As a metabolite of alpha-asarone, this compound has been shown to retain many of its pharmacological properties[1]. Both ester and amide derivatives of trimethoxycinnamic acids are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[2][3]. This guide provides a comparative overview of the performance of this compound ester and amide derivatives, supported by experimental data and detailed methodologies to aid researchers in drug development.

Data Presentation: Comparative Biological Activity

The following tables summarize the reported biological activities of various trimethoxycinnamic acid ester and amide derivatives. The data is primarily for the more extensively studied 3,4,5-trimethoxycinnamic acid derivatives, which can serve as a valuable reference for predicting the potential of their 2,4,5-isomers.

Table 1: Anticancer Activity of Trimethoxycinnamic Acid Ester Derivatives
CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Ester S1EsterMDA-MB-231 (Breast)46.7[2]
Ester S5EsterPC-3 (Prostate)17.22[2]
SGC-7901 (Gastric)11.82[2]
A549 (Lung)0.50[2]
MDA-MB-435s (Melanoma)5.33[2]
Ester S8EsterA549 (Lung)36.7[2]
Hep 3B (Liver)23.2[2]
HT-29 (Colon)23.8[2]
MCF-7 (Breast)6.4[2]
Ester S6EsterB16 (Melanoma)6.74 µg/mL[2]
HCT116 (Colon)8.31 µg/mL[2]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateEster-AChE: 46.18, BChE: 32.46[4]
Table 2: Anticancer Activity of Trimethoxycinnamic Acid Amide Derivatives
CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
Amide S11-13AmideHeLa (Cervical), IMR-32 (Neuroblastoma)G2/M cell cycle arrest[2]
Amide S18AmideHL-60/VCR (Leukemia)M-phase arrest[2]
Table 3: Antimicrobial Activity of Cinnamic Acid Derivatives
CompoundDerivative TypeMicroorganismMICReference
4-isopropylbenzylcinnamide (18)AmideS. aureus, S. epidermidis, P. aeruginosa458.15 µM[5]
Decyl cinnamate (9)EsterS. aureus, S. epidermidis, P. aeruginosa550.96 µM[5]
Butyl cinnamate (6)EsterC. albicans, C. tropicalis, C. glabrata626.62 µM[5]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of trimethoxycinnamic acid derivatives are provided below.

Synthesis of this compound Ester Derivatives

Method 1: Steglich Esterification

  • Reaction Setup: Dissolve this compound (1 equivalent), a substituted alcohol (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Method 2: Acid Chloride Formation

  • Acid Chloride Synthesis: Suspend this compound in dry toluene. Add thionyl chloride dropwise and reflux the mixture for 1 hour.

  • Esterification: In a separate flask, dissolve the desired alcohol and triethylamine in dry toluene. Add the freshly prepared 2,4,5-trimethoxycinnamoyl chloride solution dropwise.

  • Reaction Conditions: Stir the mixture under reflux for 1 hour.

  • Work-up and Purification: Remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous Na2SO4. Purify by recrystallization or column chromatography.

Synthesis of this compound Amide Derivatives

Method: Amide Coupling

  • Activation of Carboxylic Acid: To a stirred solution of this compound (1 equivalent) in dry dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1 equivalent) and triethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the resulting mixture at room temperature for 24 hours.

  • Work-up: Wash the reaction mixture with brine and water.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized ester and amide derivatives and incubate for 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates a generalized signaling pathway potentially affected by trimethoxycinnamic acid derivatives, based on literature reports of related compounds.

G Potential Signaling Pathway of Trimethoxycinnamic Acid Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NFkB_Inhibitor IκB ERK->NFkB_Inhibitor Phosphorylation NFkB NF-κB NFkB_Inhibitor->NFkB Inhibition NFkB_active Active NF-κB NFkB->NFkB_active Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_active->Gene_Expression Activation TMCA_Derivative Trimethoxycinnamic Acid Derivative TMCA_Derivative->Receptor Inhibition? TMCA_Derivative->NFkB_Inhibitor Prevents Degradation?

Caption: Potential mechanism of action for trimethoxycinnamic acid derivatives.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of the target compounds.

G Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Start: this compound Ester_Synth Ester Synthesis (e.g., Steglich esterification) Start->Ester_Synth Amide_Synth Amide Synthesis (e.g., EDCI/HOBt coupling) Start->Amide_Synth Purification Column Chromatography / Recrystallization Ester_Synth->Purification Amide_Synth->Purification Characterization NMR, IR, Mass Spectrometry Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Characterization->Antimicrobial Data_Analysis Data Analysis & Comparison Anticancer->Data_Analysis Antimicrobial->Data_Analysis

References

Unveiling the Anxiolytic Potential of 2,4,5-Trimethoxycinnamic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the potential anxiolytic effects of 2,4,5-Trimethoxycinnamic acid. Due to a scarcity of direct in vivo studies on this specific isomer, this guide leverages data from its parent compound, α-asarone, of which this compound is a major metabolite that retains most of its pharmacological properties.[1] The performance of α-asarone is compared with the well-established anxiolytic drug, diazepam, providing a benchmark for its potential efficacy.

Comparative Analysis of Anxiolytic Activity

The anxiolytic effects of α-asarone and diazepam have been evaluated in preclinical rodent models using standard behavioral tests such as the Elevated Plus Maze (EPM) and the Open Field Test (OFT). The data presented below summarizes the key findings from these studies, offering a quantitative comparison of their anxiolytic-like properties.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

CompoundDoseAnimal Model% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
α-Asarone 3.5 mg/kgMale MiceIncreased significantly compared to controlIncreased significantly compared to control
Diazepam 2 mg/kgMale MiceIncreased significantly compared to controlIncreased significantly compared to control
Diazepam 0.5 - 3.0 mg/kgMale & Female MiceDose-dependent increase in open arm timeDose-dependent increase in open arm entries

Note: Specific numerical values for the percentage of time and entries were not consistently provided across all reviewed studies, hence the qualitative description of a "significant increase."[2][3] One study in C57BL/6J mice, however, reported that diazepam did not produce an anxiolytic effect at doses of 0.5, 1, and 2 mg/kg and at the highest dose, impaired locomotor activity.[4]

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the tendency of rodents to remain in the periphery of a novel, open arena versus exploring the central, more exposed area. Anxiolytics are expected to increase the time spent in the center of the field.

CompoundDoseAnimal ModelTime in Center (Mean ± SEM)Locomotor Activity
α-Asarone Not specifiedNot specifiedNot specifiedNot specified
Diazepam 1.0 - 3.0 mg/kgMale & Female RatsDose-dependent increaseNo significant effect at anxiolytic doses
Diazepam 3.0 mg/kgFemale & Male MiceNo significant differenceReduced distance traveled

Note: Data for α-asarone in the Open Field Test was not available in the reviewed literature.[5][6]

Experimental Protocols

Elevated Plus Maze (EPM) Protocol

The elevated plus maze is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor.[7] The protocol generally involves the following steps:

  • Animal Acclimatization: Rodents are habituated to the testing room for at least one hour before the experiment.

  • Drug Administration: Animals are administered the test compound (e.g., α-asarone), a positive control (e.g., diazepam), or a vehicle control, typically via intraperitoneal (i.p.) injection, 30 minutes before testing.[5]

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm.[7]

  • Data Collection: The animal's behavior is recorded for a 5-minute session. Key parameters measured include the number of entries into and the time spent in the open and closed arms.[7]

  • Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of anxiolytic activity.[7]

Open Field Test (OFT) Protocol

The open field test is conducted in a square or circular arena. The general procedure is as follows:

  • Animal Acclimatization: Similar to the EPM, animals are habituated to the testing environment.

  • Drug Administration: Test compounds, positive controls, or vehicle are administered prior to the test.

  • Test Procedure: Each animal is placed in the center of the open field.

  • Data Collection: Behavior is recorded for a specified duration (e.g., 5-10 minutes). The key measures are the time spent in the central zone versus the peripheral zone and total distance traveled (a measure of locomotor activity).

  • Analysis: Anxiolytic compounds are expected to increase the time spent in the central zone without significantly affecting overall locomotor activity.

Signaling Pathways and Mechanisms of Action

The anxiolytic effects of α-asarone, and by extension potentially this compound, are believed to be mediated through the modulation of several key neurotransmitter systems and signaling pathways in the brain.

anxiolytic_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor GABA_Release GABA Release GABA_A_Receptor GABA-A Receptor GABA_Release->GABA_A_Receptor Neuronal_Excitability Decreased Neuronal Excitability NMDA_Receptor->Neuronal_Excitability Excitatory AMPA_Receptor->Neuronal_Excitability Excitatory GABA_A_Receptor->Neuronal_Excitability Inhibitory TrkB_Receptor TrkB Receptor Anxiolytic_Effect Anxiolytic Effect TrkB_Receptor->Anxiolytic_Effect Neuronal_Excitability->Anxiolytic_Effect alpha_Asarone α-Asarone alpha_Asarone->Glutamate_Release Inhibits alpha_Asarone->GABA_Release Enhances BDNF BDNF alpha_Asarone->BDNF Modulates BDNF->TrkB_Receptor experimental_workflow Start Start: Hypothesis (Compound has anxiolytic effects) Animal_Model Selection of Animal Model (e.g., Mice, Rats) Start->Animal_Model Drug_Prep Drug Preparation and Dosing (2,4,5-TMCA, Diazepam, Vehicle) Animal_Model->Drug_Prep Behavioral_Tests Behavioral Testing (Elevated Plus Maze, Open Field Test) Drug_Prep->Behavioral_Tests Data_Collection Data Collection and Analysis Behavioral_Tests->Data_Collection Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Patch Clamp) Data_Collection->Mechanism_Study Conclusion Conclusion: Anxiolytic Potential Confirmed/Refuted Mechanism_Study->Conclusion

References

A Head-to-Head Comparison of 2,4,5-Trimethoxycinnamic Acid and alpha-Asarone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the pharmacological and toxicological profiles of α-asarone and its primary metabolite, 2,4,5-trimethoxycinnamic acid, supported by experimental data.

Introduction

In the realm of natural product chemistry and drug discovery, the pharmacological evaluation of plant-derived compounds often reveals molecules with significant therapeutic potential. Concurrently, it is crucial to assess their toxicological profiles to ensure safety. This guide provides a detailed head-to-head comparison of two such related compounds: α-asarone, a primary bioactive constituent of Acorus species, and its major metabolite, this compound (TMC). While α-asarone exhibits a broad spectrum of pharmacological activities, concerns regarding its toxicity have been raised.[1] In contrast, its metabolite, 2,4,5-TMC, appears to retain many of the beneficial properties of the parent compound, notably its hypocholesterolemic effects, while being reportedly non-toxic.[2][3] This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data to inform future research and development efforts.

Pharmacological and Toxicological Data Summary

The following tables summarize the key quantitative data for α-asarone and this compound, facilitating a direct comparison of their biological activities and safety profiles.

Table 1: Comparative Pharmacological Activities

Parameterα-AsaroneThis compoundReference
HMG-CoA Reductase Inhibition (IC50) 5.86 µM~117.2 µM (calculated)[4]
Hypocholesterolemic Effect (in vivo) 38% decrease in total serum cholesterol in hypercholesterolemic rats at 80 mg/kgSignificant decrease in total serum cholesterol in hypercholesterolemic rats at 80 mg/kg[2][3]
LDL-Cholesterol Lowering Effect (in vivo) 74.7% decrease in hypercholesterolemic rats at 80 mg/kg73.3% decrease in hypercholesterolemic rats at 80 mg/kg[2]
Choleretic Effect (in vivo) 60% increase in bile flow in hypercholesterolemic ratsSignificant increase in bile flow in hypercholesterolemic rats[2][3]

Table 2: Comparative Toxicological Data

Parameterα-AsaroneThis compoundReference
Acute Oral Toxicity (LD50) > 50 mg/kg (rat, 28-day study showed no toxic effects at this dose)Not available (reported as non-toxic)[2][5]
Genotoxicity/Carcinogenicity Reported as genotoxic and hepatocarcinogenic in rodentsReported as non-toxic[2]

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

HMG-CoA Reductase Inhibition Assay

This assay is designed to screen for inhibitors of HMG-CoA reductase by measuring the decrease in absorbance resulting from the oxidation of NADPH.

Materials:

  • HMG-CoA Reductase Assay Kit (e.g., from Sigma-Aldrich or similar)

  • Purified HMG-CoA reductase enzyme

  • HMG-CoA substrate solution

  • NADPH solution

  • Assay buffer

  • Test compounds (α-asarone, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare a reaction mixture containing assay buffer and NADPH in each well of the 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (a known inhibitor like pravastatin) and a negative control (solvent only).

  • Initiate the reaction by adding the HMG-CoA substrate solution to all wells.

  • Immediately thereafter, add the HMG-CoA reductase enzyme to all wells except for the blank.

  • Promptly place the plate in the spectrophotometer pre-set to 37°C.

  • Measure the decrease in absorbance at 340 nm every 20 seconds for a total of 10 minutes.

  • The rate of NADPH consumption is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Hypocholesterolemic and Choleretic Activity Assessment in a Rat Model

This protocol outlines the in vivo evaluation of the effects of the test compounds on serum cholesterol levels and bile flow in a diet-induced hypercholesterolemic rat model.

Animal Model:

  • Male Wistar rats

  • Induction of hypercholesterolemia through a high-cholesterol diet (e.g., containing 1% cholesterol and 0.5% cholic acid) for a specified period.

Experimental Groups:

  • Normal control group (standard diet)

  • Hypercholesterolemic control group (high-cholesterol diet)

  • Hypercholesterolemic group treated with α-asarone (e.g., 80 mg/kg body weight, administered orally)

  • Hypercholesterolemic group treated with this compound (e.g., 80 mg/kg body weight, administered orally)

Procedure:

  • After the induction of hypercholesterolemia, administer the test compounds or vehicle daily for the duration of the study (e.g., 8 days).

  • At the end of the treatment period, anesthetize the rats.

  • For bile flow measurement, cannulate the bile duct and collect bile for a set period to determine the flow rate.

  • Collect blood samples via cardiac puncture for biochemical analysis.

  • Analyze serum samples for total cholesterol, LDL-cholesterol, and HDL-cholesterol levels using standard enzymatic kits.

  • Analyze bile samples for the concentration of bile salts, phospholipids, and cholesterol.

  • Statistically analyze the data to compare the effects of the treatments with the hypercholesterolemic control group.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell lines (e.g., HepG2 for hepatotoxicity)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control and a positive control for cytotoxicity.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known and proposed signaling pathways and workflows.

cluster_alpha_asarone α-Asarone: Neuroprotective & Anti-inflammatory Pathways alpha_asarone α-Asarone oxidative_stress Oxidative Stress alpha_asarone->oxidative_stress Inhibits inflammation Inflammation alpha_asarone->inflammation Inhibits gaba_receptor GABA Receptor alpha_asarone->gaba_receptor Activates antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) alpha_asarone->antioxidant_enzymes Upregulates nf_kb NF-κB Pathway alpha_asarone->nf_kb Inhibits gabaergic_inhibition Increased GABAergic Inhibition neuronal_survival Neuronal Survival antioxidant_enzymes->neuronal_survival Promotes pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines Downregulates pro_inflammatory_cytokines->neuronal_survival Protects from damage gabaergic_inhibition->neuronal_survival Contributes to

Caption: Signaling pathways modulated by α-asarone leading to its neuroprotective and anti-inflammatory effects.

cluster_workflow Hypocholesterolemic Mechanism of Action compound α-Asarone or This compound hmg_coa_reductase HMG-CoA Reductase compound->hmg_coa_reductase Inhibits bile_flow Increased Bile Flow compound->bile_flow cholesterol_synthesis Hepatic Cholesterol Synthesis hmg_coa_reductase->cholesterol_synthesis Decreases ldl_receptor LDL Receptor Upregulation cholesterol_synthesis->ldl_receptor Leads to serum_ldl Serum LDL-Cholesterol ldl_receptor->serum_ldl Increases uptake of cholesterol_excretion Biliary Cholesterol Excretion bile_flow->cholesterol_excretion Increases

Caption: Shared mechanism for the hypocholesterolemic effects of α-asarone and this compound.

Conclusion

The comparative analysis of α-asarone and its primary metabolite, this compound, reveals a compelling narrative for drug development. While α-asarone demonstrates a wide array of pharmacological activities, its potential toxicity is a significant hurdle for clinical translation.[1] Conversely, this compound retains the potent hypocholesterolemic and choleretic effects of its parent compound while being devoid of the associated toxicity.[2][3] This "metabolite as a drug" approach presents a promising strategy. The significantly lower HMG-CoA reductase inhibitory activity of 2,4,5-TMC compared to α-asarone, yet comparable in vivo efficacy in lowering LDL-cholesterol, suggests that other mechanisms, such as the pronounced choleretic effect, may play a substantial role in its overall lipid-lowering action.[2] Future research should focus on a more detailed elucidation of the signaling pathways of this compound and a comprehensive in vivo toxicological assessment to confirm its safety profile. These endeavors will be critical in advancing this compound as a potential therapeutic agent for hypercholesterolemia and related cardiovascular diseases.

References

A Comparative Guide to Confirming the Molecular Targets of 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded framework for the definitive identification and validation of the molecular targets of 2,4,5-Trimethoxycinnamic acid (TMCA). As the major, non-toxic metabolite of α-asarone, TMCA has demonstrated significant pharmacological activities, notably its impact on cholesterol metabolism.[1][2] However, a complete understanding of its direct molecular interactions is crucial for its development as a potential therapeutic agent. This document moves beyond a simple recitation of facts to offer a logical, multi-pronged experimental strategy, empowering researchers to rigorously confirm TMCA's mechanism of action through self-validating protocols.

Two primary putative targets have emerged from existing literature: HMG-CoA Reductase , the rate-limiting enzyme in cholesterol synthesis, and Tubulin , a key component of the cellular cytoskeleton. We will explore the evidence for each and provide a detailed roadmap for their experimental validation, comparing TMCA's expected performance against well-characterized inhibitors.

Putative Target 1: HMG-CoA Reductase – The Link to Cholesterol Metabolism

The hypocholesterolemic effects of TMCA strongly suggest an interaction with the cholesterol biosynthesis pathway.[3][4] Indeed, studies have shown that TMCA directly inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the enzyme targeted by the widely prescribed statin drugs.

Evidence from the Literature

Direct enzymatic assays have demonstrated that TMCA inhibits HMG-CoA reductase activity. One study reported a 50% inhibitory concentration (IC50) of 60 mM for TMCA.[1][2] For context, its parent compound, α-asarone, was found to be a more potent inhibitor with an IC50 of 3 mM, suggesting that the structural transition from a propenyl benzene to a cinnamic acid moiety significantly impacts inhibitory activity.[1]

Comparator Compound: Pravastatin

To provide a benchmark for our validation studies, we will use Pravastatin , a well-characterized competitive inhibitor of HMG-CoA reductase. Statins are known to bind to the enzyme with high affinity, typically in the nanomolar range.[5]

Target Validation Workflow

A robust validation strategy requires a multi-faceted approach, moving from demonstrating target engagement in a complex cellular environment to quantifying direct binding and functional inhibition. The following workflow is designed to provide orthogonal evidence for the TMCA/HMG-CoA reductase interaction.

G cluster_0 Target Validation Workflow: HMG-CoA Reductase A Hypothesis: TMCA binds to HMG-CoA Reductase B Experiment 1: Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->B Test in-cell binding C Experiment 2: Surface Plasmon Resonance (SPR) (Direct Binding & Kinetics) B->C Validate with direct binding D Experiment 3: In Vitro HMG-CoA Reductase Assay (Functional Inhibition) C->D Confirm functional effect E Conclusion: Confirmed Molecular Target D->E Synthesize data G cluster_pathway HMG-CoA Reductase Signaling Pathway HMGCoA HMG-CoA HMGCR HMG-CoA Reductase HMGCoA->HMGCR Mevalonate Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids Cholesterol Cholesterol Synthesis Isoprenoids->Cholesterol Rho Small GTPases (e.g., Rho) Isoprenoids->Rho Prenylation Rho_active Active (Prenylated) Rho Rho->Rho_active Signaling Downstream Signaling (Cytoskeleton, Proliferation) Rho_active->Signaling TMCA 2,4,5-TMCA / Statins TMCA->HMGCR Inhibition HMGCR->Mevalonate G cluster_1 Target Validation Workflow: Tubulin A Hypothesis: TMCA binds to the Colchicine site on β-Tubulin B Experiment 1: Cellular Thermal Shift Assay (CETSA) (Target Engagement) A->B Test in-cell binding C Experiment 2: Surface Plasmon Resonance (SPR) (Direct Binding & Kinetics) B->C Validate with direct binding D Experiment 3: In Vitro Tubulin Polymerization Assay (Functional Inhibition) C->D Confirm functional effect E Conclusion: Confirmed Molecular Target D->E Synthesize data G cluster_pathway Tubulin Inhibition Signaling Pathway Tubulin α/β-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle Formation MT->Spindle G2M G2/M Phase Arrest Spindle->G2M Checkpoint Apoptosis Apoptosis G2M->Apoptosis TMCA 2,4,5-TMCA / Colchicine TMCA->Tubulin Binding & Inhibition

References

Assessing the Off-Target Effects of 2,4,5-Trimethoxycinnamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Trimethoxycinnamic acid (2,4,5-TMC) is a metabolite of alpha-asarone, a compound found in certain plants. Research has indicated its potential as a hypocholesterolemic and cholelitholytic agent, with its primary mechanism of action linked to the inhibition of HMG-CoA reductase[1]. However, a comprehensive understanding of any small molecule's therapeutic potential and safety profile requires a thorough investigation of its off-target effects. Off-target interactions can lead to unexpected toxicities or provide opportunities for drug repurposing[2].

This guide provides a comparative assessment of the known biological targets of 2,4,5-TMC and its structural isomer, 3,4,5-Trimethoxycinnamic acid (3,4,5-TMCA). Due to a scarcity of publicly available, broad-panel off-target screening data for 2,4,5-TMC, this document leverages data from its more extensively studied isomer and related derivatives to infer potential off-target liabilities and guide future research. The diverse biological activities of cinnamic acid derivatives suggest that minor structural changes can significantly alter target engagement, highlighting the importance of comprehensive profiling[3][4].

Comparative Analysis of Known Biological Targets

The following tables summarize the available quantitative data for 2,4,5-TMC and its isomer, 3,4,5-TMCA, against various biological targets. This comparison illustrates the known on-target activity of 2,4,5-TMC and the broader range of interactions identified for its isomer, which may represent potential off-targets for 2,4,5-TMC.

Table 1: On-Target Activity of this compound

Target FamilySpecific TargetCompoundQuantitative MetricValueReference
EnzymeHMG-CoA Reductase2,4,5-TMCInhibition20x less potent than alpha-asarone[1]

Table 2: Known On- and Off-Target Activities of 3,4,5-Trimethoxycinnamic Acid and its Derivatives

Target FamilySpecific TargetCompound/DerivativeQuantitative MetricValueReference
GPCRSerotonin Receptor 5-HT1A3,4,5-TMCA & DerivativesBinding AffinityHigh[5][6]
EnzymeAcetylcholinesterase (AChE)2-Chlorophenyl-3,4,5-TMCA esterIC5046.18 µM[7]
EnzymeButyrylcholinesterase (BChE)2-Chlorophenyl-3,4,5-TMCA esterIC5032.46 µM[7]
Kinasec-MET Tyrosine KinaseTyrosol-3,4,5-TMCA esterIC5046.7 µM[8]
EnzymeMethionine Aminopeptidase 2 (MetAP2)Fumagillin-like 3,4,5-TMCA esterIC500.96 nM[8]
EnzymeSoluble Epoxide Hydrolase3,4,5-TMCA ester derivativeIC506.4 µM[8]

Experimental Protocols for Off-Target Assessment

Comprehensive off-target profiling requires a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments used to identify and characterize off-target interactions.

In Vitro Kinase Panel Screening

This assay assesses the inhibitory activity of a compound against a broad panel of purified kinases.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a substrate. Inhibition is determined by the reduction in phosphorylation in the presence of the test compound. Radiometric assays using [γ-³³P]ATP or non-radiometric formats like mobility shift assays are common[9][10].

Methodology:

  • Compound Preparation: A stock solution of 2,4,5-TMC is prepared in 100% DMSO. Serial dilutions are made to achieve a range of final assay concentrations (e.g., 10-point dose-response, starting from 100 µM).

  • Assay Reaction:

    • Purified recombinant kinase is incubated with the test compound or DMSO vehicle control in an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • The reaction is initiated by adding a mixture of the specific peptide substrate and ATP (at a concentration near the Km for each kinase)[10].

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection:

    • The reaction is stopped by adding a solution like 0.5 M orthophosphoric acid[10].

    • The reaction mixture is transferred to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.

    • Unreacted ATP is washed away.

    • The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition relative to the DMSO control is calculated for each concentration. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression. A significant "hit" is often defined as >50% inhibition at a specific concentration (e.g., 1 µM or 10 µM).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in a cellular context.

Principle: When a ligand binds to its target protein, the resulting complex is often more resistant to thermal denaturation. CETSA® measures the amount of soluble protein remaining after heating cells at various temperatures. A shift in the melting curve to a higher temperature indicates target engagement[11].

Methodology:

  • Cell Treatment: Intact cells are incubated with the test compound (e.g., 10 µM 2,4,5-TMC) or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes), followed by cooling.

  • Cell Lysis: Cells are lysed using methods like freeze-thaw cycles or detergents to release cellular contents.

  • Separation of Fractions: The lysate is centrifuged at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Protein Detection: The amount of the specific target protein remaining in the soluble fraction is quantified. This is typically done by Western blotting, using a target-specific antibody. Other methods like mass spectrometry or immunoassays can also be used.

  • Data Analysis: A "melt curve" is generated by plotting the percentage of soluble protein against temperature. A thermal shift (ΔTagg) is calculated by comparing the melting temperature (the temperature at which 50% of the protein is denatured) of the compound-treated sample to the vehicle control.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to compete with a high-affinity radiolabeled ligand.

Principle: The assay determines the IC50 value of a test compound by measuring the displacement of a known radioligand from its receptor. This value can be used to calculate the binding affinity (Ki) of the compound for the off-target receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. Protein concentration is determined.

  • Competitive Binding Reaction:

    • A fixed concentration of receptor membranes is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-ligand) at or below its dissociation constant (Kd).

    • Increasing concentrations of the unlabeled test compound (2,4,5-TMC) are added to compete for binding.

    • Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled standard ligand.

    • The reaction is incubated at a specific temperature until equilibrium is reached.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the receptor-bound radioligand. Unbound radioligand is washed away.

  • Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is measured using a scintillation counter[12].

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound. The IC50 value is determined using non-linear regression analysis.

Visualizing Workflows and Pathways

Diagrams created using Graphviz help to visualize complex processes and relationships, providing a clear overview for researchers.

G cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Validation & Characterization A Test Compound (e.g., 2,4,5-TMC) B Broad Off-Target Panel (e.g., Kinase, GPCR) A->B C Single High Concentration Screen (e.g., 10 µM) B->C D Identify Hits (e.g., >50% Inhibition) C->D E Prioritize Based on Potency and Target Class F Dose-Response Assays (Determine IC50) E->F G Orthogonal Assays (e.g., Biophysical, Cellular) F->G H Assess Functional Impact in Cellular Models G->H I Safety & Toxicity Profile H->I

Caption: A typical workflow for identifying and validating off-target effects.

G ligand 5-HT (Serotonin) or 3,4,5-TMCA receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds g_protein G Protein (Gi/o) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp pka Protein Kinase A (PKA) camp->pka Inhibits downstream Downstream Cellular Response pka->downstream Modulates

Caption: Simplified 5-HT1A receptor signaling pathway, a known off-target for 3,4,5-TMCA.

G cluster_TMC 2,4,5-TMC cluster_TMCA 3,4,5-TMCA (Isomer) TMC_target Primary Target: HMG-CoA Reductase TMC_offtarget Off-Target Profile: Largely Uncharacterized inference Potential Off-Targets for 2,4,5-TMC? TMC_offtarget->inference TMCA_targets Known Targets: - 5-HT1A Receptor - AChE / BChE - c-MET Kinase - MetAP2 TMCA_targets->inference

Caption: Logical comparison of available data for 2,4,5-TMC and its isomer, 3,4,5-TMCA.

References

A Comparative Analysis of 2,4,5-Trimethoxycinnamic Acid and Established Anticonvulsant Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the potential anticonvulsant properties of 2,4,5-Trimethoxycinnamic acid against a selection of well-established anticonvulsant drugs. Due to a lack of direct experimental data on the anticonvulsant activity of this compound, this analysis draws upon available information for its structural isomer, 3,4,5-Trimethoxycinnamic acid, and its parent compound, α-asarone, to provide a preliminary assessment. The performance of these compounds is contrasted with known anticonvulsants: Phenytoin, Carbamazepine, Sodium Valproate, and Lamotrigine.

The primary objective is to offer a data-driven comparison to inform further research and development in the field of antiepileptic drug discovery. All quantitative data are presented in standardized tables, and detailed experimental protocols for key assays are provided.

Comparative Anticonvulsant and Neurotoxicity Profiles

The following table summarizes the available efficacy and neurotoxicity data for the compounds of interest. Efficacy is primarily assessed by the median effective dose (ED50) in the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models in mice. Neurotoxicity is evaluated by the median toxic dose (TD50) in the rotarod test in mice. It is critical to note the absence of direct experimental data for this compound.

CompoundMES (ED50 mg/kg, i.p.)PTZ (ED50 mg/kg, i.p.)Rotarod (TD50 mg/kg, i.p.)Protective Index (PI = TD50/ED50)
This compound No data availableNo data availableNo data availableNo data available
3,4,5-Trimethoxycinnamic acid (isomer)10-20Data indicates activity>500>25-50
α-Asarone (parent compound)Weak activity with acute doseWeak activity with acute dose~245.2-
Phenytoin~8Ineffective~68.5~8.6
Carbamazepine14.2[1]Ineffective53.6[2]3.77[1]
Sodium Valproate189-255[3]159.7[2]363-512[3]1.72-2.00[3]
Lamotrigine~4.8Ineffective~44~9.2

Data for 3,4,5-Trimethoxycinnamic acid and α-asarone are included for comparative purposes due to the lack of direct data for this compound.[4][5] The protective index (PI) provides a measure of the margin of safety of a compound.

Discussion of Comparative Data

Currently, there is no publicly available experimental data detailing the anticonvulsant activity of this compound in established preclinical models such as the MES and PTZ tests. However, its structural isomer, 3,4,5-Trimethoxycinnamic acid, has demonstrated notable anticonvulsant effects.[6][7] Studies on 3,4,5-Trimethoxycinnamic acid suggest that it exerts its anti-seizure activity by acting as a GABAA/BZ receptor agonist.[7]

Furthermore, this compound is a major metabolite of α-asarone, a compound found in the medicinal plant Acorus gramineus.[5] α-Asarone itself has been shown to possess anticonvulsant properties, although its activity in acute MES and PTZ models is reported to be weak.[5] Chronic administration of α-asarone, however, has been shown to be effective. The anticonvulsant effect of α-asarone is thought to be mediated through the enhancement of tonic GABAergic inhibition.[8]

In comparison, the established anticonvulsants show distinct profiles. Phenytoin and Carbamazepine are highly effective in the MES test, indicating efficacy against generalized tonic-clonic seizures, but are largely ineffective in the PTZ test, which is a model for absence seizures.[9] Sodium Valproate demonstrates a broad spectrum of activity, with efficacy in both MES and PTZ models.[2][3] Lamotrigine is also effective in the MES test but not the PTZ test.[9]

The neurotoxicity data, as indicated by the rotarod test, shows that all the standard anticonvulsants have a relatively narrow therapeutic window, with the TD50 values being multiples of their ED50 values. The limited data on 3,4,5-Trimethoxycinnamic acid suggests a potentially wider safety margin.

Signaling Pathways in Epilepsy and Anticonvulsant Action

The primary mechanisms of action for many anticonvulsant drugs involve the modulation of inhibitory and excitatory neurotransmission. The two key pathways are the GABAergic and glutamatergic systems.

GABAergic Signaling Pathway

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancement of GABAergic inhibition can suppress neuronal hyperexcitability and prevent seizures.

GABAergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD converts GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle packaged into GAT1 GABA Transporter 1 (GAT-1) GABA_presynaptic GABA_presynaptic GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization leads to Cl- influx & GABA_synapse->GAT1 reuptake by GABA_synapse->GABA_A_Receptor binds to

Caption: Simplified GABAergic signaling pathway.

Glutamatergic Signaling Pathway

Glutamate is the primary excitatory neurotransmitter in the brain. Excessive glutamatergic activity is a hallmark of seizures. Therefore, antagonism of glutamate receptors is a key strategy for anticonvulsant therapy.

Glutamatergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine PAG Phosphate-Activated Glutaminase (PAG) Glutamine->PAG converts Glutamate Glutamate PAG->Glutamate Vesicle Synaptic Vesicle Glutamate->Vesicle packaged via VGLUT Vesicular Glutamate Transporter (VGLUT) NMDA_Receptor NMDA Receptor Ion_Channel Cation Channel (Na+, Ca2+) NMDA_Receptor->Ion_Channel activates AMPA_Receptor AMPA Receptor AMPA_Receptor->Ion_Channel activates Depolarization Depolarization (Excitation) Ion_Channel->Depolarization leads to cation influx & Glutamate_synapse->NMDA_Receptor binds to Glutamate_synapse->AMPA_Receptor binds to

Caption: Simplified glutamatergic signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparison across studies.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

Apparatus: An electroconvulsive shock generator with corneal electrodes.

Procedure:

  • Administer the test compound or vehicle to mice (typically via intraperitoneal injection).

  • At the time of predicted peak effect, apply a drop of topical anesthetic to the corneas.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension.

  • The absence of tonic hindlimb extension is considered protection.

  • The ED50 is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.

Pentylenetetrazol (PTZ) Test

The PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that raise the seizure threshold.

Apparatus: Standard animal observation cages.

Procedure:

  • Administer the test compound or vehicle to mice.

  • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).

  • Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (rhythmic muscle contractions).

  • The absence of clonic seizures for a defined period is considered protection.

  • The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.

Rotarod Test

The rotarod test is used to assess motor coordination and neurotoxicity.

Apparatus: A rotating rod apparatus with adjustable speed.

Procedure:

  • Train the mice on the rotarod at a constant speed for a set duration on consecutive days prior to the test.

  • On the test day, administer the test compound or vehicle.

  • At the time of predicted peak effect, place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • A significant decrease in the latency to fall compared to the vehicle control group indicates motor impairment.

  • The TD50 is calculated as the dose that causes 50% of the animals to fall from the rod within a specified time.

Experimental Workflow for Anticonvulsant Drug Discovery

The following diagram illustrates a typical workflow for the screening and evaluation of novel anticonvulsant compounds.

Anticonvulsant_Workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_mechanism Mechanism of Action Studies cluster_preclinical Advanced Preclinical Evaluation MES Maximal Electroshock (MES) Test Dose_Response Dose-Response & ED50 Determination MES->Dose_Response PTZ Pentylenetetrazol (PTZ) Test PTZ->Dose_Response Neurotoxicity Neurotoxicity (Rotarod Test) & TD50 Dose_Response->Neurotoxicity PI_Calculation Protective Index (PI) Calculation Neurotoxicity->PI_Calculation Receptor_Binding Receptor Binding Assays (e.g., GABA-A, NMDA) PI_Calculation->Receptor_Binding Electrophysiology Electrophysiology (e.g., Patch Clamp) PI_Calculation->Electrophysiology Chronic_Models Chronic Seizure Models (e.g., Kindling) Receptor_Binding->Chronic_Models Electrophysiology->Chronic_Models Pharmacokinetics Pharmacokinetics (ADME) Chronic_Models->Pharmacokinetics Toxicology Toxicology Studies Pharmacokinetics->Toxicology

Caption: A typical preclinical workflow for anticonvulsant drug discovery.

Conclusion and Future Directions

This comparative guide highlights the current landscape of several established anticonvulsant drugs and underscores the significant knowledge gap regarding the anticonvulsant potential of this compound. While the activity of its structural isomer, 3,4,5-Trimethoxycinnamic acid, and its parent compound, α-asarone, suggest a plausible avenue for investigation, direct experimental evidence is imperative.

Future research should prioritize the in vivo screening of this compound in the MES and PTZ seizure models to determine its efficacy. Subsequent characterization of its neurotoxicity via the rotarod test will be crucial for establishing a preliminary safety profile. Should promising activity be identified, further studies to elucidate its mechanism of action, focusing on the GABAergic and glutamatergic systems, would be warranted. This systematic approach will be essential to ascertain whether this compound holds potential as a novel anticonvulsant therapeutic.

References

Independent Verification of the Antitumor Properties of 2,4,5-Trimethoxycinnamic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor properties of 2,4,5-trimethoxycinnamic acid derivatives against established chemotherapeutic agents. The information herein is supported by experimental data from various studies, with a focus on presenting clear, comparative data and detailed methodologies to aid in research and development.

Executive Summary

Derivatives of this compound have emerged as a promising class of compounds with potential antitumor activities. This guide summarizes the available quantitative data on their cytotoxic effects on various cancer cell lines and compares them with the well-established anticancer drugs, Doxorubicin and Vincristine. It is important to note that the presented data is compiled from multiple studies, and direct comparisons of IC50 values should be made with caution due to variations in experimental conditions. This guide also details the standard experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, and provides visual representations of key signaling pathways potentially modulated by these compounds.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various trimethoxycinnamic acid derivatives and standard chemotherapeutic agents against a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Trimethoxycinnamic Acid Derivatives

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)HepG2 (Liver)
2,4,5-Trimethoxy Chalcones Varies-Showed activity--
3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazoles Prominent ActivityProminent Activity---
Amide S15 (Piplartine analogue) -----
Ester S8 6.436.7--23.2

Note: Data is collated from multiple sources and direct comparison may not be appropriate. "-" indicates data not available.

Table 2: Cytotoxicity (IC50, µM) of Standard Chemotherapeutic Agents

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT116 (Colon)HepG2 (Liver)
Doxorubicin ~0.5 - 2.5> 202.9--
Vincristine ~64.46 - 239.51-Activity at 10mM--

Note: Data is collated from multiple sources and direct comparison may not be appropriate.[1][2] "-" indicates data not available.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the design of further validation studies.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Include a positive control such as Doxorubicin. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways implicated in cancer cell proliferation and survival, which may be targets of this compound derivatives, as well as a typical experimental workflow.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Data Acquisition cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in Plates start->seed treat Treat with 2,4,5-Trimethoxycinnamic Acid Derivatives & Controls seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle analyze Calculate IC50, Quantify Apoptosis, and Determine Cell Cycle Distribution mtt->analyze apoptosis->analyze cell_cycle->analyze conclusion Conclusion on Antitumor Properties analyze->conclusion

Caption: A typical experimental workflow for in vitro anticancer screening.

ERK1_2_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Potential Inhibition by 2,4,5-Trimethoxycinnamic Acid Derivatives Inhibitor->MEK Inhibitor->ERK

Caption: The ERK1/2 signaling pathway, a key regulator of cell proliferation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PIP3->PIP2 PTEN PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Survival Cell Survival, Growth, Proliferation mTOR->Survival Downstream->Survival Inhibitor Potential Inhibition by 2,4,5-Trimethoxycinnamic Acid Derivatives Inhibitor->PI3K Inhibitor->Akt PTEN PTEN

Caption: The PI3K/Akt signaling pathway, crucial for cell survival and growth.

References

Safety Operating Guide

Proper Disposal of 2,4,5-Trimethoxycinnamic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,4,5-Trimethoxycinnamic acid, a non-hazardous substance, fostering a culture of safety and responsible chemical management.

Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to shield against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect clothing.

  • Respiratory Protection: In cases where dust may be generated, a dust respirator (such as a type N95) is recommended to avoid inhalation.

Handling:

  • Avoid the formation of dust during handling and disposal.

  • Ensure adequate ventilation in the work area.

  • Do not let the product enter drains or waterways.

Disposal Procedure

The disposal of this compound should be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

Step 1: Collection of Waste

  • Carefully sweep up any solid waste of this compound.

  • Place the collected material into a suitable, clearly labeled, and closed container for disposal.

Step 2: Adherence to Regulations

  • All disposal activities must comply with federal, state, and local environmental regulations. It is the responsibility of the generator to determine the proper waste classification and disposal method.

Step 3: Disposal Options

  • Chemical Incineration: A preferred method for the disposal of this compound is to mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Approved Waste Disposal Plant: Alternatively, the contained waste can be sent to an approved waste disposal facility.

Important Considerations:

  • Do not mix this compound waste with other waste materials.

  • Leave the chemical in its original container if possible, or in a properly labeled waste container.

  • Handle uncleaned or empty containers as you would the product itself.

Quantitative Data Summary

Due to its classification as a non-hazardous substance, there are no specific quantitative exposure limits or disposal thresholds established for this compound. Adherence to qualitative safety and disposal guidelines is therefore of primary importance.

ParameterValue
Hazard Classification Not a hazardous substance or mixture
Occupational Exposure Limits No data available

Experimental Protocols

The recommended disposal method of chemical incineration is a standard procedure in waste management.

Protocol for Disposal via Chemical Incineration:

  • Preparation: The waste this compound should be in a suitable container.

  • Mixing: The solid waste may be dissolved or mixed with a combustible solvent to facilitate incineration. The choice of solvent should be appropriate for the incinerator's capabilities.

  • Incineration: The mixture is introduced into a chemical incinerator. The high temperatures of the incinerator (typically >850°C) break down the organic compound into simpler, less harmful substances.

  • Emission Control: The incinerator must be equipped with an afterburner and a scrubber system to treat the gaseous byproducts of combustion, ensuring that harmful pollutants are not released into the atmosphere.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have 2,4,5-Trimethoxycinnamic acid for disposal assess Assess Waste: Solid Material start->assess ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Dust Respirator (if needed) assess->ppe collect Collect Waste: Sweep into a suitable, labeled, closed container ppe->collect check_regulations Check Federal, State, and Local Regulations collect->check_regulations disposal_decision Select Disposal Method check_regulations->disposal_decision incineration Option 1: Chemical Incineration (with combustible solvent, afterburner, and scrubber) disposal_decision->incineration Preferred waste_facility Option 2: Approved Waste Disposal Facility disposal_decision->waste_facility Alternative end End: Proper Disposal Complete incineration->end waste_facility->end

Caption: Disposal workflow for this compound.

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,4,5-Trimethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists in drug development, our work with specialized chemical compounds demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 2,4,5-Trimethoxycinnamic Acid. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring a self-validating system of safety and best practices in your laboratory.

Hazard Assessment: A Conservative Approach

The documented hazard profile for this compound and its isomers can be inconsistent across various supplier Safety Data Sheets (SDS). Some sources classify the compound as non-hazardous, while others, particularly for structurally similar analogs, indicate potential for irritation.[1][2] In laboratory practice, the most trustworthy approach is to adopt a conservative assessment that accounts for the highest potential risk. Therefore, we will proceed with the recommendation to treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.

This prudent approach is grounded in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, which provides a framework for ensuring the safe use of chemicals in the workplace. The following table summarizes the potential hazards based on data for closely related methoxycinnamic acid derivatives.[2]

Hazard Category GHS Classification Hazard Statement Rationale for Precaution
Skin Irritation Category 2H315: Causes skin irritationCinnamic acid derivatives can be irritating upon dermal contact. Prolonged exposure should be avoided.
Eye Irritation Category 2AH319: Causes serious eye irritationThe fine, dusty nature of the solid compound increases the risk of eye contact, leading to significant irritation.
Respiratory Irritation STOT SE 3H335: May cause respiratory irritationInhalation of the powder can irritate the respiratory tract. Handling procedures must minimize dust generation.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary barrier against chemical exposure. The equipment specified below is based on a risk assessment that considers the potential for skin, eye, and respiratory irritation when handling this compound in its solid (powder) form and in solution.

Eye and Face Protection: The First Line of Defense

Your eyes are highly vulnerable to chemical dust and splashes.[3]

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Recommended for Splash Risk: When preparing solutions or performing vigorous reactions, a full-face shield should be worn in addition to safety goggles to protect the entire face.

Hand Protection: Selecting the Right Glove

"Protective gloves" is a common but insufficient recommendation. The choice of glove material is critical for preventing dermal exposure.

  • Recommended Material: Nitrile gloves are a suitable choice for handling solid this compound and for general protection against a variety of chemicals.[4][5] They offer good dexterity and resistance to many common laboratory solvents.

  • Causality: Nitrile provides a robust physical barrier to powders and has demonstrated resistance to a range of chemicals, making it a reliable default for this application.[4] However, if using solvents to dissolve the compound, always consult a glove compatibility chart to ensure the chosen glove material is not degraded or permeated by the solvent.[5][6]

  • Protocol: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly with soap and water after removing gloves.[7]

Body Protection: Shielding Against Contamination
  • Standard: A standard laboratory coat is required at all times.

  • Enhanced Protection: When handling larger quantities of the solid, consider wearing an impervious gown and/or arm sleeves to prevent dust from settling on clothing.[3] Protective clothing should be worn to prevent skin exposure.[1]

Respiratory Protection: Preventing Inhalation of Dust

The primary inhalation risk from this compound is from airborne dust generated during handling of the solid.

  • For Weighing and Transfer: When handling the powder outside of a certified chemical fume hood (e.g., in a ventilated balance enclosure), a NIOSH-approved N95 respirator is recommended.[1][8]

  • Causality: An N95 respirator is designed to filter at least 95% of airborne particles and is effective for protecting against chemical dusts.[9] It is crucial to understand that N95 respirators do not protect against chemical vapors or gases. All work that may generate vapors should be conducted within a fume hood.

The following table provides a quick reference for the required PPE during common laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety GogglesNitrile GlovesLab CoatN95 Respirator (if not in fume hood)
Preparing Solutions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if in a fume hood
Conducting Reactions Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if in a fume hood
Handling Waste Safety GogglesNitrile GlovesLab CoatNot required

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential to minimize exposure and ensure safety. The following protocol outlines the key steps for safely handling this compound powder.

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.[10]

    • Ensure safety showers and eyewash stations are accessible and unobstructed.[11]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers before retrieving the chemical.

    • Don all required PPE as outlined in the table above.

  • Handling the Chemical:

    • Carefully open the container, avoiding any sudden movements that could create airborne dust.

    • Use a spatula to gently transfer the desired amount of powder to a weigh boat or directly into your reaction vessel. Minimize the drop height to prevent dust formation.[12]

    • If weighing outside a fume hood, use a ventilated balance enclosure.

    • Once the transfer is complete, securely close the main chemical container.

  • Cleanup:

    • Clean any residual powder from the work surface using a damp cloth or towel; do not dry sweep, as this can generate dust.[8]

    • Decontaminate all equipment that came into contact with the chemical.

    • Dispose of all contaminated disposables (gloves, weigh boats, paper towels) in a designated hazardous waste container.

The following diagram illustrates this safe handling workflow.

G Figure 1: Safe Handling Workflow for this compound Powder cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep1 Designate Work Area (Fume Hood Preferred) prep2 Assemble Equipment & Waste Containers prep1->prep2 prep3 Don Appropriate PPE (Goggles, Gloves, Coat, N95) prep2->prep3 handle1 Retrieve Chemical & Open Carefully prep3->handle1 Proceed to handling handle2 Weigh & Transfer Powder (Minimize Dust) handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Clean Work Surface (Wet Wipe, No Dry Sweeping) handle3->clean1 Proceed to cleanup clean2 Decontaminate Equipment clean1->clean2 clean3 Dispose of Contaminated Waste in Labeled Container clean2->clean3 end Safely Doff PPE & Wash Hands clean3->end End of Process

Figure 1: Safe Handling Workflow

Disposal Plan: Responsible Waste Management

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult federal, state, and local regulations for proper disposal.[8][11]

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, and paper towels, must be placed in a clearly labeled hazardous waste container.

  • Solutions: Unused or waste solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[13]

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of chemical waste. Always follow your organization's specific protocols.

Emergency Procedures & First Aid

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, get medical advice or attention.[1][2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical advice.[1]

  • Spills: For small spills of solid material, carefully sweep up the powder to avoid generating dust and place it in a suitable container for disposal.[14] Clean the spill area thoroughly. For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these expert-level protocols and understanding the rationale behind them, you can build a foundation of trust in your safety procedures and focus on your vital research with confidence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trimethoxycinnamic acid
Reactant of Route 2
Reactant of Route 2
2,4,5-Trimethoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.